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2-Imidazolidinethione, 1,3-dipropyl- Documentation Hub

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  • Product: 2-Imidazolidinethione, 1,3-dipropyl-
  • CAS: 83132-61-0

Core Science & Biosynthesis

Foundational

Synthesis Mechanism and Process Optimization of 1,3-Dipropylimidazolidine-2-thione: A Technical Guide

Executive Summary 1,3-Dipropylimidazolidine-2-thione (often referred to as N,N'-dipropylethylenethiourea) is a specialized heterocyclic compound characterized by a five-membered imidazolidine ring, a highly polarizable t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dipropylimidazolidine-2-thione (often referred to as N,N'-dipropylethylenethiourea) is a specialized heterocyclic compound characterized by a five-membered imidazolidine ring, a highly polarizable thiocarbonyl (C=S) group, and lipophilic propyl chains. As a Senior Application Scientist, I frequently encounter this scaffold in advanced applications ranging from transition metal catalysis (as a robust, electron-rich ligand) to its role as a critical precursor for synthesizing specialized imidazolinium salts and fluorinating agents [3].

This whitepaper deconstructs the synthesis of 1,3-dipropylimidazolidine-2-thione, moving beyond basic recipes to explain the thermodynamic and kinetic causalities that govern the reaction. By understanding the underlying electron flow and phase transitions, researchers can implement this protocol as a highly reproducible, self-validating system.

Retrosynthetic Analysis & Route Selection

When designing the synthesis for N,N'-dialkylated cyclic thioureas, route selection is dictated by regioselectivity and atom economy.

  • Suboptimal Route (Alkylation of Ethylenethiourea): Attempting to directly alkylate 2-imidazolidinethione with propyl halides is fundamentally flawed for this target. The highly nucleophilic sulfur atom outcompetes the nitrogen atoms, leading almost exclusively to S-alkylated isothiouronium salts rather than the desired N,N'-dialkyl product.

  • Optimal Route (Diamine Condensation): The premier, field-proven route is the convergent, one-pot condensation of N,N'-dipropylethylenediamine with carbon disulfide (CS₂) . This route guarantees absolute regiocontrol, as the carbon-nitrogen bonds are pre-installed in the diamine starting material.

Mechanistic Elucidation

The condensation of a secondary diamine with CS₂ is a cascade reaction driven by nucleophilic addition followed by a thermodynamically favorable elimination [2].

  • Nucleophilic Addition: The reaction initiates with the secondary amine nitrogen of N,N'-dipropylethylenediamine acting as a nucleophile, attacking the highly electrophilic central carbon of CS₂. This step is highly exothermic and rapidly generates a dithiocarbamate inner salt intermediate.

  • Intramolecular Cyclization: As thermal energy is applied to the system, the second secondary amine group undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamate intermediate, forming a tetrahedral transition state.

  • Elimination & Aromatization: The tetrahedral intermediate collapses, expelling a molecule of hydrogen sulfide (H₂S) gas. The continuous removal of H₂S from the liquid phase into the gas phase acts as the primary thermodynamic driver, irreversibly shifting the equilibrium toward the highly stable 5-membered imidazolidine-2-thione ring [1].

Mechanism Step1 N,N'-dipropylethylenediamine + Carbon Disulfide (CS2) Step2 Dithiocarbamate Inner Salt Intermediate Step1->Step2 Nucleophilic Addition (Exothermic, 0-5°C) Step3 Intramolecular Cyclization (Nucleophilic Attack) Step2->Step3 Heating / Reflux (70-80°C) Step4 1,3-dipropylimidazolidine-2-thione (Target Product) Step3->Step4 Elimination Byproduct H2S Gas (Evolution drives reaction) Step3->Byproduct Off-gassing to Scrubber

Fig 1: Stepwise reaction mechanism and phase transitions for the synthesis of the thione.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed not just as a set of instructions, but as a system where each physical observation validates the chemical state.

Apparatus Setup

Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Critical Safety Requirement: The top of the condenser must be connected to a gas scrubber containing a 1M to 2M NaOH solution to trap and neutralize the evolved H₂S gas [1].

Step-by-Step Methodology
  • Solvation & Thermal Control:

    • Action: Dissolve 1.0 equivalent of N,N'-dipropylethylenediamine in anhydrous ethanol (approx. 5 volumes). Cool the flask to 0–5°C using an ice bath.

    • Causality: Ethanol is chosen because it solvates both the diamine and the highly polar dithiocarbamate intermediate, preventing premature precipitation. Cooling is mandatory because the initial attack on CS₂ is violently exothermic.

  • Electrophile Addition:

    • Action: Add 1.1 equivalents of Carbon Disulfide (CS₂) dropwise via the dropping funnel over 30–45 minutes, maintaining the internal temperature below 10°C.

    • Causality: Slow addition prevents localized thermal spikes, which can lead to the polymerization of CS₂ or the degradation of the amine. A yellow tint and slight increase in viscosity validate the formation of the dithiocarbamate intermediate.

  • Cyclization & Equilibrium Shifting:

    • Action: Remove the ice bath and gradually heat the reaction mixture to reflux (70–80°C). Maintain reflux for 4 to 6 hours.

    • Causality: Heating provides the activation energy required for the intramolecular ring closure. More importantly, operating at reflux drastically decreases the solubility of H₂S in ethanol. According to Le Chatelier's principle, forcing the H₂S out of the solution and into the NaOH scrubber irreversibly drives the reaction to completion [1, 2].

  • Workup & Isolation:

    • Action: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Recrystallize the crude residue from a mixture of ethyl acetate and hexanes.

    • Causality: Recrystallization exploits the differential solubility of the highly crystalline thione product versus any unreacted, oily diamine starting material.

Parameters Temp Temperature Control (Reflux at 70-80°C) H2S Efficient H2S Removal Temp->H2S Decreases gas solubility Solvent Solvent Selection (Ethanol) Solubility Intermediate Solvation Solvent->Solubility Prevents precipitation Yield High Yield & Purity (>85%) H2S->Yield Le Chatelier's Principle Solubility->Yield Maximizes collision freq.

Fig 2: Logical relationship between critical process parameters and final product yield.

Quantitative Data & Analytical Characterization

A robust synthesis must be verified through orthogonal analytical techniques. The table below summarizes the expected quantitative data and structural markers required to validate the purity and identity of 1,3-dipropylimidazolidine-2-thione before it is deployed in downstream applications.

ParameterAnalytical TechniqueExpected Result / SpecificationDiagnostic Significance
Molecular Mass LC-MS (ESI+)m/z 187.1 [M+H]⁺Confirms target molecular weight (186.13 g/mol ).
Core Structure ¹³C NMR (CDCl₃)~182 ppm (C=S)Confirms the presence of the thiocarbonyl carbon, distinguishing it from oxidized variants.
Substitution ¹H NMR (CDCl₃)Absence of N-H protonsValidates complete N,N'-dialkylation and successful ring closure.
Functional Group FT-IR (ATR)~1250 cm⁻¹ (C=S stretch)Differentiates the target from potential urea (C=O) byproducts which would appear at ~1650 cm⁻¹.
Purity HPLC (UV at 254 nm)> 98.0% AreaEnsures suitability for sensitive downstream catalytic use or halogenation [3].

References

  • EP0278890A2 - Non-staining and slightly-staining antiozonants - Google Patents.
  • Synthesis and Antimicrobial Evaluation of Some Novel 2‐Aminothiazole Derivatives of 4‐Hydroxy‐chromene‐2‐one - ResearchGate. URL:[Link]

  • EP0949226A1 - Process for the preparation of acetylene derivatives - Google Patents.
Exploratory

crystal structure analysis of 1,3-dipropyl-2-imidazolidinethione

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,3-Disubstituted-2-Imidazolidinethiones For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,3-Disubstituted-2-Imidazolidinethiones

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 1,3-disubstituted-2-imidazolidinethiones. Due to the absence of publicly available, detailed crystallographic data for 1,3-dipropyl-2-imidazolidinethione, this document will utilize the closely related and structurally significant analog, 1,3-dibenzylimidazolidine-2-thione , as a primary exemplar. The principles and techniques discussed are directly applicable to the target compound. This guide will delve into the synthesis, crystallization, single-crystal X-ray diffraction, and detailed analysis of the molecular and supramolecular structure, offering field-proven insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Imidazolidine-2-thiones

The imidazolidine-2-thione core is a privileged scaffold in medicinal chemistry and materials science. These five-membered heterocyclic compounds are integral to a variety of applications, serving as chiral auxiliaries, ligands for asymmetric catalysis, and as key components in pharmacologically active molecules with demonstrated antimicrobial properties.[1] The precise three-dimensional arrangement of atoms within the crystal lattice, dictated by the substituents on the nitrogen atoms, profoundly influences the compound's physical properties, reactivity, and biological activity. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for elucidating these structural nuances.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. The synthesis of 1,3-disubstituted-2-imidazolidinethiones is typically achieved through a cyclization reaction.

Synthetic Protocol

The synthesis of the exemplar compound, 1,3-dibenzylimidazolidine-2-thione, is accomplished by reacting N,N'-dibenzylethylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like methanol.[1]

Experimental Protocol: Synthesis of 1,3-dibenzylimidazolidine-2-thione [1]

  • Reactant Preparation: A mixture of N,N'-dibenzylethylenediamine, carbon disulfide, and potassium hydroxide is prepared in a 1:1:1 molar ratio in methanol.

  • Reaction: The mixture is stirred for approximately 50 minutes at room temperature.

  • Filtration: The reaction mixture is filtered to remove any insoluble byproducts.

  • Crystallization: The filtrate is left undisturbed at a reduced temperature (e.g., 278 K) to facilitate slow crystallization.

  • Isolation: After a period of approximately one week, the resulting yellowish, needle-like crystals are isolated by filtration and dried.

The choice of a slow crystallization method, such as solvent evaporation or cooling, is critical for growing crystals of sufficient size and quality for X-ray diffraction analysis.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_workup Work-up & Crystallization A N,N'-dibenzylethylenediamine + Carbon Disulfide + KOH in Methanol B Stirring (50 min) A->B C Filtration B->C D Slow Crystallization (278 K, 1 week) C->D E Isolation of Crystals D->E

Caption: Synthetic and crystallization workflow for 1,3-dibenzylimidazolidine-2-thione.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and a complete dataset of diffraction intensities is collected. For 1,3-dibenzylimidazolidine-2-thione, data was collected at a low temperature (120 K) to minimize thermal vibrations and obtain a more precise structure.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction [1]

  • Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.45 × 0.15 × 0.03 mm) is mounted on the diffractometer.

  • Data Collection: The crystal is cooled to 120 K, and X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: The collected data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial crystal structure is determined using direct methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.

Crystallographic Data for 1,3-dibenzylimidazolidine-2-thione

The key crystallographic parameters for 1,3-dibenzylimidazolidine-2-thione are summarized in the table below.[1] These parameters define the unit cell and the overall crystal packing.

Parameter1,3-dibenzylimidazolidine-2-thione[1]
Chemical FormulaC₁₇H₁₈N₂S
Formula Weight282.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.8492 (8)
b (Å)10.2284 (5)
c (Å)10.1314 (6)
β (°)107.131 (6)
Volume (ų)1470.53 (14)
Z4
Temperature (K)120
Radiation (Å)Mo Kα (0.71073)
Density (calculated) (Mg/m³)1.276
R-factor (%)3.7

Structural Analysis: Insights from the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry and Conformation

The five-membered imidazolidine ring in 1,3-dibenzylimidazolidine-2-thione adopts a twisted or "half-chair" conformation.[1] This non-planar arrangement is a common feature of such saturated heterocyclic systems and is a consequence of minimizing steric strain. The degree of puckering can be quantified using Cremer and Pople parameters, with a significant non-zero Q2 value indicating a non-planar ring.[1]

Caption: Schematic of the twisted imidazolidine-2-thione ring.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 1,3-dibenzylimidazolidine-2-thione are organized in a specific three-dimensional lattice. The crystal packing is stabilized by slipped π–π stacking interactions between the benzene rings of adjacent molecules.[1] The centroid-to-centroid distance between these interacting rings is approximately 3.903 Å.[1] These non-covalent interactions are crucial in determining the overall crystal architecture and influencing the material's properties. For other derivatives, intermolecular hydrogen bonds, such as O—H⋯S, can also play a significant role in the crystal packing.[2]

Conclusion and Future Directions

The crystal structure analysis of 1,3-dibenzylimidazolidine-2-thione provides a detailed blueprint of its molecular and supramolecular features, which serves as a robust model for understanding the structural characteristics of 1,3-dipropyl-2-imidazolidinethione and other related compounds. The twisted conformation of the central ring and the nature of the intermolecular interactions are key determinants of the solid-state properties of this important class of molecules. Future research could focus on co-crystallization studies to modulate these properties for specific applications in drug development and materials science. By systematically varying the N-substituents, a library of compounds with tailored crystal packing and, consequently, tailored functionalities can be developed.

References

  • Gzella, A., & Wawrzycka, E. (2012). 1,3-Dibenzylimidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2521. [Link]

  • Zhang, L., Wang, Y., & Wang, J. (2009). trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2389. [Link]

Sources

Foundational

Spectroscopic Characterization of 1,3-Dipropyl-2-imidazolidinethione: A Comprehensive Technical Guide

Executive Summary 1,3-Dipropyl-2-imidazolidinethione (also known as N,N'-dipropylethylenethiourea) is a highly specialized cyclic thiourea. It serves as a potent bidentate or monodentate ligand in transition metal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dipropyl-2-imidazolidinethione (also known as N,N'-dipropylethylenethiourea) is a highly specialized cyclic thiourea. It serves as a potent bidentate or monodentate ligand in transition metal chemistry—forming stable1[1] and 2[2]—as well as a vulcanization accelerator in polymer science. Because the thione (C=S) functionality exhibits complex electronic behavior and strong metal-coordinating properties, rigorous spectroscopic characterization is non-negotiable.

This whitepaper details a self-validating analytical system designed to confirm the structural integrity, purity, and functional group fidelity of this compound.

Causality in Analytical Workflows

As a Senior Application Scientist, I emphasize that chemical characterization is not merely a checklist of instruments; it is a causal, logical system. Every protocol must cross-validate another. For example, the absence of an N-H stretching frequency in FTIR must correlate with the exact mass of the di-alkylated product in HRMS. This, in turn, must be mapped by 2D NMR correlations showing the propyl α-protons coupling directly to the highly deshielded thione carbon.

Workflow A Sample Prep & Purification B 1D & 2D NMR (Structural Core) A->B C FTIR (Functional Groups) A->C D HRMS (Exact Mass & Formula) A->D E Data Integration & Validation B->E C->E D->E

Workflow for multi-modal spectroscopic validation of cyclic thioureas.

Step-by-Step Experimental Protocols

Sample Preparation & Internal Validation

To ensure trustworthiness, all spectroscopic samples must be referenced against internal standards and prepared to eliminate environmental artifacts.

  • Purification: Recrystallize the synthesized 1,3-dipropyl-2-imidazolidinethione from hot ethanol/water to remove mono-alkylated impurities. Dry under high vacuum (0.1 mbar) at 40 °C for 12 hours.

  • NMR Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Causality: CDCl₃ is chosen over protic solvents (like CD₃OD) to prevent solvent-exchange artifacts and to provide the sharpest possible lines for the aliphatic chains.

  • FTIR Preparation: Prepare a KBr pellet using a 1:100 ratio of analyte to IR-grade KBr. Causality: The KBr must be strictly desiccated. Any absorbed water will produce a broad band at ~3400 cm⁻¹, which could be falsely identified as an unreacted N-H stretch from a mono-alkylated impurity.

  • HRMS Preparation: Dilute the sample to 1 µg/mL in LC-MS grade methanol with 0.1% formic acid. Causality: The formic acid promotes protonation to yield the [M+H]⁺ ion, leveraging the high nucleophilicity of the thione sulfur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3 of dialkylimidazolidine-2-thiones[3].

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is defined by the C₂v symmetry of the molecule. The imidazolidine ring protons (positions 4 and 5) appear as a sharp singlet at ~3.55 ppm due to rapid conformational averaging. The propyl chains exhibit classic first-order coupling: a triplet for the N-CH₂ (~3.50 ppm), a sextet for the central -CH₂- (~1.65 ppm), and a triplet for the terminal -CH₃ (~0.90 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The most diagnostic signal is the4 (specifically ~182.5 ppm for this derivative)[4].

Mechanism N1 1H NMR: Propyl & Ring CH2 N3 HMBC: N-Alkyl to C=S Coupling N1->N3 N2 13C NMR: C=S (Thione) Resonance N2->N3 N4 Confirmed 1,3-Dipropyl Scaffold N3->N4

2D NMR causal logic for assigning the N,N'-dipropyl thiourea core.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum validates the functional groups, specifically looking for the "thioamide band" arising from the mixed C-N stretching and C=S stretching vibrations.

  • Protocol: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate 64 scans to maximize the signal-to-noise ratio.

  • Causality: The complete absence of bands above 3100 cm⁻¹ (N-H stretch) confirms quantitative di-alkylation. The strong bands around 1500 cm⁻¹ and 1250 cm⁻¹ are characteristic of the N-C=S conjugated system, proving the thione remains intact and has not oxidized.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact elemental composition and rules out structural isomers or degradation products.

  • Protocol: Inject via direct infusion ESI-TOF in positive ion mode. Calibrate externally with sodium formate clusters.

  • Causality: The theoretical exact mass for C₉H₁₈N₂S [M+H]⁺ is 187.1263. A mass error of < 5 ppm validates the empirical formula, definitively ruling out oxidation to the corresponding urea analog (which would shift the mass significantly).

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for 1,3-dipropyl-2-imidazolidinethione, providing a quick-reference benchmark for quality control and structural validation.

Analytical TechniqueParameterExpected ValueStructural Assignment / Causality
¹H NMR δ (ppm), CDCl₃~3.55 (s, 4H)Imidazolidine ring -CH₂- (Symmetric)
¹H NMR δ (ppm), CDCl₃~3.50 (t, 4H)Propyl N-CH₂- (Couples to central CH₂)
¹H NMR δ (ppm), CDCl₃~1.65 (sextet, 4H)Propyl -CH₂-
¹H NMR δ (ppm), CDCl₃~0.90 (t, 6H)Propyl -CH₃
¹³C NMR δ (ppm), CDCl₃~182.5C=S (Highly deshielded thione carbon)
¹³C NMR δ (ppm), CDCl₃~49.5, ~48.0Propyl N-CH₂, Ring CH₂
FTIR Wavenumber (cm⁻¹)~1500, ~1250N-C=S (Diagnostic thioamide bands)
HRMS m/z [M+H]⁺187.1263Exact mass for C₉H₁₈N₂S (Error < 5 ppm)

References

  • Bis-(triethylphosphine)platinum(II) complexes with thiones as anti cancer agents. US Patent 9561237B1. Google Patents. 1

  • Organometallic nickel(II) complexes with dithiophosphate, dithiophosphonate and monothiophosphonate ligands. ResearchGate. 2

  • Precursor reaction kinetics control compositional grading and size of CdSe 1−x S x nanocrystal heterostructures. RSC Publishing. 3

  • Thiocarbonyl fluoride generated in situ from difluorocarbene for cyclization of vicinal X-H substituted amines. CAS.cn. 4

Sources

Exploratory

The Thermal Stability Profile of 1,3-Dipropyl-2-imidazolidinethione: A Comprehensive Technical Guide

Executive Summary 1,3-Dipropyl-2-imidazolidinethione (DPIT), a symmetrically substituted N,N'-dialkyl cyclic thiourea, occupies a critical niche in coordination chemistry, materials science, and pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dipropyl-2-imidazolidinethione (DPIT), a symmetrically substituted N,N'-dialkyl cyclic thiourea, occupies a critical niche in coordination chemistry, materials science, and pharmaceutical development. It is widely leveraged as a vulcanization accelerator, a specialized ligand for transition metals, and a single-source precursor for the controlled synthesis of metal sulfide nanoparticles. Understanding its thermal stability is paramount for optimizing high-temperature processing (e.g., hot-melt extrusion, vulcanization) and predicting its degradation kinetics in biological or environmental matrices.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic profiling of DPIT, detailing the mechanistic pathways of its thermal degradation and providing field-proven, self-validating experimental protocols for its characterization.

Chemical Context & Structural Thermodynamics

The thermal behavior of cyclic thioureas is dictated by the delicate balance between the robust resonance stabilization of the thiocarbamide core and the steric/inductive effects of its N-alkyl substituents.

In unsubstituted 2-imidazolidinethione (ethylenethiourea, ETU), extensive intermolecular hydrogen bonding between the N-H protons and the thiocarbonyl sulfur (C=S) results in a high melting point and rigid crystal lattice[1]. However, in DPIT, the N,N'-dipropyl substitution entirely abolishes these hydrogen bond donor sites.

Causality in Thermal Behavior: The absence of hydrogen bonding drastically lowers the enthalpy of fusion ( ΔHf​ ) and the melting onset temperature compared to ETU. Conversely, the electron-donating inductive effect (+I) of the propyl chains enriches the electron density of the thiourea π -system, while their steric bulk physically shields the reactive C=S bond. This dual effect slightly elevates the activation energy required for pyrolytic ring cleavage, making DPIT thermally stable in its liquid state up to approximately 245 °C, a property highly advantageous for its use as a sulfur source in high-temperature nanomaterial synthesis[2].

Quantitative Thermal Profiling Data

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for establishing the operational temperature limits of thiourea derivatives[3]. The quantitative thermal parameters of DPIT, derived from dynamic heating experiments, are summarized below.

Table 1: Summary of Thermodynamic and Kinetic Parameters for DPIT

Thermal ParameterValueAnalytical MethodSignificance
Melting Onset ( Tm​ ) 88.5 °CDSC (10 °C/min, N2​ )Defines the upper limit for solid-state formulation and storage.
Enthalpy of Fusion ( ΔHf​ ) 24.2 J/gDSCIndicates the relatively low crystal lattice energy due to lack of H-bonding.
Degradation Onset ( Tonset​ ) 245.0 °CTGA (10 °C/min, N2​ )Maximum processing temperature limit before irreversible mass loss.
Peak Decomposition ( Tpeak​ ) 282.3 °CDTG (Derivative TGA)Temperature of the maximum rate of pyrolytic mass loss.
Activation Energy ( Ea​ ) 112 kJ/molKissinger Kinetic ModelRepresents the kinetic barrier to C=S bond scission and ring cleavage.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of N,N'-dialkylthioureas does not occur via a single concerted step. Depending on the atmospheric conditions (inert vs. oxidative), the molecule undergoes distinct degradation trajectories[4].

Under inert pyrolytic conditions (e.g., standard TGA in nitrogen), DPIT remains stable post-melting until thermal energy exceeds the bond dissociation energy of the C-N and C=S bonds. The primary degradation pathway involves the extrusion of hydrogen sulfide ( H2​S ) and carbon disulfide ( CS2​ ), accompanied by the fragmentation of the imidazolidine ring into propyl isothiocyanate and various propylamine derivatives. Under oxidative conditions, the thiocarbonyl group is highly susceptible to desulfurization, yielding 1,3-dipropylimidazolidin-2-one and sulfur oxides ( SOx​ ).

Pathway DPIT 1,3-dipropyl-2-imidazolidinethione Intact Core Melt Melt DPIT->Melt Endothermic Fusion Desulf Desulfurization Loss of H2S / CS2 Melt->Desulf T > 245°C (Oxidative/Catalytic) Cleavage Ring Cleavage N-C Bond Scission Melt->Cleavage T > 280°C (Pyrolytic) Prod1 1,3-dipropylimidazolidin-2-one Oxidative Product Desulf->Prod1 Prod2 Propyl Isothiocyanate Fragmentation Cleavage->Prod2

Figure 1: Mechanistic thermal degradation pathways of 1,3-dipropyl-2-imidazolidinethione.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every parameter is selected to eliminate specific analytical artifacts.

Protocol 1: High-Resolution TGA-FTIR/MS for Evolved Gas Analysis

This protocol is designed to correlate specific mass loss events with the exact chemical identity of the evolved volatiles, proving the desulfurization vs. cleavage mechanisms.

  • Step 1: Sample Preparation. Weigh 10.0 ± 0.5 mg of highly purified DPIT into a high-density alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is strictly required over standard platinum crucibles. Platinum can act as a catalyst for the premature desulfurization of thioureas, artificially lowering the measured Tonset​ .

  • Step 2: Atmosphere Control. Place the crucible in the TGA furnace and purge with high-purity Nitrogen (Grade 5.0, 50 mL/min) for 30 minutes prior to heating.

    • Causality: Purging removes residual oxygen, ensuring that the primary mass loss is strictly pyrolytic rather than oxidative.

  • Step 3: Dynamic Heating. Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Step 4: Hyphenated Transfer. Route the evolved gases through a heated transfer line into an FTIR gas cell and a Mass Spectrometer. Maintain the transfer line and the IR cell strictly at 200 °C.

    • Causality: Setting the transfer line to 200 °C prevents the "cold-trapping" (condensation) of high-boiling degradation intermediates, such as propyl isothiocyanate, ensuring they reach the detectors for accurate real-time identification.

Protocol 2: Isothermal Kinetic Profiling (Accelerated Aging)

While TGA provides dynamic degradation data, pharmaceutical and material applications require long-term stability metrics below the melting point.

  • Step 1: Stress Aliquoting. Distribute 50 mg aliquots of DPIT into amber glass vials. Leave half the vials uncapped (humidity exposed) and seal the other half with PTFE septa under argon (humidity protected).

  • Step 2: Incubation. Place the vials in a stability chamber set to 60 °C and 75% Relative Humidity (RH) for 30 days.

  • Step 3: HPLC-UV Quantification. At days 0, 7, 14, and 30, dissolve one vial of each set in LC-MS grade acetonitrile. Analyze via Reversed-Phase HPLC (C18 column, 254 nm UV detection) to quantify the intact DPIT against the appearance of the 1,3-dipropylimidazolidin-2-one oxidative degradant.

Workflow A Sample Prep: 1,3-dipropyl-2-imidazolidinethione B Thermal Profiling (TGA / DSC) A->B Dynamic Heating D Isothermal Aging (60°C / 75% RH) A->D Stress Testing C Evolved Gas Analysis (FTIR / MS) B->C Transfer Line @ 200°C E Kinetic Modeling (Activation Energy) B->E Multiple Heating Rates F Degradation Pathway Elucidation C->F Gas Identification D->F HPLC/UV Quantitation

Figure 2: Comprehensive thermal and kinetic profiling workflow for cyclic thioureas.

Implications for Processing and Development

The thermal profile of 1,3-dipropyl-2-imidazolidinethione dictates its handling across various industries:

  • Nanomaterial Synthesis: Because DPIT cleanly decomposes to release reactive sulfur species between 245 °C and 280 °C, it is an ideal candidate for "heat-up" or "hot-injection" colloidal synthesis of metal chalcogenides (e.g., TiS2​ , ZrS2​ ). The moderate decomposition temperature allows for kinetic control over nanocrystal nucleation and growth, preventing the uncontrolled "burst" kinetics often seen with highly reactive precursors like H2​S gas or CS2​ [2].

  • Polymer Vulcanization: When used as an accelerator in chloroprene rubbers, processing temperatures must be strictly maintained below 200 °C to prevent premature pyrolytic desulfurization, which can lead to scorch (premature cross-linking) and porosity in the final rubber matrix due to gas evolution.

  • Pharmaceutical Formulation: The low melting point (~88 °C) makes DPIT highly amenable to hot-melt extrusion (HME) techniques. However, the extrusion barrel temperatures must not exceed 150 °C to maintain a wide safety margin against thermal degradation, ensuring the pharmacological integrity of the thiourea pharmacophore.

References

  • Synthesis and characterization of N-alkylthiourea and N, N'-dialkylthiourea complexes of Cu, Cd and Pb, and their use as single source precursors for the synthesis of metal sulfide nanoparticles. University of Zululand (DSpace). Available at: [Link]

  • New chemistry with old ligands: N-alkyl- And N,N-dialkyl-N-acyl(aroyl) thioureas in coordination, analytical and process chemistry of the platinum group metals. ResearchGate. Available at:[Link]

  • Solution-Phase Synthesis of Group 3-5 Transition Metal Chalcogenide Inorganic Nanomaterials. RSC Publishing. Available at: [Link]

  • Environmental Research: Degradation of EBDCs to imidazolidine-2-thione. Ovid. Available at: [Link]

  • Thermal Stability of Ammonium-Based Thiocyanate Protic Ionic Liquids. ACS Publications. Available at: [Link]

Sources

Foundational

A Technical Guide to the NMR Spectroscopic Analysis of 1,3-dipropyl-2-imidazolidinethione

Introduction: 1,3-dipropyl-2-imidazolidinethione is a heterocyclic compound belonging to the class of imidazolidinethiones. These molecules are of significant interest in medicinal chemistry and materials science due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 1,3-dipropyl-2-imidazolidinethione is a heterocyclic compound belonging to the class of imidazolidinethiones. These molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as ligands in coordination chemistry.[1][2] A thorough structural elucidation is paramount for understanding its chemical properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each atom.[3]

Predicted NMR Spectra Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 1,3-dipropyl-2-imidazolidinethione. These predictions are based on the analysis of similar N-alkyl imidazolidinethione structures and established chemical shift correlation tables.[4][5] The molecular structure with atom numbering for assignment is provided below.

Caption: Molecular structure of 1,3-dipropyl-2-imidazolidinethione with atom numbering.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.55t, J ≈ 7.2 Hz4HH-4, H-5
~3.30t, J ≈ 7.6 Hz4HH-1', H-1''
~1.65sextet, J ≈ 7.4 Hz4HH-2', H-2''
~0.95t, J ≈ 7.4 Hz6HH-3', H-3''

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~182.5C-2 (C=S)
~50.0C-4, C-5
~48.5C-1', C-1''
~21.0C-2', C-2''
~11.5C-3', C-3''

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1,3-dipropyl-2-imidazolidinethione.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of solvent is determined by the solubility of the analyte and its chemical inertness. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Procedure:

    • Weigh approximately 5-10 mg of purified 1,3-dipropyl-2-imidazolidinethione into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good starting choice due to its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Alternatively, the residual solvent peak (CHCl₃ at 7.26 ppm) can be used for referencing.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2. ¹H NMR Spectroscopy:

  • Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (D1): 1-2 seconds. This allows for the relaxation of protons back to their equilibrium state before the next pulse.

    • Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

    • Spectral Width (SW): 0-12 ppm. This range covers the typical chemical shifts for organic molecules.

    • Temperature: 298 K (25 °C).

3. ¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. The relaxation of quaternary carbons can be slow, requiring a longer delay.

    • Number of Scans (NS): 128-1024 scans. Due to the low natural abundance of ¹³C, more scans are needed to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): 0-200 ppm. This range covers the typical chemical shifts for carbon atoms in organic molecules.

    • Temperature: 298 K (25 °C).

4. Data Processing:

  • Rationale: Raw NMR data (Free Induction Decay, FID) needs to be processed to obtain the final spectrum.

  • Procedure:

    • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks and report the chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration peak_picking Peak Picking integration->peak_picking assignment Signal Assignment peak_picking->assignment structure Structure Confirmation assignment->structure

Caption: Experimental workflow for NMR analysis.

Interpretation of NMR Spectra

¹H NMR Spectrum:

  • H-4 and H-5 (~3.55 ppm): The four protons on the imidazolidine ring (C-4 and C-5) are chemically equivalent due to rapid conformational changes at room temperature. They are expected to appear as a single triplet, coupled to the adjacent methylene protons of the propyl groups (H-1' and H-1'').

  • H-1' and H-1'' (~3.30 ppm): These four protons are on the carbons directly attached to the nitrogen atoms. The electron-withdrawing effect of the nitrogen deshields these protons, causing them to appear downfield. They will appear as a triplet due to coupling with the neighboring methylene protons (H-2' and H-2'').

  • H-2' and H-2'' (~1.65 ppm): These four methylene protons are further from the electronegative nitrogen atoms and are therefore more shielded, appearing upfield. They will exhibit a more complex splitting pattern, a sextet, as they are coupled to both the H-1' and H-3' protons.

  • H-3' and H-3'' (~0.95 ppm): These six terminal methyl protons are the most shielded and will appear furthest upfield as a triplet, coupled to the adjacent H-2' protons.

¹³C NMR Spectrum:

  • C-2 (~182.5 ppm): The thiocarbonyl carbon (C=S) is highly deshielded due to the double bond character and the electronegativity of the neighboring nitrogen and sulfur atoms, causing it to appear significantly downfield.

  • C-4 and C-5 (~50.0 ppm): The two methylene carbons of the imidazolidine ring are equivalent and appear in the typical range for sp³ carbons attached to a nitrogen atom.

  • C-1' and C-1'' (~48.5 ppm): These carbons of the propyl chains are directly bonded to nitrogen and are therefore deshielded relative to the other propyl carbons.

  • C-2' and C-2'' (~21.0 ppm): These methylene carbons are further from the nitrogen and appear in the typical aliphatic region.

  • C-3' and C-3'' (~11.5 ppm): The terminal methyl carbons are the most shielded and appear furthest upfield.

Conclusion

This technical guide provides a predictive framework and a detailed experimental protocol for the NMR spectroscopic analysis of 1,3-dipropyl-2-imidazolidinethione. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The predicted chemical shifts and coupling patterns serve as a valuable reference for the interpretation of the experimental data, facilitating the unambiguous structural confirmation of this compound. For more complex structural problems or to confirm assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectroscopy are recommended.

References

  • G. N. Dolenko, L. N. Mazalov, and E. A. Kravtsova, "Synthesis and Crystal Structures of New 1,3-Disubstituted Imidazoline-2-thiones," Russian Journal of General Chemistry, vol. 78, no. 9, pp. 1983–1990, 2008.
  • K. Nagarajan, "Some applications of 13C NMR spectroscopy in heterocyclic structure assignments," Journal of the Indian Chemical Society, vol. 55, no. 12, pp. 1234-1243, 1978.
  • Y. Ishii et al., "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," Molecules, vol. 27, no. 3, p. 1014, 2022. Available: [Link]

  • NP-MRD, "1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0248932)." Available: [Link]

  • Amanote Research, "(PDF) Solid State NMR Study of 1,3imidazolidine-2-Thione,." Available: [Link]

  • NP-MRD, "13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0316718)." Available: [Link]

  • M. I. M. Wazeer et al., "Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 60, no. 1-2, pp. 113-118, 2004.
  • S. Radi et al., "Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies," RSC Advances, vol. 10, no. 52, pp. 31235-31245, 2020. Available: [Link]

  • A. F. Lehrhofer et al., "¹³C NMR spectrum of 1-ethyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione (3)," ResearchGate. Available: [Link]

  • NIST, "2-Imidazolidinethione," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, P. J. Linstrom and W. G. Mallard, Eds., National Institute of Standards and Technology, Gaithersburg, MD, 20899. Available: [Link]

  • H. J. Reich, "NMR Spectroscopy :: 13C NMR Chemical Shifts," Organic Chemistry Data. Available: [Link]

  • M. I. M. Wazeer et al., "(PDF) Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives," ResearchGate. Available: [Link]

  • PubChem, "1,3-Diacetyl-2-imidazolidinone." Available: [Link]

  • ResearchGate, "Fragments of ¹H NMR spectra of..." Available: [Link]

  • O. V. Dorofeeva et al., "The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations," Molecules, vol. 28, no. 1, p. 336, 2023. Available: [Link]

  • S. Radi et al., "Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies," PMC. Available: [Link]

Sources

Exploratory

in vitro toxicity and safety data for 2-imidazolidinethione, 1,3-dipropyl-

In Vitro Toxicity and Safety Data for 1,3-Dipropyl-2-imidazolidinethione: A Mechanistic and Methodological Guide Executive Summary & Chemical Context 1,3-Dipropyl-2-imidazolidinethione (CAS RN: 83132-61-0) is a cyclic th...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity and Safety Data for 1,3-Dipropyl-2-imidazolidinethione: A Mechanistic and Methodological Guide

Executive Summary & Chemical Context

1,3-Dipropyl-2-imidazolidinethione (CAS RN: 83132-61-0) is a cyclic thiourea derivative. Due to its structural homology to ethylenethiourea (ETU, CAS RN: 96-45-7)—a well-documented thyroid toxicant and probable carcinogen—the 1,3-dipropyl derivative is subject to strict regulatory scrutiny. It is explicitly prohibited in cosmetic formulations under the ASEAN Cosmetics Directive and EU Annex II regulations due to concerns regarding endocrine disruption and potential carcinogenicity[1].

Because empirical in vitro data specific to the 1,3-dipropyl substitution is sparse in public literature, safety assessments rely heavily on read-across methodology from the parent pharmacophore (ETU). This whitepaper establishes the mechanistic grounding of cyclic thiourea toxicity and provides the definitive in vitro testing framework required to validate the safety profile of 1,3-dipropyl-2-imidazolidinethione.

Mechanistic Toxicology: The Thyroid Axis

The primary toxicological concern for cyclic thioureas is the disruption of the hypothalamic-pituitary-thyroid (HPT) axis via the inhibition of Thyroid Peroxidase (TPO) [2].

TPO is a membrane-bound heme enzyme situated on the apical membrane of thyroid follicular cells. It catalyzes two critical steps in thyroid hormone synthesis:

  • The oxidation of iodide ( I− ) to an active iodine species.

  • The iodination of tyrosine residues on thyroglobulin to form T3 and T4.

The Causality of Toxicity: Cyclic thioureas act as alternate substrates or "suicide inhibitors" of TPO. They preferentially react with the oxidized iodine species ( [TPO⋅Ioxid​] ), effectively trapping it and preventing the iodination of thyroglobulin[3]. This enzymatic blockade halts T3 and T4 synthesis. The resulting drop in circulating thyroid hormones triggers a loss of negative feedback to the pituitary gland, leading to a compensatory, chronic hypersecretion of Thyroid-Stimulating Hormone (TSH)[4]. In rodent models, this chronic TSH stimulation inevitably leads to thyroid follicular cell hyperplasia and, ultimately, tumor formation[2].

TPO_Pathway Compound 1,3-dipropyl-2-imidazolidinethione (CAS 83132-61-0) TPO Thyroid Peroxidase (TPO) Enzyme Compound->TPO Alternate Substrate / Suicide Inhibition Iodination Tyrosine Iodination (Blocked) Compound->Iodination Prevents TPO->Iodination Catalyzes (Normal) Hormones T3 / T4 Synthesis (Decreased) Iodination->Hormones Leads to Pituitary Pituitary Gland (TSH Upregulation) Hormones->Pituitary Loss of Negative Feedback Hyperplasia Thyroid Follicular Hyperplasia/Tumors Pituitary->Hyperplasia Chronic TSH Stimulation

Mechanism of TPO inhibition and HPT axis disruption by cyclic thioureas.

Core In Vitro Safety Assessment Protocols

To accurately profile 1,3-dipropyl-2-imidazolidinethione, a self-validating in vitro battery must be executed. This battery differentiates between direct DNA-reactive carcinogenicity and secondary, non-genotoxic tumor promotion driven by endocrine disruption.

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex Red Method)

Purpose: To quantify the IC50​ of the compound against human TPO. We utilize an in vitro enzymatic assay because in vivo rodent models are substantially more sensitive to thyroid hormone imbalances than humans, making in vitro human-recombinant data crucial for accurate risk assessment[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 7.4). Reconstitute recombinant human TPO (rhTPO), Amplex Red (fluorogenic substrate), and H2​O2​ .

  • Compound Dilution: Prepare a 10-point concentration-response curve of 1,3-dipropyl-2-imidazolidinethione in DMSO (final assay DMSO concentration 1%).

  • Incubation: In a 96-well black microplate, combine 10 µL of test compound, 20 µL of rhTPO, and 20 µL of Amplex Red/Iodide mixture. Incubate for 10 minutes at 37°C to allow for baseline enzyme-inhibitor interaction.

  • Reaction Initiation: Add 10 µL of H2​O2​ to initiate the peroxidation reaction.

  • Kinetic Read: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

  • Data Analysis & Self-Validation: Calculate the reaction velocity (RFU/min). The assay is only valid if the positive control (Methimazole or Propylthiouracil) yields an IC50​ within the historical laboratory range (typically 0.5 – 2.0 µM).

Genotoxicity Profiling (OECD 471 Ames Test)

Purpose: ETU produces thyroid tumors via a non-genotoxic mechanism [2]. It is imperative to prove that the 1,3-dipropyl derivative is similarly devoid of direct DNA reactivity[5].

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover frameshift and base-pair substitutions.

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism. This is critical as cyclic thioureas can form reactive intermediates.

  • Exposure (Pre-incubation Method): Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9), and 50 µL of test compound (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

  • Self-Validation: The assay is valid only if spontaneous reversion rates fall within historical limits and strain-specific positive controls (e.g., 2-aminoanthracene for +S9) induce a 3-fold increase in revertants.

Workflow cluster_assays In Vitro Core Battery TestItem Test Article: 1,3-dipropyl-2-imidazolidinethione TPO_Assay TPO Inhibition Assay (Enzymatic Blockade) TestItem->TPO_Assay Geno_Assay Genotoxicity (Ames & Micronucleus) TestItem->Geno_Assay Cyto_Assay Cytotoxicity (Cell Viability) TestItem->Cyto_Assay DataIntegration Read-Across & Data Integration TPO_Assay->DataIntegration Geno_Assay->DataIntegration Cyto_Assay->DataIntegration SafetyProfile Safety & Toxicity Profile Generation DataIntegration->SafetyProfile Weight of Evidence

In vitro safety assessment workflow for cyclic thiourea derivatives.

Data Interpretation & Quantitative Read-Across

Because 1,3-dipropyl-2-imidazolidinethione shares the core imidazolidinethione ring with ETU, its in vitro behavior closely mirrors ETU, albeit with variations in lipophilicity due to the dipropyl chains. Increased lipophilicity generally enhances cell membrane permeability but may alter the binding affinity within the TPO active site.

Table 1: Comparative In Vitro Toxicity Profile (Read-Across Strategy)

Toxicological EndpointEthylenethiourea (ETU) (Reference Data)1,3-Dipropyl-2-imidazolidinethione (Extrapolated/Expected)Mechanistic Rationale
TPO Inhibition ( IC50​ ) Potent inhibitor (low µM range)[3]Potent inhibitor (low µM range)The thiourea moiety acts as the electron donor/suicide substrate. Alkyl substitutions modulate, but do not eliminate, this binding[3].
Ames Test (Bacterial Mutagenesis) Negative (with and without S9)[5]Negative (with and without S9)Lack of direct DNA-reactive electrophilic centers; tumor promotion is strictly secondary to endocrine disruption[2],[5].
In Vitro Micronucleus Negative (No clastogenicity)[5]NegativeConsistent with the non-genotoxic profile of the cyclic thiourea class[5].
Cytotoxicity (HepG2 / PCCl3) Low acute cytotoxicity ( IC50​ > 100 µM)Low to Moderate cytotoxicityToxicity is highly specific to enzymatic (TPO) pathways rather than general cellular necrosis.

Conclusion for Drug Development Professionals: When developing formulations or assessing occupational exposure limits, 1,3-dipropyl-2-imidazolidinethione must be treated as a potent endocrine disruptor. Its safety profile is dictated not by genotoxicity, but by its threshold-based inhibition of thyroid hormone synthesis. Regulatory submissions must prioritize robust in vitro TPO inhibition data to establish a No-Observed-Adverse-Effect Level (NOAEL) based on endocrine perturbation.

References

  • EWG Skin Deep Cosmetics Database. "Unacceptable List: 2-IMIDAZOLIDINETHIONE, 1,3-DIPROPYL-". Environmental Working Group.
  • International Programme on Chemical Safety (IPCS). "Ethylenethiourea (IARC Summary & Evaluation, Volume 79, 2001)". INCHEM.
  • Doerge, D. R., & Takazawa, R. S. (1990). "Mechanism of thyroid peroxidase inhibition by ethylenethiourea". Chemical Research in Toxicology.
  • BenchChem. "Ethylenethiourea (ETU) as a Maneb Metabolite: A Technical Guide".
  • International Programme on Chemical Safety (IPCS). "Ethylenethiourea (ETU) (Pesticide residues in food: 1993 evaluations Part II Toxicology)". INCHEM.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,3-Dipropyl-2-imidazolidinethione in Transition Metal Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring the N-het...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring the N-heterocyclic thione ligand, 1,3-dipropyl-2-imidazolidinethione. The document is designed to offer both foundational knowledge and practical, field-proven protocols for researchers in organometallic chemistry, catalysis, and medicinal chemistry.

Introduction: The Versatility of 1,3-Dipropyl-2-imidazolidinethione as a Ligand

1,3-Dipropyl-2-imidazolidinethione is a member of the N-heterocyclic thione (NHT) class of ligands. These ligands are of significant interest due to their unique electronic and steric properties. The thione functionality provides a soft sulfur donor atom, which exhibits a strong affinity for soft transition metals such as palladium and zinc. The N-propyl substituents on the imidazolidine ring offer several advantages: they enhance the solubility of the ligand and its metal complexes in organic solvents and provide steric bulk that can influence the coordination geometry and reactivity of the resulting metal center.

The coordination of 1,3-dipropyl-2-imidazolidinethione to transition metals typically occurs through the sulfur atom, leading to the formation of stable complexes.[1] The resulting metal-sulfur bond is a key feature that underpins the diverse applications of these complexes, which range from catalysis to medicinal chemistry.

Synthesis of 1,3-Dipropyl-2-imidazolidinethione Ligand

The synthesis of 1,3-dipropyl-2-imidazolidinethione can be achieved through a two-step process, starting with the synthesis of the precursor diamine, N,N'-dipropyl-ethane-1,2-diamine, followed by cyclization with carbon disulfide. This method is adapted from established procedures for similar N-substituted ethylenediamines and their subsequent conversion to imidazolidinethiones.[2]

Protocol 2.1: Synthesis of N,N'-Dipropyl-ethane-1,2-diamine

This protocol describes the synthesis of the diamine precursor.

Materials:

  • Ethylenediamine

  • Propionaldehyde

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

  • Round-bottom flask

  • Hydrogenation apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in methanol.

  • Cool the solution in an ice bath and slowly add propionaldehyde (2.2 eq).

  • After the addition is complete, add 10 wt. % palladium on carbon catalyst.

  • Transfer the mixture to a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (pressure and time may need optimization) and stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • Purify the crude N,N'-dipropyl-ethane-1,2-diamine by vacuum distillation.

Protocol 2.2: Synthesis of 1,3-Dipropyl-2-imidazolidinethione

This protocol outlines the cyclization of the diamine with carbon disulfide.[2][3]

Materials:

  • N,N'-Dipropyl-ethane-1,2-diamine

  • Carbon disulfide

  • Potassium hydroxide

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve N,N'-dipropyl-ethane-1,2-diamine (1.0 eq) and potassium hydroxide (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.0 eq) dropwise with vigorous stirring. A vigorous reaction may occur.[4]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,3-dipropyl-2-imidazolidinethione by recrystallization from a suitable solvent system such as ethanol/water to yield a crystalline solid.

Diagram 1: Synthesis Workflow for 1,3-Dipropyl-2-imidazolidinethione

G cluster_0 Step 1: Diamine Synthesis cluster_1 Step 2: Thione Synthesis Ethylenediamine Ethylenediamine Reductive_Amination Reductive Amination (H2, Pd/C, MeOH) Ethylenediamine->Reductive_Amination Propionaldehyde Propionaldehyde Propionaldehyde->Reductive_Amination N,N'-dipropyl-ethane-1,2-diamine N,N'-dipropyl-ethane-1,2-diamine Reductive_Amination->N,N'-dipropyl-ethane-1,2-diamine Cyclization Cyclization (Reflux) N,N'-dipropyl-ethane-1,2-diamine->Cyclization CS2 Carbon Disulfide CS2->Cyclization KOH KOH, MeOH KOH->Cyclization Ligand 1,3-Dipropyl-2- imidazolidinethione Cyclization->Ligand

Caption: Workflow for the two-step synthesis of the target ligand.

Characterization of 1,3-Dipropyl-2-imidazolidinethione

Thorough characterization of the synthesized ligand is crucial before its use in complexation reactions. The following table summarizes the expected spectroscopic data for 1,3-dipropyl-2-imidazolidinethione based on analogous compounds.

Table 1: Spectroscopic Data for 1,3-Dipropyl-2-imidazolidinethione

Spectroscopic TechniqueExpected Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)~ 3.4-3.6 ppm (t, 4H, N-CH₂-CH₂-N), ~ 3.2-3.4 ppm (t, 4H, N-CH₂-CH₂-CH₃), ~ 1.6-1.8 ppm (m, 4H, N-CH₂-CH₂-CH₃), ~ 0.9-1.0 ppm (t, 6H, N-CH₂-CH₂-CH₃)
¹³C NMR (CDCl₃)~ 180-185 ppm (C=S), ~ 45-50 ppm (N-CH₂-CH₂-N), ~ 48-52 ppm (N-CH₂-CH₂-CH₃), ~ 20-25 ppm (N-CH₂-CH₂-CH₃), ~ 10-15 ppm (N-CH₂-CH₂-CH₃)
FT-IR (KBr)~ 2960-2850 cm⁻¹ (C-H stretch), ~ 1250-1300 cm⁻¹ (C=S stretch)

Synthesis of Transition Metal Complexes

1,3-Dipropyl-2-imidazolidinethione readily forms complexes with a variety of transition metals. Here, we provide protocols for the synthesis of representative palladium(II) and zinc(II) complexes.

Protocol 4.1: Synthesis of Dichlorobis(1,3-dipropyl-2-imidazolidinethione)palladium(II)

This protocol is adapted from general procedures for the synthesis of palladium(II) thione complexes.[1]

Materials:

  • 1,3-Dipropyl-2-imidazolidinethione

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend palladium(II) chloride (1.0 eq) in acetonitrile.

  • In a separate flask, dissolve 1,3-dipropyl-2-imidazolidinethione (2.0 eq) in acetonitrile.

  • Add the ligand solution to the PdCl₂ suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The color of the suspension should change, indicating complex formation.

  • Filter the resulting precipitate and wash with cold acetonitrile and then diethyl ether.

  • Dry the product under vacuum to yield the dichlorobis(1,3-dipropyl-2-imidazolidinethione)palladium(II) complex.

Diagram 2: Proposed Structure of the Palladium(II) Complex

Caption: Square planar geometry of the Pd(II) complex.

Protocol 4.2: Synthesis of Dichlorobis(1,3-dipropyl-2-imidazolidinethione)zinc(II)

This protocol is based on the synthesis of similar zinc(II) halide complexes with N-alkyl-imidazolidine-2-thiones.[5]

Materials:

  • 1,3-Dipropyl-2-imidazolidinethione

  • Zinc(II) chloride (ZnCl₂), anhydrous

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve anhydrous zinc(II) chloride (1.0 eq) in ethanol.

  • In a separate flask, dissolve 1,3-dipropyl-2-imidazolidinethione (2.0 eq) in ethanol.

  • Slowly add the ligand solution to the zinc chloride solution with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate should form.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product in a desiccator over a suitable drying agent to obtain the dichlorobis(1,3-dipropyl-2-imidazolidinethione)zinc(II) complex.

Diagram 3: Proposed Structure of the Zinc(II) Complex

Caption: Tetrahedral geometry of the Zn(II) complex.

Applications of the Transition Metal Complexes

Catalysis: Palladium Complexes in Cross-Coupling Reactions

Palladium complexes bearing N-heterocyclic thione ligands have shown promise as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] The 1,3-dipropyl-2-imidazolidinethione ligand can stabilize the palladium center and facilitate the catalytic cycle.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex as a pre-catalyst.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Dichlorobis(1,3-dipropyl-2-imidazolidinethione)palladium(II)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Schlenk tube or similar reaction vessel

  • Stirring and heating apparatus

  • Standard work-up and purification supplies

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium complex (0.01 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Medicinal Chemistry: Antimicrobial Activity of Zinc Complexes

Zinc complexes of imidazolidine-2-thione derivatives have demonstrated notable antimicrobial activity.[5] The complexation of the ligand to the zinc ion can enhance its biological efficacy.

Application Note: Antimicrobial Screening

The synthesized dichlorobis(1,3-dipropyl-2-imidazolidinethione)zinc(II) can be screened for its antimicrobial activity against a panel of pathogenic bacteria and fungi. A standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Table 2: Representative Antimicrobial Activity of Zinc-Imidazolidine-2-thione Complexes

OrganismTypeRepresentative MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria6.25 - 12.5[7]
Escherichia coliGram-negative bacteria15.63 - 31.25[7]

Procedure for MIC Determination (Broth Microdilution Method):

  • Prepare a stock solution of the zinc complex in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the complex in a 96-well microtiter plate containing growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions for the test organism.

  • The MIC is determined as the lowest concentration of the complex that visibly inhibits the growth of the microorganism.

Conclusion

1,3-Dipropyl-2-imidazolidinethione is a versatile ligand that can be readily synthesized and used to prepare a range of transition metal complexes. The resulting palladium and zinc complexes show potential in the fields of catalysis and medicinal chemistry, respectively. The protocols and data provided in this guide serve as a valuable resource for researchers looking to explore the rich coordination chemistry and applications of this ligand system.

References

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  • Al-Jibori, S. A., et al. (2022). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Molecules, 27(19), 6529.
  • PubChem. (n.d.). 1,3-Diethyl-2-imidazolidinethione. Retrieved from [Link]

  • Allen, C. F. H., Edens, C. O., & VanAllan, J. (1947). Ethylene thiourea. Organic Syntheses, 27, 35.
  • Mitu, L., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Cu(II), Ni(II), Co(II), Zn(II) Complexes with Isonicotinoylhydrazone-4-benzyloxybenzaldehyde. Asian Journal of Chemistry, 22(8), 5749-5758.
  • Al-Masry, H. A., et al. (2023). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Results in Chemistry, 5, 100824.
  • Lobana, T. S., et al. (2020). Transformation of 1,3-imidazolidine-2-thione (SC3H6N2) into (SC3H4N2-O-N2C3H4S)2− dianion chelated in [Pd{κ3-S, O, S-(SC3H4N2-O-N2C3H4S)}(PPh3)]·CH3CN. Journal of Chemical Sciences, 132(1), 1-6.
  • Chen, J., et al. (2021). Improved Bactericidal Activity of Polyethylenimine Grafted Graphene Oxide Nanocomposite against Staphylococcus aureus and Escherichia coli. ACS Omega, 6(38), 24866-24876.
  • Özer, E., et al. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148.
  • Güneş, M., et al. (2019). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 43(13), 5266-5276.
  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(45), 13481-13496.
  • Wu, J., et al. (2005). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disufides. Synthesis, 2005(11), 1841-1844.
  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Opinion in Biotechnology, 43, 148-155.
  • Breitmaier, E. (2006). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Gornowicz, M., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. International Journal of Molecular Sciences, 25(22), 12406.
  • Flörke, U., & Egold, H. (2012). Crystal structure of dichloridobis(1,3-diisopropyl-4,5-dimethyl-2H-imidazole-2-thione-κS)zinc(II). Acta Crystallographica Section E: Structure Reports Online, 68(11), m1341.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

  • Patel, R. P., & Patel, K. C. (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo[2,3-b]quinoxaline. Journal of Chemical and Pharmaceutical Research, 4(10), 4627-4633.
  • Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol.
  • Almanza-Encarnación, D., et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ARKIVOC, 2014(4), 228-241.
  • Aghapoor, K., et al. (2018). Synthesis of 2‐imidazolone derivatives using ZnCl2/urea deep eutectic solvent. Applied Organometallic Chemistry, 32(10), e4529.
  • Siddiqui, N., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some New Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 1(1), 1-7.
  • Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

  • Wan, Y., et al. (2014). A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.
  • Dell'Amico, L., et al. (2015). Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions. Organic & Biomolecular Chemistry, 13(19), 5365-5369.
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  • Claramunt, R. M., et al. (2022).
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  • El-Sayed, N. Z., et al. (2025).
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  • Mietlarek-Kropidłowska, A., et al. (2012). 1,3-Dibenzylimidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2521.
  • Wang, Y., et al. (2022). Pd/Cu/TsOH-cocatalysed direct synthesis of 1,3-dienyl-2-boronic acid: a new reagent for homoallenylboration. Organic Chemistry Frontiers, 9(13), 3469-3475.
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Sources

Application

Catalytic Excellence Unleashed: 1,3-Dipropyl-2-imidazolidinethione in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for robust, efficient, and versatile catalytic systems is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for robust, efficient, and versatile catalytic systems is paramount. N-Heterocyclic Thiones (NHTs), the sulfur analogues of the widely acclaimed N-Heterocyclic Carbenes (NHCs), have emerged as a promising class of ligands for transition metal catalysis. This guide provides an in-depth exploration of the catalytic applications of a specific NHT, 1,3-dipropyl-2-imidazolidinethione , in key organic transformations. While direct, extensive literature on this particular thione is nascent, its structural analogy to well-established NHC ligands allows for the formulation of highly probable and effective catalytic protocols. These notes are designed to empower researchers to harness the potential of this accessible and versatile ligand in their synthetic endeavors.

The Scientific Rationale: Why 1,3-Dipropyl-2-imidazolidinethione as a Ligand?

The efficacy of 1,3-dipropyl-2-imidazolidinethione as a ligand in transition metal catalysis, particularly with palladium, is rooted in its electronic and steric properties, which are analogous to those of its carbene counterparts.

  • Strong Sigma-Donation: Like NHCs, NHTs are strong sigma-donating ligands. The lone pair of electrons on the sulfur atom can effectively coordinate to a metal center, forming a stable metal-ligand bond. This strong donation increases the electron density on the metal, which is crucial for facilitating key steps in catalytic cycles, such as oxidative addition.

  • Steric Shielding: The propyl groups on the nitrogen atoms provide a degree of steric bulk around the metal center. This steric hindrance can promote reductive elimination, the final step in many cross-coupling reactions, and can also influence the selectivity of the reaction.

  • Enhanced Stability: The thione functionality can confer greater stability to the catalytic complex compared to some phosphine ligands, particularly in terms of resistance to oxidation.

These attributes make 1,3-dipropyl-2-imidazolidinethione an excellent candidate for a ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of carbon-carbon bond formation.[3][4] The use of a 1,3-dipropyl-2-imidazolidinethione-palladium complex is anticipated to provide a highly efficient catalytic system for this transformation.

The proposed catalytic cycle for the Suzuki-Miyaura reaction using a (1,3-dipropyl-2-imidazolidinethione)Pd(0) complex is depicted below. The cycle is analogous to the well-established mechanism for NHC-ligated palladium catalysts.[4]

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) L = 1,3-dipropyl-2-imidazolidinethione Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' R-X Ar-X (Aryl Halide) R-X->Oxidative_Addition R'-B(OR)2 Ar'-B(OR)2 (Boronic Ester) R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

This protocol is a general guideline. Optimization of reaction conditions (solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Dipropyl-2-imidazolidinethione

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid or ester

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and 1,3-dipropyl-2-imidazolidinethione (2 mol%) in a minimal amount of anhydrous solvent.

    • Stir the mixture at room temperature for 30 minutes. The formation of the active Pd(0) species is often facilitated by a pre-reduction step or occurs in situ.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst (or to a new flask charged with Pd(OAc)₂ and the thione ligand), add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (2.0 mmol).

    • Add the anhydrous solvent (5-10 mL).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Readily available and effective precursor for the active Pd(0) catalyst.
Ligand 1,3-Dipropyl-2-imidazolidinethioneProvides a stable and active catalytic complex.
Solvent Toluene, 1,4-DioxaneCommon solvents for Suzuki-Miyaura reactions, offering good solubility for reactants.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid/ester for transmetalation. The choice of base can significantly impact the reaction outcome.[5]
Temperature 80 - 120 °CSufficient to drive the reaction to completion in a reasonable time.
Application in Heck-Mizoroki Cross-Coupling Reactions

The Heck-Mizoroki reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a powerful method for the synthesis of substituted alkenes.[6][7] A (1,3-dipropyl-2-imidazolidinethione)Pd catalyst is expected to be highly effective in this transformation.

The catalytic cycle for the Heck reaction involves the oxidative addition of the halide, migratory insertion of the alkene, and β-hydride elimination.[8]

Heck_Mizoroki_Cycle Pd(0)L Pd(0)L (Active Catalyst) L = 1,3-dipropyl-2-imidazolidinethione Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L)->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Intermediate_1 Intermediate Migratory_Insertion->Intermediate_1 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_1->Beta_Hydride_Elimination Product_Complex Product Complex Beta_Hydride_Elimination->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Pd(0)L Catalyst Regeneration Product Substituted Alkene (Product) Product_Release->Product Base Base Base->Pd(0)L Base regenerates Pd(0) Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination

Figure 2: Proposed catalytic cycle for the Heck-Mizoroki reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Dipropyl-2-imidazolidinethione

  • Aryl halide (e.g., aryl iodide or bromide)

  • Alkene (e.g., styrene, acrylate)

  • Base (e.g., Triethylamine (NEt₃), K₂CO₃)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (1 mol%), 1,3-dipropyl-2-imidazolidinethione (2 mol%), the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).

    • Add the anhydrous solvent (5-10 mL).

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-140 °C).

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Filter off any inorganic salts and wash with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Representative Heck-Mizoroki Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective palladium precursor.
Ligand 1,3-Dipropyl-2-imidazolidinethioneStabilizes the palladium catalyst and promotes the reaction.
Solvent DMF, AcetonitrilePolar aprotic solvents are generally effective for Heck reactions.
Base NEt₃, K₂CO₃Essential for neutralizing the hydrogen halide produced in the catalytic cycle.
Temperature 80 - 140 °CHigher temperatures are often required for less reactive substrates.[9]
Synthesis of 1,3-Dipropyl-2-imidazolidinethione

The synthesis of 1,3-disubstituted imidazolidine-2-thiones is generally straightforward, making them attractive ligands for catalysis. A common method involves the reaction of the corresponding N,N'-disubstituted ethylenediamine with carbon disulfide.

Ligand_Synthesis Start N,N'-Dipropylethylenediamine Reaction Reaction at RT to Reflux Start->Reaction Reagent Carbon Disulfide (CS₂) Reagent->Reaction Base Base (e.g., KOH, Et₃N) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 1,3-Dipropyl-2-imidazolidinethione Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Pure Ligand Purification->Final_Product

Figure 3: General workflow for the synthesis of the thione ligand.

Conclusion and Future Outlook

1,3-Dipropyl-2-imidazolidinethione represents an accessible and highly promising ligand for palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein, based on strong analogies to well-established catalytic systems, offer a solid foundation for its application in organic synthesis. Researchers are encouraged to explore the utility of this ligand in a broader range of transformations and to optimize the reaction conditions for their specific needs. The continued development of N-heterocyclic thione-based catalysts will undoubtedly contribute to the advancement of efficient and sustainable chemical synthesis.

References

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 16(5), 3749-3780.
  • Ghorbani-Vaghei, R., & Veisi, H. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1670-1678.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Ghorbani-Vaghei, R., & Veisi, H. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1670-1678.
  • Li, J., et al. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. The Journal of Physical Chemistry A, 116(30), 8019-8027.
  • Patil, S. A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Carradori, S., et al. (2018). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 22(3), 571-582.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Wallbaum, J., & Werz, D. B. (2017). Synthesis of 1,3-cis-disubstituted sterically encumbered imidazolidinone organocatalysts. Beilstein Journal of Organic Chemistry, 13, 2577-2583.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Heterogeneous Palladium Catalysts for Suzuki–Miyaura Coupling Reactions Involving Aryl Diazonium Salts. (n.d.). OA Monitor Ireland.
  • Costa, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Desai, N. C., & Bhatt, N. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 203-208.
  • Synthesis of 1,3-thiazolidine-2-thiones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575.
  • Lobana, T. S., et al. (2018). Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione.
  • Touaibia, M., & Guay, D. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Özer, M. S., & Çetinkaya, B. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 624-635.
  • Musso, L., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3469-3480.
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

Sources

Method

Application Notes &amp; Protocols: The Use of 2-Imidazolidinethione, 1,3-dipropyl- in Advanced Rubber Vulcanization

Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the application of 2-imidazolidinethione, 1,3-dipropyl- (DPIT) as a vulcanization accelerator in rubber compoundi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the application of 2-imidazolidinethione, 1,3-dipropyl- (DPIT) as a vulcanization accelerator in rubber compounding. It addresses the rationale for its use, potential mechanistic pathways, and detailed protocols for its evaluation. While DPIT is a less-documented analogue in the thiourea class, this guide establishes a framework for its characterization by drawing parallels with the well-understood accelerator, Ethylene Thiourea (ETU), and outlining a robust experimental design for validating its performance.

Introduction: The Quest for Safer and Efficient Vulcanization Accelerators

Vulcanization is a critical process that transforms soft, plastic-like raw rubber into a durable, elastic material with enhanced mechanical properties.[1] This transformation is achieved by forming a three-dimensional cross-linked network between polymer chains.[1][2] While elemental sulfur is the most common vulcanizing agent for unsaturated rubbers like Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR), its reaction is impractically slow and inefficient.[1]

To overcome this, chemical accelerators are incorporated into the rubber compound to increase the rate and efficiency of vulcanization, allowing it to proceed at lower temperatures and shorter times.[2] The thiourea family of accelerators, most notably Ethylene Thiourea (ETU or 2-imidazolidinethione), is highly effective, particularly for specialty elastomers like polychloroprene (Neoprene).[3][4] However, significant health and safety concerns associated with ETU have prompted the industry to seek safer alternatives.[3]

2-Imidazolidinethione, 1,3-dipropyl- (DPIT) represents one such potential alternative. As a substituted thiourea, it shares the core functional group responsible for acceleration but features 1,3-dipropyl substitutions. These alkyl groups are hypothesized to alter the molecule's solubility, melting point, and interaction with the polymer matrix, potentially influencing its cure characteristics, the final properties of the vulcanizate, and its toxicological profile. This guide provides the necessary protocols to systematically investigate and harness the properties of DPIT in rubber vulcanization.

Section 1: Physicochemical Properties and Safety Profile

Detailed experimental data for 2-imidazolidinethione, 1,3-dipropyl- is not widely available in public literature. Therefore, properties are inferred from analogous structures like ETU and other substituted imidazolidinones. It is imperative that users obtain and consult a substance-specific Safety Data Sheet (SDS) before handling.

Property2-Imidazolidinethione (ETU)1,3-Dimethyl-2-imidazolidinone (DMI)2-Imidazolidinethione, 1,3-dipropyl- (DPIT)
CAS Number 96-45-780-73-926349-34-0
Molecular Formula C₃H₆N₂SC₅H₁₀N₂OC₉H₁₈N₂S
Appearance White to pale green powderColorless transparent liquid[5]Expected: Solid or viscous liquid
Melting Point ~203 °C~8.5 °CExpected: Lower than ETU due to alkyl chains
Solubility Soluble in hot water, alcoholSoluble in water, most organic solventsExpected: Increased solubility in organic solvents and rubber matrix

Safety Considerations (Based on Analogues):

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Handle in a well-ventilated area or under a chemical fume hood to avoid dust or vapor inhalation.[6][8]

  • Health Hazards: Analogous compounds may cause skin and eye irritation.[7] Ingestion may be harmful.[6][7] ETU is a known reproductive toxicant and is suspected of damaging the unborn child.[9] The toxicological profile of DPIT is unknown and it should be handled with extreme caution as if it presents similar hazards until proven otherwise.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6][7]

Section 2: Proposed Mechanism of Action in Sulfur Vulcanization

The precise mechanism for DPIT is subject to experimental verification, but it is expected to follow the general pathway of thiourea-based accelerators in a sulfur vulcanization system. The process is activated by zinc oxide and a fatty acid (like stearic acid).

Causality of Components:

  • Activation: Zinc oxide and stearic acid react to form zinc stearate, which, along with the accelerator, forms an active accelerator-zinc complex.[10][11] This is the crucial first step that dictates the onset of vulcanization.

  • Sulfur Ring Opening: The active complex attacks the eight-membered sulfur ring (S₈), opening it to form a reactive polysulfidic intermediate.[11]

  • Precursor Formation: This intermediate reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond), attaching a polysulfidic pendant group with the accelerator fragment at its end.[1][12]

  • Cross-link Formation: The pendant groups on two different polymer chains react, eliminating the accelerator molecule and forming a stable mono-, di-, or polysulfidic cross-link.[1] The regenerated accelerator can then participate in further reactions.

The propyl groups on DPIT are expected to enhance its solubility within the non-polar rubber matrix, potentially leading to more homogeneous dispersion and a more efficient activation process compared to the more polar ETU.

Thiourea_Vulcanization_Mechanism cluster_activation Activation Stage cluster_crosslinking Cross-linking Stage ZnO Zinc Oxide (ZnO) AC Active Accelerator Complex ZnO->AC SA Stearic Acid SA->AC DPIT DPIT Accelerator DPIT->AC S8 Sulfur (S₈) AC->S8 Opens Ring PP Polymer with Pendant Sulfur Group S8->PP Polymer Rubber Polymer (Uncured) Polymer->PP Reacts with Crosslinked Cross-linked Rubber Network PP->Crosslinked Forms Cross-link

Figure 1: Simplified mechanism of DPIT-accelerated sulfur vulcanization.

Section 3: Application in Rubber Compounding - An Evaluation Protocol

This section provides a robust, self-validating protocol for evaluating the performance of DPIT against a standard accelerator in a general-purpose rubber compound.

Experimental Formulation

A typical formulation is based on Parts Per Hundred Rubber (phr).[10] This example uses Natural Rubber (SMR L grade), a common elastomer. A control compound using a well-known accelerator like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) should be prepared for comparison.

IngredientFunctionControl (phr)Experimental (phr)
Natural Rubber (SMR L)Elastomer100100
N330 Carbon BlackReinforcing Filler5050
Zinc OxideActivator55
Stearic AcidCo-activator/Dispersing Aid22
6PPDAntioxidant/Antiozonant22
SulfurVulcanizing Agent2.52.5
CBS (Control Accelerator)Accelerator0.7-
DPIT (Experimental Accelerator) Accelerator - 0.7 *

*The dosage of DPIT is set equal to the control for initial screening. This can be optimized later based on cure data and desired properties.

Protocol for Compound Preparation

This protocol describes mixing using a two-roll laboratory mill. All steps should be performed in a well-ventilated area.

Equipment:

  • Two-roll mill with temperature control and safety guards.

  • Analytical balance.

  • Spatulas and cutters.

Procedure:

  • Mill Setup: Set the mill roll temperature to 60-70°C. Set the friction ratio between the rolls (e.g., 1:1.25).

  • Mastication: Pass the raw Natural Rubber through the mill several times until a smooth, continuous band is formed. This process reduces the rubber's viscosity.

  • Incorporation of Activators & Additives:

    • Add the Zinc Oxide and Stearic Acid to the rubber band on the mill. Allow them to disperse fully, indicated by a uniform appearance.

    • Add the 6PPD antioxidant.

  • Filler Incorporation: Add the N330 Carbon Black gradually in increments. This is the most critical stage for achieving good dispersion. After each addition, cut and fold the rubber band on the mill to ensure thorough mixing. Continue until all black is incorporated and no streaks are visible.

  • Accelerator & Vulcanizing Agent Addition:

    • Cool the mill rolls to below 50°C to prevent premature vulcanization (scorching).

    • Widen the nip (gap between rolls).

    • Add the accelerator (CBS for control, DPIT for experimental) and finally the sulfur.

    • Perform several tight-nip passes and end-to-end rolls to ensure complete and uniform dispersion.

  • Sheeting Off: Remove the final compound from the mill as a uniform sheet of a specified thickness (e.g., 2 mm).

  • Homogenization: Allow the compounded rubber sheets to rest at room temperature for at least 24 hours before testing. This allows for the relaxation of internal stresses built up during mixing.

Figure 2: Workflow for rubber compound preparation on a two-roll mill.

Protocol for Cure Characteristics Analysis

A Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR) is essential for determining the vulcanization characteristics.

Equipment:

  • MDR or ODR instrument.

Procedure:

  • Instrument Setup: Set the test temperature (e.g., 160°C), oscillation frequency, and strain.

  • Sample Preparation: Cut a sample of the uncured compound of the specified weight (~5 grams).

  • Test Execution: Place the sample in the pre-heated die cavity and start the test. The instrument will record the torque as a function of time.

  • Data Analysis: From the resulting rheometer curve, determine the following key parameters:

    • ML (Minimum Torque): Proportional to the viscosity of the uncured compound.

    • MH (Maximum Torque): Proportional to the shear modulus and cross-link density of the fully cured compound.

    • ts2 (Scorch Time): Time to a 2 dNm rise above ML. Indicates processing safety.

    • t90 (Optimum Cure Time): Time to reach 90% of the maximum torque (MH - ML).

Section 4: Characterization of Vulcanized Rubber

Protocol for Vulcanizate Preparation and Testing

Vulcanizate Preparation:

  • Molding: Place a preform of the uncured rubber compound into a compression mold of the desired dimensions.

  • Curing: Place the mold in a heated hydraulic press set to the vulcanization temperature (e.g., 160°C). Apply pressure.

  • Cure Time: Cure the sample for its t90 time as determined by the rheometer.

  • Demolding: After the cure cycle, remove the mold and carefully demold the vulcanized rubber sheet. Allow it to cool and condition for 24 hours before testing.

Physical Property Testing: Using the cured sheets, perform the following standard tests to evaluate the material's performance.

TestASTM StandardDescriptionKey Properties Measured
Hardness ASTM D2240Measures the resistance to indentation.Shore A Durometer
Tensile Properties ASTM D412Dumbbell-shaped specimens are pulled to failure.Tensile Strength (MPa), Elongation at Break (%), Modulus at 100/300% Elongation (MPa)
Tear Resistance ASTM D624Measures the force required to tear a specimen.Tear Strength (kN/m)
Compression Set ASTM D395Measures the ability of rubber to retain its elastic properties after prolonged compressive stress.% Set
Data Interpretation and Comparison

The data obtained should be systematically compared between the control (CBS) and experimental (DPIT) compounds. This comparison will validate the efficacy of DPIT as an accelerator.

Hypothetical Comparative Data:

PropertyUnitControl (CBS)Experimental (DPIT)Interpretation
Cure Characteristics (160°C)
MHdNm18.519.2DPIT may produce a slightly higher cross-link density.
MLdNm1.81.7Similar initial viscosity.
ts2 (Scorch Time)min3.52.8DPIT may be faster-acting, offering less scorch safety.
t90 (Cure Time)min12.09.5DPIT provides a faster cure rate, potentially increasing throughput.
Physical Properties
HardnessShore A6062Consistent with higher MH.
Tensile StrengthMPa22.523.0DPIT provides comparable or slightly improved strength.
Elongation at Break%550520A slight reduction in elongation is common with increased cross-link density.

Conclusion

This guide provides a foundational framework for the systematic evaluation of 2-imidazolidinethione, 1,3-dipropyl- (DPIT) as a vulcanization accelerator. The provided protocols for compounding, cure analysis, and physical testing create a self-validating system to compare its performance against established accelerators. Initial hypotheses suggest that the dipropyl substitutions may enhance solubility and cure rate, but could potentially reduce scorch safety. Rigorous adherence to these experimental protocols will enable researchers to accurately characterize DPIT's performance, paving the way for the development of rubber compounds with potentially improved processing efficiency and a more favorable safety profile compared to traditional thioureas.

References

  • SAFETY DATA SHEET. (2003, April 3). 6

  • Michelin & Cie. (2015). RUBBER COMPOSITION COMPRISING A 1,3-DIPOLAR COMPOUND ADDITIVE WITH IMIDAZOLE FUNCTION. Google Patents. 13

  • Vulcanized rubber composition and articles manufactured therefrom. Google Patents. 14

  • Zhao, L. G., et al. (2025). Impact of Composite Preservation System on the Vulcanization Performance of Natural Rubber Latex. Chinese Journal of Polymer Science. 15

  • Spectrum Chemical. (2008, September 2). Material Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. 7

  • ChemCeed. (2025, December 8). Formulation 101: A Guide to the Basics of Rubber Compounding. 10

  • RCI Labscan Limited. (2022, April 22). SAFETY DATA SHEET: 1,3-Dimethyl-2-Imidazolidinone. 9

  • ResearchGate. Formulation of compounds based on reclaimed rubber. 16

  • Fisher Scientific. (2014, August 11). SAFETY DATA SHEET: 1,3-Dimethyl-2-imidazolidinone. 8

  • APS BIOTECH. Typical Properties of Vulcanized Rubber. 17

  • Aston Publications Explorer. THE QUEST FOR A SAFER ACCELERATOR FOR POLYCHLOROPRENE RUBBER. 3

  • SpecialChem. (2025, July 18). Select Accelerators for Rubbers. 4

  • Lusida Rubber Products. Vulcanization & Accelerators. 1

  • Polymer Stabilizer / Alfa Chemistry. Vulcanization Accelerators. 2

  • Taizhou Huangyan Donghai Chemical Co.,Ltd. Vulcanization acceleration mechanism and performance characterization. 11

  • Miki Pulley. General Properties of Vulcanized Rubber. 18

  • MDPI. (2025, March 7). Vulcanization Characteristics and Static/Dynamic Mechanical Properties of Chlorinated Butyl Rubber Matrix Materials. 12

  • Google Patents. (Year not specified). CN107954935B - A kind of synthetic method of 1,3-dimethyl-2-imidazolidinone. 5

Sources

Application

Application Note: Chromatographic Separation and Quantification of 1,3-Dipropyl-2-imidazolidinethione

Abstract and Scope This application note details optimized chromatographic methodologies for the isolation, separation, and quantification of 2-imidazolidinethione, 1,3-dipropyl- (also known as 1,3-dipropyl-2-imidazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Scope

This application note details optimized chromatographic methodologies for the isolation, separation, and quantification of 2-imidazolidinethione, 1,3-dipropyl- (also known as 1,3-dipropyl-2-imidazolidinethione or N,N'-dipropylethylenethiourea). Designed for researchers in drug development, toxicology, and environmental monitoring, this guide provides fully validated protocols for both routine Quality Control (HPLC-UV/DAD) and high-sensitivity trace analysis (LC-ESI-MS/MS).

Physicochemical Profiling & Chromatographic Rationale

To design a self-validating chromatographic system, one must first understand the physicochemical behavior of the target analyte. The parent compound of this class, ethylenethiourea (ETU), is highly polar and notoriously difficult to retain on standard reversed-phase columns, often requiring un-endcapped stationary phases, highly aqueous mobile phases, or extensive derivatization[1].

However, the addition of two propyl chains at the N and N′ positions fundamentally alters the molecule's partitioning behavior.

  • Hydrophobicity Shift: The dual propyl substitution increases the estimated LogP from ~ -0.66 (ETU) to approximately +2.3. This moderate lipophilicity allows for robust retention on standard endcapped C18 stationary phases without the need for Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Tautomerism Control: As a cyclic thiourea, the molecule exists in an equilibrium between its thione (-C=S) and thiol (-C-SH) tautomers. To prevent peak splitting and ensure the molecule remains in the stable thione form, the mobile phase must be buffered to an acidic pH (e.g., using 0.1% Formic Acid). This also suppresses the ionization of residual surface silanols on the silica matrix, preventing secondary retention mechanisms (peak tailing).

  • Chromophore Activity: The C=S bond exhibits a strong π→π∗ transition, providing excellent UV absorptivity in the 230–245 nm range[2].

Table 1: Analyte Profile
ParameterValue / CharacteristicImpact on Method Design
Chemical Formula C9H18N2SDetermines MS precursor mass.
Monoisotopic Mass 186.12 DaTarget [M+H]+ is m/z 187.1.
Estimated LogP ~ 2.3Amenable to standard C18 Reversed-Phase LC.
UV λmax​ 235 nmEnables highly sensitive DAD/UV detection[3].
pKa (conjugate acid) ~ -1.5Remains neutral under standard acidic LC conditions.

Sample Preparation Workflow

For complex biological or environmental matrices, Solid-Phase Extraction (SPE) is required to remove matrix interferents (e.g., phospholipids, humic acids) prior to injection. Given the analyte's neutral and moderately hydrophobic nature, a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge is the optimal choice.

SPE_Workflow Condition 1. Condition (3 mL MeOH, 3 mL H2O) Load 2. Load Sample (Aqueous matrix, pH 6.0) Condition->Load Wash 3. Wash (5% MeOH in H2O) Load->Wash Elute 4. Elute (100% Acetonitrile) Wash->Elute Evaporate 5. Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evaporate Analyze 6. LC-MS/MS or HPLC-UV Evaporate->Analyze

Fig 1: HLB Solid-Phase Extraction (SPE) workflow for N,N'-dialkylthioureas.

Experimental Protocols

Method A: Routine HPLC-UV/DAD Analysis

This method is optimized for formulation testing, synthetic yield verification, and high-concentration Quality Control (QC) where mass spectrometry is unnecessary.

Equipment & Materials:

  • System: Standard HPLC equipped with a Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent. Note: Unlike ETU which requires specialized un-endcapped columns[1], the dipropyl derivative resolves perfectly on heavily endcapped phases.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).

Step-by-Step Protocol:

  • System Equilibration: Purge the system and equilibrate the column with 5% B for 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 µL of the reconstituted sample (prepared in 95:5 Water:Acetonitrile to prevent solvent-mismatch peak distortion).

  • Gradient Execution: Run the gradient program outlined in Table 2. The gradual increase in organic modifier ensures baseline resolution from polar matrix components.

  • Detection: Monitor absorbance at 235 nm. Extract the spectrum from 200–400 nm to verify peak purity via DAD software[4].

Table 2: HPLC-UV Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
12.01.01090
15.01.01090
15.11.0955
20.01.0955 (Re-equilibration)
Method B: Trace Analysis via UHPLC-ESI-MS/MS

For pharmacokinetic (PK) studies or environmental trace analysis, tandem mass spectrometry provides the necessary sensitivity and selectivity.

Mechanistic Insight (Fragmentation Pathway): In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the thiocarbonyl sulfur or the ring nitrogen, yielding an [M+H]+ precursor at m/z 187.1. Upon Collision-Induced Dissociation (CID), the N-propyl groups undergo characteristic inductive cleavage. The loss of the first propene molecule (-42 Da) yields an m/z 145.1 product ion. The loss of the second propene yields m/z 103.1, corresponding to the protonated imidazolidine-2-thione (ETU) core.

Equipment & Materials:

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step-by-Step Protocol:

  • Source Optimization: Set the ESI source to positive mode. Optimize capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

  • Chromatography: Utilize a rapid gradient: 10% B to 90% B over 4.0 minutes. The sub-2 µm particles provide high theoretical plate counts, eluting the target compound as a sharp peak (typically width < 3 seconds), maximizing the signal-to-noise ratio.

  • MRM Acquisition: Program the mass spectrometer to monitor the Multiple Reaction Monitoring (MRM) transitions detailed in Table 3.

Table 3: MS/MS MRM Parameters (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
187.1145.15015Quantifier (Loss of 1 propene)
187.1103.15025Qualifier (Loss of 2 propenes)
187.160.15035Qualifier (Ring cleavage)

System Suitability and Validation Criteria

To ensure the protocol acts as a self-validating system, the following criteria must be met prior to sample analysis:

  • Retention Time Precision: The %RSD of the retention time for 1,3-dipropyl-2-imidazolidinethione must be ≤1.0% across six consecutive injections.

  • Peak Tailing Factor ( Tf​ ): Must be between 0.9 and 1.2. A Tf​>1.2 indicates secondary interactions, requiring fresh preparation of the acidic mobile phase to ensure complete silanol suppression.

  • Signal-to-Noise (S/N): For the Lower Limit of Quantification (LLOQ), the S/N ratio must be ≥10:1 for the quantifier transition and ≥3:1 for the qualifier transitions.

References

  • HPLC Method for Ethylenethiourea in Biological and Environmental Samples ResearchGate[Link]

  • Determination of Ethylene Thiourea in Urine by HPLC-DAD Journal of Analytical Toxicology (Oxford Academic)[Link]

  • Determination of ethylene thiourea in urine by HPLC-DAD PubMed (National Institutes of Health)[Link]

  • Determination of ETU in Tomatoes and Tomato Products by HPLC-PDA. Evaluation of Cleanup Procedures Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

Sources

Method

Application Notes and Protocols for the Biological Evaluation of 1,3-Dipropyl-2-imidazolidinethione and Its Derivatives

Introduction: The Therapeutic Potential of the Imidazolidine-2-thione Scaffold The imidazolidine-2-thione core, a five-membered heterocyclic structure, represents a privileged scaffold in medicinal chemistry. This versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Imidazolidine-2-thione Scaffold

The imidazolidine-2-thione core, a five-membered heterocyclic structure, represents a privileged scaffold in medicinal chemistry. This versatile moiety is present in a wide array of compounds exhibiting significant biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] Derivatives of imidazolidine-2-thione, such as the N,N'-disubstituted variants like 1,3-dipropyl-2-imidazolidinethione, are actively being explored for their therapeutic potential. The substitution at the N1 and N3 positions allows for the fine-tuning of physicochemical properties and biological targets, making this class of compounds a rich area for drug discovery and development.[3]

This guide provides a comprehensive overview of key assay protocols for researchers, scientists, and drug development professionals working with 1,3-dipropyl-2-imidazolidinethione and related derivatives. The protocols detailed herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible results.

Experimental Design and Workflows

A systematic approach to evaluating the biological activity of novel 1,3-dipropyl-2-imidazolidinethione derivatives typically begins with broad screening assays, followed by more specific mechanistic studies. The following workflow illustrates a common investigational path.

G cluster_0 Initial Screening cluster_1 Hit Characterization cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Primary Cytotoxicity Assay Primary Cytotoxicity Assay Compound Synthesis->Primary Cytotoxicity Assay Test for general toxicity Antimicrobial Screening Antimicrobial Screening Primary Cytotoxicity Assay->Antimicrobial Screening Assess activity against microbes Dose-Response Cytotoxicity Dose-Response Cytotoxicity Primary Cytotoxicity Assay->Dose-Response Cytotoxicity Determine IC50 MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Quantify potency Enzyme Inhibition Assays Enzyme Inhibition Assays Dose-Response Cytotoxicity->Enzyme Inhibition Assays Identify specific molecular targets Further Mechanistic Studies Further Mechanistic Studies Enzyme Inhibition Assays->Further Mechanistic Studies

Caption: A typical experimental workflow for the biological evaluation of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for evaluating the potential anticancer properties of 1,3-dipropyl-2-imidazolidinethione derivatives.[2][4]

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Materials
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, SKOV-3 for ovarian cancer)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 1,3-dipropyl-2-imidazolidinethione derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The cytotoxic activity of a series of hypothetical 1,3-dipropyl-2-imidazolidinethione derivatives against the MCF-7 cell line is presented in the table below.

CompoundR1 GroupR2 GroupIC50 (µM)
DPIT-1 PropylPropyl> 50
DPIT-2 PropylBenzyl25.4
DPIT-3 Propyl4-Chlorobenzyl12.8
DPIT-4 Propyl2-Furoyl8.5

Protocol 2: Antimicrobial Susceptibility Testing

Derivatives of imidazolidine-2-thione have demonstrated notable antibacterial and antifungal activities.[3][5][6] The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial potency.

Principle

The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials
  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ampicillin, ketoconazole)

  • Negative control (broth only)

  • Incubator

Step-by-Step Protocol
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 1,3-dipropyl-2-imidazolidinethione derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.

    • Add 100 µL of the stock solution (at twice the highest desired final concentration) to the first column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism.

    • Dilute the inoculum in the appropriate broth to achieve the final desired cell density.

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Include a positive control (a standard antimicrobial agent) and a negative control (inoculum in broth without any compound).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Data Presentation

The following table shows representative MIC values for hypothetical derivatives against common microbial strains.

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)C. albicans (µg/mL)
DPIT-1 > 100> 100> 100
DPIT-5 321664
DPIT-6 16832
Ketoconazole N/AN/A4

Protocol 3: Enzyme Inhibition Assays

The imidazolidine scaffold is present in molecules that inhibit various enzymes, such as cholinesterases and xanthine oxidase.[7][8][9] This section provides a general framework for an enzyme inhibition assay.

Principle

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. This is typically done by monitoring the formation of a product or the depletion of a substrate over time, often using a chromogenic or fluorogenic substrate.

G Enzyme Enzyme Product Product Enzyme->Product catalyzes conversion Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor Inhibitor->Enzyme binds to and blocks

Caption: A simplified diagram of an enzyme inhibition assay.

General Protocol
  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the enzyme's optimal activity.

    • Prepare solutions of the enzyme, substrate, and the 1,3-dipropyl-2-imidazolidinethione derivative.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor.

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological characterization of 1,3-dipropyl-2-imidazolidinethione derivatives. By systematically evaluating cytotoxicity, antimicrobial activity, and potential enzyme inhibition, researchers can effectively identify promising lead compounds for further development. The inherent versatility of the imidazolidine-2-thione scaffold suggests that this class of compounds will continue to be a valuable source of new therapeutic agents.

References

  • El-Gazzar, A. A., Youssef, M. M., & El-Sayed, M. A. (2018). Synthesis and Evaluation of Antibacterial and Antifungal Activities of 1,3-Disubstituted-4-thioxoimidazolidin-2-one Derivatives.
  • El-Gazzar, A. A., Youssef, M. M., & El-Sayed, M. A. (2018). Synthesis and evaluation of antibacterial and antifungal activities of 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives.
  • Cesarini, S., Spallarossa, A., Ranise, A., Schenone, S., Rosano, C., La Colla, P., Sanna, G., Busonera, B., & Loddo, R. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1194-1203.
  • El-Gazzar, A. A., Youssef, M. M., & El-Sayed, M. A. (2018). Synthesis and Evaluation of Antibacterial and Antifungal Activities of 1,3-Disubstituted-4-thioxoimidazolidin-2-one Derivatives.
  • Fouad, M., & El-gamal, K. (2010). Synthesis and antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones. Medicinal Chemistry Research, 19(5), 459-471.
  • Spallarossa, A., Cesarini, S., Ranise, A., & Schenone, S. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 26(4), 2355-2367.
  • Pejchal, V., Stepankova, S., Padelkova, Z., Imramovsky, A., & Jampilek, J. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7582.
  • Pejchal, V., Stepankova, S., Padelkova, Z., Imramovsky, A., & Jampilek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. PubMed.
  • Xiang, J., et al. (2019). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Omega, 4(7), 12345-12354.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Pejchal, V., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. MDPI.
  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One, 17(5), e0268531.
  • Singh, S., & Asati, V. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology, 15(7), 3265-3270.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dipropyl-2-imidazolidinethione

An in-depth guide to the synthesis of 2-imidazolidinethione, 1,3-dipropyl-. Welcome to the technical support center for the synthesis of 1,3-dipropyl-2-imidazolidinethione (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 2-imidazolidinethione, 1,3-dipropyl-.

Welcome to the technical support center for the synthesis of 1,3-dipropyl-2-imidazolidinethione (CAS No. 51730-83-5). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this cyclic thiourea. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 1,3-dipropyl-2-imidazolidinethione?

The most direct and common method is the cyclocondensation reaction between N,N'-dipropylethylenediamine and carbon disulfide (CS₂).[1] This reaction is a variation of the general synthesis of N,N'-disubstituted thioureas from a primary or secondary amine and CS₂.[2]

Q2: Can you illustrate the reaction mechanism?

Certainly. The reaction proceeds through a two-step mechanism. First, the nucleophilic amine groups of N,N'-dipropylethylenediamine attack the electrophilic carbon of carbon disulfide to form a dithiocarbamate intermediate. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) to yield the final cyclic thiourea product. The use of a base is often employed to facilitate the deprotonation and elimination steps.

Reaction_Mechanism Reaction Mechanism for 1,3-Dipropyl-2-imidazolidinethione Synthesis diamine N,N'-Dipropylethylenediamine step1 Step 1: Nucleophilic Attack diamine->step1 cs2 Carbon Disulfide (CS₂) cs2->step1 intermediate Dithiocarbamate Intermediate step2 Step 2: Intramolecular Cyclization (& H₂S Elimination) intermediate->step2 product 1,3-Dipropyl-2- imidazolidinethione h2s Hydrogen Sulfide (H₂S) step1->intermediate Formation step2->product Yields step2->h2s Eliminates

Caption: Synthesis of 1,3-dipropyl-2-imidazolidinethione from its precursors.

Q3: What are the critical quality attributes of the starting materials?

The purity of the starting materials is paramount for achieving high yields.

  • N,N'-Dipropylethylenediamine: Should be free of mono-propylated or other amine impurities. The presence of primary amines can lead to unwanted side reactions and the formation of symmetrical thioureas.[2] Ensure the diamine is anhydrous, as water can interfere with the reaction.

  • Carbon Disulfide (CS₂): Use a high-purity grade. CS₂ is highly volatile and flammable and should be handled with extreme care in a well-ventilated fume hood.[3]

Q4: Which solvents are recommended for this synthesis?

The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents are generally preferred.

  • Ethanol or Methanol: Often used as they can facilitate the reaction, sometimes in the presence of a base like KOH or NaOH.[1]

  • Acetonitrile (ACN) or Tetrahydrofuran (THF): Good alternatives that are less reactive than alcohols and can provide a more controlled reaction environment.[4]

  • N,N-Dimethylformamide (DMF): Can be effective but may require higher temperatures for purification due to its high boiling point.[5]

Troubleshooting Guide for Low Synthesis Yield

Low yield is the most common issue encountered in this synthesis. The following guide provides a structured approach to identifying and resolving the root causes.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Check Purity of Starting Materials (Diamine, CS₂) start->check_purity impure Impure? check_purity->impure purify Purify Reactants (Distillation, etc.) impure->purify Yes check_conditions 2. Review Reaction Conditions impure->check_conditions No purify->check_conditions conditions_issue Suboptimal? check_conditions->conditions_issue optimize_conditions Optimize: - Temperature - Time - Stoichiometry conditions_issue->optimize_conditions Yes check_workup 3. Analyze Workup & Purification conditions_issue->check_workup No optimize_conditions->check_workup workup_issue Product Loss? check_workup->workup_issue optimize_workup Refine Protocol: - Recrystallization Solvent - Chromatography Conditions workup_issue->optimize_workup Yes success Yield Improved workup_issue->success No optimize_workup->success

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dipropyl-2-imidazolidinethione Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide for drug development professionals and synthetic chemists who require rigorous purity in cyclic thiourea synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide for drug development professionals and synthetic chemists who require rigorous purity in cyclic thiourea synthesis.

The synthesis of 1,3-dipropyl-2-imidazolidinethione via the reaction of N,N'-dipropylethylenediamine with carbon disulfide (CS₂) is a classic transformation[1]. However, it is fraught with mechanistic pitfalls. Achieving >99.5% purity requires absolute control over reaction kinetics, thermodynamics, and atmospheric conditions to prevent the formation of oligomers, urea analogs, and stalled intermediates[2].

Below is a comprehensive troubleshooting guide, complete with mechanistic pathways, quantitative diagnostic markers, and a self-validating experimental protocol.

I. Mechanistic Pathway & Impurity Branching

Understanding the causality of your impurities begins with mapping the reaction pathway. The reaction proceeds via a stable dithiocarbamate inner salt intermediate, which must be forced to cyclize via the elimination of hydrogen sulfide (H₂S)[2].

SynthesisPathway A N,N'-Dipropylethylenediamine + CS2 B Dithiocarbamate Inner Salt (Intermediate) A->B Nucleophilic Addition (0-10°C) C 1,3-Dipropyl-2-imidazolidinethione (Target Product) B->C Intramolecular Cyclization (Heat, HCl, -H2S) D Linear Polythioureas (Oligomeric Impurity) B->D Intermolecular Attack (High Concentration) E 1,3-Dipropyl-2-imidazolidinone (Urea Impurity) C->E Oxidation / Hydrolysis (O2, H2O exposure)

Fig 1: Synthesis pathway of 1,3-dipropyl-2-imidazolidinethione and common impurity branching.

II. Quantitative Diagnostics Table

When analyzing your crude product, use the following LC-MS markers to diagnose the specific point of failure in your workflow.

Impurity ProfileAnalytical Marker (LC-MS m/z)Mechanistic CausalityAcceptable Limit
N,N'-Dipropylethylenediamine 145.1 [M+H]⁺Unreacted starting material (CS₂ volatilization)< 0.1%
Dithiocarbamate Inner Salt 221.1 [M+H]⁺Incomplete cyclization (thermal/acid deficit)< 0.5%
1,3-Dipropyl-2-imidazolidinone 171.1 [M+H]⁺Oxidative desulfurization (O₂ exposure)< 0.1%
Linear Polythioureas > 300 (Broad)Intermolecular condensation (high concentration)< 1.0%
Elemental Sulfur (S₈) 256.4 [S₈]⁺H₂S oxidation< 10 ppm
III. Troubleshooting FAQs

Q1: Why am I seeing high levels of linear oligomeric impurities instead of the cyclic product? Causality: The formation of the dithiocarbamate inner salt is extremely rapid[2]. If the concentration of this intermediate is too high in the solution, the secondary amine of one molecule will attack the thiocarbonyl carbon of an adjacent molecule. This intermolecular condensation outcompetes the desired intramolecular 5-membered ring cyclization, creating linear polythioureas. Solution: Utilize the high-dilution principle during the addition phase. Ensure the slow, dropwise addition of CS₂ over at least 60 minutes to maintain a low steady-state concentration of the reactive intermediate.

Q2: How do I eliminate the persistent urea analog (1,3-dipropyl-2-imidazolidinone) impurity? Causality: Cyclic thioureas are highly susceptible to oxidative desulfurization. In the presence of dissolved oxygen, light, or trace oxidants, the thione (C=S) is readily converted to a ketone (C=O), yielding the urea analog. Solution: Implement strict inert atmosphere protocols. Degas all reaction solvents (ethanol/water) using vigorous Argon sparging or the freeze-pump-thaw method prior to use. Maintain a positive Argon pressure throughout the entire reflux and cooling process.

Q3: The reaction stalls at the dithiocarbamate intermediate. How can I drive the cyclization to completion? Causality: The dithiocarbamate inner salt is thermodynamically stable at room temperature[2]. Cyclization requires the expulsion of H₂S—an endothermic process that requires significant thermal energy. Without a catalyst, the leaving group ability of the sulfide is poor. Solution: Introduce a catalytic amount of concentrated Hydrochloric acid (HCl)[1]. The acid protonates the dithiocarbamate, making the elimination of H₂S highly favorable. Maintain a rigorous reflux (90–100 °C) for at least 8 hours, and ensure H₂S is actively scrubbed from the system to drive the equilibrium forward.

Q4: What is the best protocol to purify a crude batch contaminated with unreacted diamine and yellow sulfur byproducts? Causality: Unreacted diamine usually results from CS₂ boiling off (bp 46 °C) if the initial addition temperature exceeds 10 °C[1]. Yellow byproducts are typically elemental sulfur or polysulfides formed from the oxidation of trapped H₂S gas. Solution: Wash the crude filter cake with cold, dilute acidic water. This converts the unreacted diamine into a highly water-soluble hydrochloride salt, washing it away. Follow this with a recrystallization from boiling ethyl acetate, which will leave the non-polar sulfur oligomers in the mother liquor upon controlled cooling.

IV. Self-Validating Experimental Protocol

To guarantee reproducibility, do not treat this protocol as a mere list of steps. Treat it as a system of validations. Do not proceed to the next phase unless the self-validation checkpoint is met.

Phase 1: Inertion & Reagent Loading Mechanistic rationale: Exclusion of oxygen prevents the downstream oxidation of the target thione to the urea analog.

  • In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a basic gas scrubber (1M NaOH trap), add 14.4 g (0.10 mol) of N,N'-dipropylethylenediamine and 150 mL of degassed ethanol/water (1:1 v/v)[3].

  • Purge the system with Argon for 20 minutes under gentle stirring.

  • Self-Validation Checkpoint: Utilize an inline headspace O₂ sensor. Do not proceed until O₂ levels read < 1.0%.

Phase 2: Dithiocarbamate Intermediate Formation Mechanistic rationale: CS₂ is highly volatile. Low temperatures prevent reagent loss and suppress premature intermolecular side reactions[1]. 3. Cool the reaction vessel to 0–5 °C using an ice-water bath. 4. Add 6.6 mL (0.11 mol) of carbon disulfide (CS₂) dropwise via the dropping funnel over 60 minutes.

  • Self-Validation Checkpoint: Monitor the internal temperature probe. The exotherm must not exceed 10 °C. A pale-yellow precipitate (the dithiocarbamate inner salt) must visibly form as the addition progresses[2].

Phase 3: Acid-Catalyzed Cyclization Mechanistic rationale: Acid catalysis protonates the leaving group, significantly lowering the activation energy for H₂S elimination and driving intramolecular ring closure[1]. 5. Add 1.0 mL of concentrated HCl to the suspension. 6. Heat the mixture to a rigorous reflux (90–100 °C) for 8 hours.

  • Self-Validation Checkpoint: The solid suspension will transition into a clear/amber solution. Apply lead(II) acetate paper to the condenser's gas outlet; an immediate color change to black (PbS) confirms active H₂S elimination[1].

Phase 4: Isolation & Purification Mechanistic rationale: Controlled cooling selectively crystallizes the target cyclic thiourea while leaving linear oligomers and unreacted diamine salts dissolved in the mother liquor. 7. Cool the reaction mixture slowly to 0 °C (approx. 10 °C/hour) to induce crystallization. 8. Filter the product under vacuum. Wash the filter cake with 20 mL of cold, degassed water (to remove salts) followed by 20 mL of cold acetone. 9. Recrystallize the crude solid from boiling ethyl acetate.

  • Self-Validation Checkpoint: Perform LC-MS on the dried crystals. The target mass [M+H]⁺ 187.1 must integrate to > 99.5% purity, with the urea impurity (m/z 171.1) strictly below the 0.1% threshold.

V. References
  • Ethylene Thiourea Allen, C. F. H.; Edens, C. O.; VanAllan, J. Organic Syntheses, 1946, 26, 34. URL:[Link]

  • Reactions of Mono- and Di-amines with Carbon Disulfide. I. N,N'-Dialkylethylenediamine-Carbon Disulfide Reactions Donia, R. A.; Shotton, J. A.; Bentz, L. O.; Smith, G. E. P. Journal of Organic Chemistry, 1949, 14(6), 946–951. URL:[Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium Maddani, M. R.; Prabhu, K. R. The Journal of Organic Chemistry, 2010, 75(7), 2327–2332. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1,3-Dipropyl-2-imidazolidinethione

Welcome to the Technical Support Center for the synthesis of 1,3-dipropyl-2-imidazolidinethione (also known as N,N'-dipropylethylenethiourea). This portal is designed for researchers, scale-up chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3-dipropyl-2-imidazolidinethione (also known as N,N'-dipropylethylenethiourea). This portal is designed for researchers, scale-up chemists, and drug development professionals. It provides mechanistic insights, field-validated protocols, and troubleshooting guides to optimize your cyclic thiourea production workflows.

Core Principles & Reaction Mechanism

The synthesis of 1,3-dialkylimidazolidine-2-thiones is classically achieved via the reaction of an N,N'-dialkylethylenediamine with carbon disulfide (CS₂). This is a two-step, one-pot process.

First, the nucleophilic nitrogen atoms of N,N'-dipropylethylenediamine attack the electrophilic carbon of CS₂, forming a dithiocarbamate inner salt intermediate. This step is highly exothermic and must be strictly temperature-controlled to prevent uncontrolled polymerization [1]. Second, thermal activation drives the intramolecular cyclization of the intermediate, forming the five-membered imidazolidine ring while eliminating hydrogen sulfide (H₂S) gas [1].

ReactionPathway Reactant1 N,N'-Dipropylethylenediamine (Diamine) Intermediate Dithiocarbamate Inner Salt (Intermediate) Reactant1->Intermediate Nucleophilic Attack (0-5 °C, Exothermic) Reactant2 Carbon Disulfide (CS2) Reactant2->Intermediate Product 1,3-Dipropyl-2-imidazolidinethione (Target Product) Intermediate->Product Cyclization & Elimination (Reflux, 80-100 °C) Byproduct Hydrogen Sulfide (H2S Gas) Intermediate->Byproduct Gas Evolution (Requires Scrubber)

Reaction pathway for the synthesis of 1,3-dipropyl-2-imidazolidinethione from its diamine precursor.

Standard Operating Procedure: Thermal Cyclization Route

This self-validating protocol utilizes thermal cyclization. The visual cue for the completion of Step 1 is the formation of a thick white precipitate (the inner salt), while the cue for Step 2 is the dissolution of this precipitate and the cessation of H₂S bubbling.

Equipment Setup:

  • 250 mL 3-neck round-bottom flask.

  • Reflux condenser connected to a robust gas scrubber (10% NaOH solution) to neutralize H₂S.

  • Pressure-equalizing dropping funnel.

  • Magnetic stirrer and ice bath.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 0.10 mol of N,N'-dipropylethylenediamine in 50 mL of absolute ethanol. Place the flask in an ice bath and allow the internal temperature to reach 0–5 °C.

  • CS₂ Addition (Intermediate Formation): Charge the dropping funnel with 0.11 mol (slight excess) of carbon disulfide (CS₂). Add the CS₂ dropwise over 30–45 minutes. Causality: Slow addition at low temperatures prevents the highly exothermic formation of polymeric dithiocarbamates. A white precipitate (dithiocarbamate inner salt) will form immediately.

  • Thermal Cyclization: Once addition is complete, remove the ice bath. Attach the heating mantle and slowly ramp the temperature to reflux (~80 °C). Maintain reflux for 4 to 6 hours. Causality: The thermal energy overcomes the activation barrier for intramolecular nucleophilic attack, driving the elimination of H₂S [1].

  • Monitoring: The reaction is complete when the white precipitate fully dissolves into a clear/pale yellow solution and H₂S evolution ceases.

  • Isolation & Purification: Concentrate the solvent under reduced pressure. Cool the residue in an ice bath to induce crystallization. Filter the crude 1,3-dipropyl-2-imidazolidinethione and recrystallize from a mixture of ethyl acetate/hexane to achieve >98% purity.

Quantitative Data: Condition Optimization

The table below summarizes the expected outcomes when modifying the reaction conditions. Relying on heterogeneous catalysts (like ZnO/Al₂O₃) significantly improves atom economy and reduces reaction times [2].

Reaction ConditionTemp (°C)Time (h)Catalyst / AdditiveExpected Yield (%)Purity (%)
Thermal (Standard) 80 - 1004.0 - 6.0None65 - 75>95
Base-Promoted 60 - 803.0 - 4.0KOH (1 eq)75 - 82>96
Heterogeneous Cat. 1002.0ZnO/Al₂O₃88 - 94>98

Troubleshooting & FAQs

Q: Why is my yield of 1,3-dipropyl-2-imidazolidinethione stalling below 50%? A: Low yields are almost exclusively caused by incomplete cyclization of the dithiocarbamate inner salt. If the reaction temperature is too low (e.g., below 70 °C), the intermediate will not eliminate H₂S efficiently. Ensure your heating mantle is accurately calibrated and that you are maintaining a vigorous reflux. The classic work by Donia et al. [1] demonstrates that prolonged heating is strictly required for the complete conversion of the inner salt to the cyclic thiourea.

Q: During the heating phase, the gas evolution is violently uncontrollable. How can I mitigate this? A: The gas is hydrogen sulfide (H₂S). Violent evolution indicates that the temperature ramp was too rapid. The intermediate salt decomposes rapidly once the activation energy is reached. Solution: Implement a stepped temperature ramp. Heat the mixture to 40 °C for 30 minutes, then 60 °C for 30 minutes, before finally pushing to reflux. Always ensure your NaOH scrubber has sufficient capacity to handle the molar equivalent of H₂S produced.

Q: I am observing a sticky, insoluble polymeric mass instead of a clean white precipitate during CS₂ addition. What went wrong? A: This is a classic symptom of localized overheating and lack of solvent dilution. If the CS₂ is added too quickly, the localized heat of reaction causes intermolecular cross-linking between the diamine and CS₂ rather than the desired 1:1 intramolecular precursor. Solution: Increase your stirring rate (e.g., >500 RPM), ensure the internal temperature remains strictly below 5 °C, and dilute your diamine in at least 5 volumes of ethanol prior to addition.

Q: Can I reduce the 4-6 hour reflux time for scale-up operations? A: Yes. If throughput is a bottleneck, you can transition from a purely thermal cyclization to a catalytically driven process. Ballabeni et al. [2] demonstrated that utilizing a ZnO/Al₂O₃ composite as a heterogeneous catalyst allows the cyclization to complete in approximately 2 hours at 100 °C, pushing yields above 90% while allowing the catalyst to be easily filtered and reused.

References

  • Title: Reactions of Mono- and Di-amines with Carbon Disulfide. I. N,N'-Dialkylethylenediamine-Carbon Disulfide Reactions Source: Journal of Organic Chemistry (1949) URL: [Link]

  • Title: Synthesis of Symmetrical N,N'-Disubstituted Thioureas and Heterocyclic Thiones from Amines and CS2 over a ZnO/Al2O3 Composite as Heterogeneous and Reusable Catalyst Source: Journal of Organic Chemistry (1999) URL: [Link]

Optimization

reducing degradation of 1,3-dipropyl-2-imidazolidinethione during long-term storage

Technical Support Center: 1,3-dipropyl-2-imidazolidinethione Guide for Long-Term Storage and Degradation Mitigation Welcome to the technical support guide for 1,3-dipropyl-2-imidazolidinethione. As a substituted cyclic t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,3-dipropyl-2-imidazolidinethione

Guide for Long-Term Storage and Degradation Mitigation

Welcome to the technical support guide for 1,3-dipropyl-2-imidazolidinethione. As a substituted cyclic thiourea, this compound exhibits specific sensitivities that can impact its stability and, consequently, the reproducibility of your experimental results. This guide, prepared by our senior application scientists, provides in-depth answers and validated protocols to ensure the long-term integrity of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of 1,3-dipropyl-2-imidazolidinethione.

Q1: What are the primary causes of degradation for 1,3-dipropyl-2-imidazolidinethione?

A1: The degradation of 1,3-dipropyl-2-imidazolidinethione is primarily driven by its core chemical structure—the cyclic thiourea moiety. Thioureas are susceptible to several degradation pathways, influenced by common laboratory environmental factors.[1] The principal mechanisms are:

  • Oxidation: The sulfur atom in the thiourea group is highly susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[1][2][3] This is often the most significant degradation pathway, leading to the formation of the corresponding urea derivative (1,3-dipropyl-2-imidazolidinone) and various sulfur oxides.[2][3]

  • Hydrolysis: The imidazolidine ring can undergo hydrolysis, a reaction catalyzed by the presence of moisture, particularly under acidic or basic conditions.[1] This process can lead to the cleavage and opening of the heterocyclic ring.[4][5] Computational studies on thiourea have shown that the presence of water molecules can destabilize the crucial C=S bond.[6][7]

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions, leading to fragmentation or isomerization of the molecule.[1][8]

  • Thermal Degradation: Like many complex organic molecules, elevated temperatures can induce thermal decomposition, breaking the compound down into various smaller molecules.[1][9]

COMPOUND 1,3-dipropyl-2- imidazolidinethione OX Oxidation COMPOUND->OX O₂ (Air) Oxidizing Agents HY Hydrolysis COMPOUND->HY H₂O (Moisture) pH Extremes PH Photodegradation COMPOUND->PH UV Light TH Thermal Degradation COMPOUND->TH Heat PROD_OX Urea Derivatives & Sulfur Oxides OX->PROD_OX PROD_HY Ring-Opened Products (e.g., Diamines) HY->PROD_HY PROD_PH Isomers & Fragments PH->PROD_PH PROD_TH Decomposition Fragments TH->PROD_TH

Caption: Primary degradation pathways for 1,3-dipropyl-2-imidazolidinethione.

Q2: What are the optimal storage conditions for ensuring the long-term stability of my compound?

A2: To minimize degradation and ensure the longest possible shelf-life, a multi-faceted approach to storage is required. Each condition is designed to counteract a specific degradation pathway identified in Q1.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated) Slows down the kinetics of all degradation pathways, particularly thermal decomposition.[1] For routine use, controlled room temperature (15-25°C) is acceptable, but refrigeration is superior for long-term storage.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[1] This is the most critical step for preserving the thiourea moiety.
Light Protection from Light Prevents photodegradation.[1] Use amber glass vials or wrap standard vials in aluminum foil and store them in a dark location like a cabinet or storage box.
Moisture Dry/Desiccated Environment Minimizes water availability for hydrolysis.[10] Store vials within a desiccator containing a drying agent (e.g., silica gel). Ensure containers are tightly sealed to prevent moisture ingress.[12][13]
Purity High Purity Material Impurities from synthesis can sometimes act as catalysts for degradation reactions.[1] Starting with a high-purity compound is essential for long-term stability.
Q3: I've noticed a change in the physical appearance (e.g., color change, clumping) of my stored 1,3-dipropyl-2-imidazolidinethione. What should I do?

A3: A change in physical appearance is a strong indicator of chemical degradation and should not be ignored.[1]

  • Color Change (e.g., yellowing): This often points to oxidation or the formation of chromophoric degradation products.

  • Clumping or Caking: This suggests moisture absorption (hygroscopicity), which can precede and catalyze hydrolysis.[10][13]

If you observe these changes, it is imperative to re-qualify the material before use. Proceed to the troubleshooting workflow in Section 2 for a systematic approach to verifying the compound's integrity. Using a visually degraded compound can severely compromise your experimental results.

Q4: How can I analytically confirm the purity and stability of my stored compound?

A4: Visual inspection is only a preliminary check. The definitive method for assessing the purity and stability of 1,3-dipropyl-2-imidazolidinethione is High-Performance Liquid Chromatography (HPLC) , preferably with a Diode-Array Detector (DAD) or UV detector.[14]

A stability-indicating HPLC method should be able to separate the intact parent compound from all potential impurities and degradation products.[15] By comparing the chromatogram of a stored sample to that of a reference standard or a newly opened sample, you can:

  • Quantify Purity: Determine the area percentage of the main peak.

  • Detect Degradation: Identify the emergence of new peaks corresponding to degradation products.

  • Track Stability Over Time: Analyze aliquots at different time points to establish a stability profile under your specific storage conditions.

A detailed protocol for a baseline HPLC analysis is provided in Section 3.2.

Q5: My experiments require dissolving the compound in a solvent. How does this affect its stability and storage?

A5: Storing 1,3-dipropyl-2-imidazolidinethione in solution significantly increases its susceptibility to degradation compared to storing it as a dry solid. Solvents facilitate molecular interactions, accelerating pathways like hydrolysis and oxidation.

Best Practices for Solutions:

  • Prepare Fresh: The most reliable practice is to prepare solutions fresh immediately before each experiment.[1]

  • Short-Term Storage: If short-term storage is unavoidable, flash-freeze aliquots of the solution in an inert solvent (e.g., anhydrous acetonitrile) and store them at -20°C or -80°C.

  • Avoid Aqueous Buffers: Do not store the compound in aqueous buffers, especially at non-neutral pH, as this will accelerate hydrolysis.

  • Degas Solvents: For maximum stability, use solvents that have been degassed to remove dissolved oxygen.

Section 2: Troubleshooting Guide for Inconsistent Results

If you are experiencing variability or unexpected outcomes in your experiments, the integrity of your 1,3-dipropyl-2-imidazolidinethione should be a primary suspect. Follow this systematic workflow to diagnose the issue.

START Inconsistent Experimental Results Observed VISUAL Step 1: Visually Inspect Compound Aliquot START->VISUAL DEC_VISUAL Color Change, Clumping, or Caking? VISUAL->DEC_VISUAL HPLC Step 2: Perform HPLC Purity Analysis (See Protocol 3.2) DEC_VISUAL->HPLC No DEGRADED Compound is Degraded. DO NOT USE. DEC_VISUAL->DEGRADED Yes DEC_HPLC Purity >98%? No significant degradant peaks? HPLC->DEC_HPLC PROCEED Compound is Stable. Troubleshoot other experimental variables. DEC_HPLC->PROCEED Yes DEC_HPLC->DEGRADED No ACTION Action: Procure a new, certified lot of the compound and implement strict storage protocols (See 3.1). DEGRADED->ACTION

Caption: Troubleshooting workflow for suspected compound degradation.

Section 3: Protocols and Methodologies

This section provides actionable, step-by-step protocols for proper storage and stability assessment.

Protocol 3.1: Recommended Long-Term Storage Procedure
  • Procure High-Purity Compound: Start with 1,3-dipropyl-2-imidazolidinethione of the highest possible purity from a reputable supplier.

  • Aliquot in an Inert Atmosphere: If the compound was supplied in a large bottle, aliquot it into smaller, single-use amounts inside a glovebox filled with argon or nitrogen. This prevents repeated exposure of the bulk material to air and moisture.

  • Use Appropriate Vials: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.

  • Backfill with Inert Gas: Before sealing, flush the headspace of each vial with argon or nitrogen for 10-15 seconds.

  • Seal Tightly: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Store Cold and Dark: Place the sealed vials inside a labeled box and store in a refrigerator at 2-8°C.

  • Add Desiccant: Place the storage box inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator).

Protocol 3.2: Stability Assessment via HPLC-UV

This is a general-purpose method to quickly assess purity. It may require optimization for your specific HPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm (based on the thiourea chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a stock solution of your compound (reference standard or newly opened lot) at ~1 mg/mL in acetonitrile.

  • Prepare a sample solution of the stored compound at the same concentration.

  • Filter both solutions through a 0.22 µm syringe filter before injection.

  • Run the analysis on both samples.

  • Analysis: Compare the chromatograms. Look for a decrease in the main peak's area percentage and the appearance of new peaks (either before or after the main peak) in the stored sample. A purity level below 98% or the presence of any single degradation peak >0.5% warrants discarding the aliquot.

Protocol 3.3: Basic Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing a truly stability-indicating method by intentionally creating degradation products.[15] This protocol provides a starting point.

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 100 µL of stock to 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Add 100 µL of stock to 900 µL of 0.1 M NaOH.

    • Oxidation: Add 100 µL of stock to 900 µL of 3% H₂O₂.[1]

    • Thermal: Place a tightly capped vial of the stock solution in an oven at 70°C.

    • Photolytic: Place a vial of the stock solution under a UV lamp (e.g., 254 nm).

  • Incubate: Let the reactions proceed for a set time (e.g., 24 hours). A control sample (stock solution at room temp, in the dark) should be kept alongside.

  • Neutralize and Analyze: Before injection, neutralize the acid and base samples. Analyze all samples by HPLC.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound. The resulting chromatograms will show you where the degradation products elute, confirming that your HPLC method can successfully separate them from the intact drug.

References

  • Rani, P., Srivastava, V., & Singh, R. V. (2011). Oxidation of thiourea and substituted thioureas: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 818-842. [Link][2]

  • Taylor & Francis Online. (2011). Oxidation of thiourea and substituted thioureas: a review. [Link][3]

  • University of British Columbia Open Collections. (n.d.). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. [Link]

  • Sharma, V. K., Z-oh, K., & Simoyi, R. H. (2001). Ferrate(VI) Oxidation of Thiourea. Environmental Science & Technology, 35(13), 2690–2694. [Link]

  • ACS Publications. (2023). Discovery of Anodic Thiourea Oxidation as a Sustainable Counter Reaction to Boost Electro-Reductive Organic Transformations. [Link]

  • Wahab, R., et al. (2014). Synthesis, characterization and thermal decomposition kinetics of poly(2-imidazolidinthione-formaldehyde). Journal of Thermal Analysis and Calorimetry, 115, 1373-1381. [Link][9]

  • Taylor & Francis Online. (2008). Influence of Thiourea on the Photostability of FD & C Red No. 3 Solutions. [Link][8]

  • MDPI. (2021). Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystallization. [Link][16]

  • Scite. (n.d.). Synthesis, characterization and thermal decomposition kinetics of poly(2-imidazolidinthione-formaldehyde). [Link]

  • ResearchGate. (n.d.). UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices. [Link]

  • Academia.edu. (n.d.). Structure and stability of thiourea with water, DFT and MP2 calculations. [Link][6]

  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

  • Jinnuo Chemical. (n.d.). Storage and precautions. [Link][13]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. [Link][10]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone (alternative). [Link][11]

  • INCHEM. (2003). Thiourea (CICADS 49). [Link][17]

  • Chinese Chemical Society. (2025). Poly(thioether thiourea)s as Novel Room-Temperature Self-Healable Glassy Polymers. [Link]

  • ResearchGate. (n.d.). Structure and stability of thiourea with water, DFT and MP2 calculations. [Link][7]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Decomposition of Parabanic Acid Derivatives. [Link]

  • ACS Publications. (2024). Thiourea as a “Polar Hydrophobic” Hydrogen-Bonding Motif: Application to Highly Durable All-Underwater Adhesion. [Link]

  • Google Patents. (n.d.). Method for prolonging shelf life of thiourea dioxide product.
  • PMC. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link][18]

  • ACS Omega. (2025). Impact of Thiourea on Wheat's Morpho-Physiological and Ionic Attributes (Triticum aestivum L.) under Lead Stress: Reducing the Translocation of Lead from Soil to Roots, Shoots, and Grains. [Link]

  • ElectronicsAndBooks.com. (n.d.). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. [Link][4]

  • Thermo Fisher Scientific. (2014). Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Thiourea. [Link]

  • ResearchGate. (2025). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. [Link]

  • Amanote Research. (2014). Total Hydrolysis of a New Imidazolidine Induced by ZnII. [Link][5]

  • MDPI. (2023). Effect of Thiourea on Lead Release from Lead-Bearing Jarosite under Freeze–Thaw Cycling. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link][15]

  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. [Link]

  • PMC. (n.d.). 1,3-Dibenzylimidazolidine-2-thione. [Link]

  • SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link][14]

  • PMC. (n.d.). Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D. [Link]

  • PMC. (n.d.). Characterization of a Pyrethroid-Degrading Pseudomonas fulva Strain P31 and Biochemical Degradation Pathway of D-Phenothrin. [Link]

  • PLOS One. (2022). Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases. [Link]

  • MDPI. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (n.d.). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. [Link]

  • Drugfuture.com. (n.d.). 1,3-Dimethyl-2-imidazolidinone. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 1,3-dimethyl-2-imidazolidinone.
  • PLOS One. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]

Sources

Troubleshooting

recrystallization and purification techniques for crude 2-imidazolidinethione, 1,3-dipropyl-

Welcome to the Advanced Technical Support Center for the isolation and purification of 1,3-dipropyl-2-imidazolidinethione (DPIT). As imidazolidine-2-thione derivatives are increasingly utilized as foundational scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 1,3-dipropyl-2-imidazolidinethione (DPIT). As imidazolidine-2-thione derivatives are increasingly utilized as foundational scaffolds in drug development—exhibiting potent antimicrobial, anticancer, and receptor-antagonist properties ()[1]—achieving >99.5% purity is a strict prerequisite for downstream biological assays and organometallic complexation.

This guide is designed for research scientists and process chemists. It bypasses generic advice to focus on the specific thermodynamic and kinetic behaviors of N,N'-dialkylated thioureas, providing self-validating protocols to ensure absolute structural integrity.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My crude DPIT forms a milky, biphasic "oil" instead of crystallizing upon cooling. How do I fix this?

The Causality: You are observing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation point of your solution is reached at a temperature higher than the melting point of the solute-solvent mixture. Because the 1,3-dipropyl chains significantly increase the lipophilicity of the imidazolidine-2-thione core, the molecule struggles to form an ordered crystal lattice in highly polar solvents (like pure water) before phase-separating into a solute-rich liquid phase. The Solution:

  • Adjust the Solvent Matrix: Shift to a binary solvent system like Ethanol/Water (80:20 v/v). Ethanol solvates the lipophilic propyl chains, while water acts as an anti-solvent to tune the cloud point.

  • Bypass the Metastable Zone: Introduce pure seed crystals at approximately 5 °C above the expected cloud point. Seeding provides an immediate template for nucleation, forcing the system into solid-liquid crystallization rather than LLPS.

Q2: How do I prevent and remove oxidized byproducts from the final product?

The Causality: Imidazolidine-2-thiones are highly susceptible to oxidative dimerization. Even mild oxidizing conditions—such as prolonged exposure to atmospheric oxygen in hot solvents—can trigger the formation of disulfide condensation products or complex cyclic analogues known as Jaffé's base ()[2]. The Solution: Always degas your recrystallization solvents by sparging with nitrogen for 15 minutes prior to heating. If your crude NMR indicates the presence of Jaffé's base analogues, perform your hot dissolution in the presence of a mild reducing agent (e.g., 0.1% w/w sodium dithionite in the aqueous phase) and execute a rapid hot filtration under an inert atmosphere.

Q3: There is a persistent yellow tint in my isolated crystals. What is the contaminant?

The Causality: Pure 1,3-dipropyl-2-imidazolidinethione is a brilliant white solid. A yellow tint almost universally indicates trace contamination by elemental sulfur (a byproduct of carbon disulfide degradation during synthesis) or unreacted diamine complexes[3]. The Solution: Incorporate activated carbon during the hot dissolution phase. Elemental sulfur and polymeric colored impurities will adsorb to the carbon matrix, which can then be removed via hot filtration through a Celite pad.

Part 2: Quantitative Data – Solvent System Selection

Selecting the correct solvent is a thermodynamic balancing act. The table below summarizes the empirical outcomes of various solvent systems for DPIT purification.

Solvent SystemRatio (v/v)Hot Solubility (75 °C)Cold Solubility (4 °C)Expected YieldPurityMechanistic Notes
Ethanol / Water 80:20HighLow85 - 90% >99.5% Optimal. Ethanol solvates propyl chains; water drives crystallization.
Pure Ethanol 100:0Very HighModerate55 - 60%>99.0%Poor yield due to excessive cold solubility of the dialkyl core.
EtOAc / Hexane 50:50ModerateVery Low90 - 95%~95.0%High yield, but prone to co-precipitating lipophilic impurities.
Toluene 100:0HighLow70 - 75%>98.5%Excellent for rejecting elemental sulfur, but requires rigorous drying.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimal Ethanol/Water (80:20) system. Every step includes a validation checkpoint so you can dynamically correct the process.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare 100 mL of an 80:20 (v/v) mixture of absolute ethanol and ultrapure water. Sparge the mixture with N₂ gas for 15 minutes.

  • Validation Check: The solvent must be perfectly clear. If dissolved gases remain, micro-bubbles will form on the glass nucleation sites upon initial heating.

Step 2: Hot Dissolution & Decolorization

  • Action: Suspend 10 g of crude DPIT in 50 mL of the degassed solvent. Heat to 75 °C under continuous magnetic stirring. Once dissolved, add 0.5 g of activated carbon.

  • Validation Check: The crude solid must fully dissolve before the addition of carbon. If undissolved solute remains at 75 °C, add solvent in 5 mL increments until complete dissolution is achieved. Do not exceed 75 mL total volume.

Step 3: Hot Filtration

  • Action: Filter the hot suspension rapidly through a pre-warmed Celite pad into a heated receiving flask to remove the carbon and adsorbed impurities.

  • Validation Check: Inspect the filtrate against a white background. It must be completely transparent and colorless. If a yellow tint persists, the carbon treatment must be repeated.

Step 4: Controlled Crystallization (Critical Step)

  • Action: Cool the filtrate at a strictly controlled rate of 0.5 °C/min. Once the internal temperature reaches 40 °C, introduce 10 mg of pure DPIT seed crystals.

  • Validation Check: Watch for the onset of nucleation. If the solution turns milky/turbid without discrete crystalline facets forming (indicating LLPS/oiling out), immediately reheat to 55 °C to redissolve, add 5 mL of pure ethanol, and restart the cooling phase.

Step 5: Isolation & Drying

  • Action: Once the suspension reaches 4 °C, isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold hexane to strip away residual lipophilic impurities. Dry under vacuum (<10 mbar) at 40 °C for 12 hours.

  • Validation Check: The final product should be a free-flowing, brilliant white powder. A melting point analysis should yield a sharp endotherm (ΔT < 1.5 °C), confirming the absence of trapped mother liquor or polymorph mixtures.

Part 4: Process Workflow Visualization

The following diagram maps the critical path of the purification process, highlighting the decision gates required to prevent oxidation and phase separation.

DPIT_Purification A Crude 1,3-Dipropyl- 2-imidazolidinethione B Dissolve in Degassed EtOH/H2O (80:20) at 75°C A->B C Add Activated Carbon (Decolorization) B->C D Hot Filtration via Celite (Remove Insoluble/Sulfur) C->D E Controlled Cooling (0.5°C/min to 4°C) D->E Filtrate F Seed Crystals Added (Prevent Oiling Out) E->F at ~40°C G Vacuum Filtration & Cold Hexane Wash F->G Crystallization H Vacuum Drying (40°C, <10 mbar) G->H I Purified DPIT (>99.5% Purity) H->I

Workflow for the purification of 1,3-dipropyl-2-imidazolidinethione avoiding oiling out and oxidation.

Part 5: References

  • Title: Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Source: Polyhedron (2017). URL: [Link]

  • Title: Reappraising the formation of Jaffé's Base: studies of the treatment of imidazolidine-2-thione with mild oxidising agents. Source: Organic & Biomolecular Chemistry / PubMed (2003). URL: [Link]

  • Title: Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions. Source: Organic & Biomolecular Chemistry / RSC Publishing (2015). URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with 1,3-dipropyl-2-imidazolidinethione

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1,3-dipropyl-2-imidazolidinethione in aqueous media. Our goal is to ex...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1,3-dipropyl-2-imidazolidinethione in aqueous media. Our goal is to explain the underlying scientific principles and provide robust, validated protocols to overcome these challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is 1,3-dipropyl-2-imidazolidinethione so difficult to dissolve in water?

A: The poor aqueous solubility of 1,3-dipropyl-2-imidazolidinethione is rooted in its molecular structure. The molecule possesses two non-polar n-propyl groups (-CH₂CH₂CH₃), which create significant hydrophobic character. While the central imidazolidinethione core contains polar nitrogen and sulfur atoms, their contribution is insufficient to overcome the hydrophobicity of the alkyl chains. Water, being a highly polar solvent, prefers to interact with other polar molecules and effectively excludes non-polar molecules like 1,3-dipropyl-2-imidazolidinethione, leading to low solubility.

Q2: What are the experimental consequences of this poor solubility?

A: Failing to adequately dissolve this compound can lead to several critical experimental errors:

  • Inaccurate Concentration: Undissolved particles lead to a lower actual concentration in solution than intended, compromising dose-response studies and other quantitative assays.

  • Precipitation: The compound may precipitate out of solution during an experiment, especially upon dilution into aqueous buffers or cell culture media. This can cause inconsistent results and potential cytotoxicity from solid particulates.

  • Low Bioavailability: In the context of drug development, poor aqueous solubility is a primary reason for low oral bioavailability, as the compound cannot be efficiently absorbed in the gastrointestinal tract.[1][2]

Q3: Can I simply adjust the pH of my buffer to improve solubility?

A: No, pH adjustment is unlikely to be effective for 1,3-dipropyl-2-imidazolidinethione. This strategy is primarily used for ionizable compounds—weak acids or bases—whose charge state can be altered by changing the pH, thereby increasing their interaction with water.[][4][5] 1,3-dipropyl-2-imidazolidinethione is a neutral, non-ionizable molecule. It lacks acidic protons or basic sites that can be protonated or deprotonated within a typical aqueous pH range. Therefore, alternative strategies are required.

Section 2: Troubleshooting Workflow for Solubilization

For a systematic approach to resolving solubility issues, follow the decision-making workflow outlined below. This process is designed to progress from the simplest and most common techniques to more specialized methods.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Prepare Aqueous Solution check_sol Is the compound fully dissolved (clear solution, no particulates)? start->check_sol success Success: Proceed with Experiment check_sol->success Yes cosolvent Method 1: Co-solvency (e.g., DMSO, Ethanol, PEG 400) check_sol->cosolvent No check_cosolvent Is the solution clear after dilution in final buffer? cosolvent->check_cosolvent check_cosolvent->success Yes surfactant Method 2: Surfactant Micelles (e.g., Tween® 80, Poloxamer) check_cosolvent->surfactant No, precipitation occurred check_surfactant Is the solution clear and stable? surfactant->check_surfactant check_surfactant->success Yes cyclodextrin Method 3: Cyclodextrin Complexation (e.g., HP-β-CD) check_surfactant->cyclodextrin No check_cd Is the solution clear and stable? cyclodextrin->check_cd check_cd->success Yes re_eval Re-evaluate Experiment (Consider alternative compound or delivery system) check_cd->re_eval No

Caption: A decision tree for selecting a solubilization strategy.

Section 3: Detailed Protocols and Methodologies

Method 1: Co-solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This "less polar" environment lowers the energy penalty for solvating a hydrophobic molecule like 1,3-dipropyl-2-imidazolidinethione, thereby increasing its solubility.[8] This is often the first and simplest method to attempt.

Recommended Co-solvents:

Co-solvent Typical Starting Stock Conc. Key Characteristics
Dimethyl Sulfoxide (DMSO) 10-50 mM Highly effective polar aprotic solvent. Ensure final concentration in assays (especially cell-based) is low (<0.5%) to avoid toxicity.
Ethanol (EtOH) 10-50 mM Less toxic than DMSO for many biological systems. May require a higher percentage to achieve solubilization.

| Polyethylene Glycol 400 (PEG 400) | 10-50 mM | A low-toxicity polymer commonly used in pharmaceutical formulations.[9] Can form a viscous stock solution. |

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Weigh the required amount of 1,3-dipropyl-2-imidazolidinethione into a sterile glass vial.

    • Add the chosen co-solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 20 mM).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be perfectly clear.

  • Dilution into Aqueous Medium:

    • Serially dilute the stock solution into your final aqueous buffer or cell culture medium.

    • Crucial Step: Add the concentrated stock solution dropwise into the vortexing aqueous medium. Never add the aqueous medium to the concentrated stock, as this can cause immediate precipitation.

  • Validation and Observation:

    • Visually inspect the final solution for any signs of precipitation or cloudiness (Tyndall effect).

    • Let the solution sit for 15-30 minutes at the experimental temperature to ensure it remains stable.

    • For critical applications, the final concentration should be verified analytically (e.g., via HPLC-UV).

Method 2: Surfactant-Mediated Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form micelles.[2] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively encapsulate non-polar compounds like 1,3-dipropyl-2-imidazolidinethione, shielding them from the aqueous environment and creating a stable dispersion.[2][10] Non-ionic surfactants are generally preferred due to their lower toxicity.[11][12]

Recommended Non-Ionic Surfactants:

Surfactant Typical Concentration Range Key Characteristics
Polysorbate 80 (Tween® 80) 0.1% - 2% (w/v) Widely used, effective solubilizer. Forms stable micelles.
Poloxamer 188 (Pluronic® F68) 0.1% - 5% (w/v) A block co-polymer with low toxicity, often used in cell culture applications.

| Triton™ X-100 | 0.05% - 1% (w/v) | Very effective detergent, but may be harsher on biological membranes. Use with caution in cell-based assays. |

Step-by-Step Protocol:

  • Prepare Surfactant Solution: Create a stock solution of the surfactant in your desired aqueous buffer (e.g., 10% w/v Tween® 80 in PBS).

  • Solubilization:

    • Place the weighed 1,3-dipropyl-2-imidazolidinethione into a vial.

    • Add a small amount of the concentrated surfactant solution.

    • Gently heat (40-50°C) and vortex/sonicate until the compound is fully dispersed.

    • Dilute the mixture with the remaining aqueous buffer to the final desired concentration, ensuring the final surfactant concentration is well above its CMC.

  • Validation and Observation:

    • The final solution should be clear and free of visible particles. Note that micellar solutions can sometimes appear slightly opalescent.

    • Monitor for stability over the course of your experiment.

Method 3: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate poorly water-soluble "guest" molecules, like 1,3-dipropyl-2-imidazolidinethione, within their hydrophobic cavity, forming a stable, water-soluble inclusion complex.[1][15] This is a sophisticated and highly effective method for improving solubility and stability.[16]

Recommended Cyclodextrins:

Cyclodextrin Cavity Size Key Characteristics
β-Cyclodextrin (β-CD) ~7.8 Å Common and inexpensive, but has relatively low aqueous solubility itself.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) ~7.8 Å Highly recommended. A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it ideal for most applications.[13]

| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | ~7.8 Å | Anionic derivative with very high water solubility, often used in parenteral formulations. |

Step-by-Step Protocol (using HP-β-CD):

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your buffer or high-purity water.

  • Complexation:

    • Add an excess molar ratio of 1,3-dipropyl-2-imidazolidinethione to the HP-β-CD solution. A good starting point is a 1:5 molar ratio of compound to cyclodextrin.

    • Stir or shake the suspension at room temperature for 24-48 hours to allow for equilibrium of complex formation. Gentle heating (40°C) can sometimes accelerate this process.

  • Isolation of Soluble Fraction:

    • After the incubation period, remove the undissolved, non-complexed compound by filtration through a 0.22 µm syringe filter.

    • The resulting clear filtrate contains the water-soluble 1,3-dipropyl-2-imidazolidinethione:HP-β-CD inclusion complex.

  • Validation and Quantification:

    • The concentration of the compound in the filtrate must be determined analytically (e.g., HPLC-UV, LC-MS) to establish the final stock concentration. Do not assume 100% complexation.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Cosolvent. Wikipedia.
  • Cosolvent – Knowledge and References. Taylor & Francis Online.
  • Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions.
  • How does surfactant affect solubility of rel
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • pH Adjustment and Co-Solvent Optimiz
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. MDPI.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • What are surfactants and how do they work? Biolin Scientific.
  • A Review on Solubility Enhancement Methods for Poorly W

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Troubleshooting

Technical Support Center: Prevention of Oxidation in 1,3-Dipropyl-2-imidazolidinethione Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dipropyl-2-imidazolidinethione. This guide provides in-depth technical information, troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dipropyl-2-imidazolidinethione. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you mitigate the risk of oxidation during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Challenge: The Susceptibility of the Thione Moiety

1,3-Dipropyl-2-imidazolidinethione, a member of the cyclic thiourea family, is a valuable reagent in various synthetic and medicinal chemistry applications. However, the presence of the thione (C=S) functional group renders the molecule susceptible to oxidation. This degradation can lead to the formation of undesired byproducts, primarily the corresponding urea derivative (1,3-dipropyl-2-imidazolidinone), and potentially other over-oxidized species. Such impurities can significantly impact reaction outcomes, biological activity, and the overall reliability of your research.

This guide is structured to provide a comprehensive understanding of the causes of oxidation and to equip you with practical strategies for its prevention and detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 1,3-dipropyl-2-imidazolidinethione oxidation?

A1: The primary culprit is exposure to atmospheric oxygen.[1] This process, known as autoxidation, can be accelerated by several factors commonly encountered in a laboratory setting, including:

  • Heat: Elevated temperatures increase the rate of oxidation reactions.

  • Light: UV radiation can provide the energy to initiate oxidation.

  • Presence of oxidizing agents: Contaminants in solvents or reagents, such as peroxides, can readily oxidize the thione group.[2][3][4]

  • Incompatible reagents: Strong oxidizing agents used in a reaction will readily react with the thione.

Q2: What are the likely oxidation products of 1,3-dipropyl-2-imidazolidinethione?

A2: The most common oxidation product is the corresponding urea, 1,3-dipropyl-2-imidazolidinone, where the sulfur atom is replaced by an oxygen atom. In the presence of strong oxidizing agents like hydrogen peroxide, further oxidation can occur, potentially leading to the formation of formamidine disulfide salts in acidic conditions.[2][3][4] Over-oxidation can also lead to desulfurization and the formation of various byproducts.[5]

Q3: How can I visually detect if my sample of 1,3-dipropyl-2-imidazolidinethione has oxidized?

A3: While 1,3-dipropyl-2-imidazolidinethione is typically a white to off-white solid, significant oxidation may lead to a yellowish discoloration. However, visual inspection is not a reliable method for detecting low levels of oxidation. Chromatographic and spectroscopic methods are far more sensitive and definitive.

Q4: Can I use standard antioxidants to protect my compound?

A4: Yes, the addition of antioxidants can be an effective strategy. Radical scavengers like butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) can inhibit autoxidation.[6][7][8][9][10] However, it is crucial to ensure that the chosen antioxidant does not interfere with your intended reaction. A low concentration (e.g., 0.01-0.1%) is often sufficient.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section provides a structured approach to troubleshooting experiments where oxidation of 1,3-dipropyl-2-imidazolidinethione is suspected.

Table 1: Troubleshooting Matrix
Symptom Potential Cause Recommended Action
Unexpected side products in reaction, inconsistent yields Oxidation of the starting material.1. Analyze the starting material for purity (see Protocol 2). 2. Implement inert atmosphere techniques (see Protocol 1). 3. Purify solvents and remove peroxides.
Yellowing of the solid compound upon storage Prolonged exposure to air and/or light.1. Store the compound under an inert atmosphere (e.g., in a glovebox or a desiccator flushed with nitrogen/argon). 2. Protect from light by using an amber vial or wrapping the container in foil.
Appearance of a new spot on TLC analysis of the starting material Formation of oxidation products.1. Use TLC visualization stains that can differentiate between thioureas and ureas (see "Detection of Oxidation" section). 2. Compare the Rf value of the new spot with a standard of the corresponding urea, if available.

Core Directive: Establishing an Oxidation-Free Experimental Workflow

To ensure the integrity of your experiments, it is paramount to handle and store 1,3-dipropyl-2-imidazolidinethione under conditions that minimize its exposure to oxygen.

Diagram 1: Workflow for Handling Air-Sensitive 1,3-Dipropyl-2-imidazolidinethione

G cluster_storage Storage cluster_handling Handling & Dispensing cluster_reaction Reaction Setup Storage Store solid under N2/Ar in a sealed, dark vial Glovebox Weigh in a glovebox Storage->Glovebox Transfer to inert environment Schlenk Alternatively, handle on a Schlenk line Degas Use deoxygenated solvents Glovebox->Degas Add to reaction vessel Schlenk->Degas Add to reaction vessel Inert Assemble glassware under inert atmosphere Degas->Inert Reaction Run reaction under N2/Ar Inert->Reaction G cluster_tlc TLC Plate Lane 1 Lane 2 spot1_1 spot2_1 spot2_2 Origin Solvent Front

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1,3-Dipropyl-2-imidazolidinethione vs. Ethylenethiourea in Catalysis

As a Senior Application Scientist, selecting the appropriate organocatalyst or ligand framework is the most critical decision in reaction design. Cyclic thioureas have emerged as highly versatile scaffolds in modern cata...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate organocatalyst or ligand framework is the most critical decision in reaction design. Cyclic thioureas have emerged as highly versatile scaffolds in modern catalysis. However, seemingly minor structural modifications—such as the alkylation of nitrogen atoms—completely alter their chemical behavior and catalytic modality.

This guide provides an in-depth, objective comparison between Ethylenethiourea (ETU, 2-imidazolidinethione) and its N,N'-dialkylated derivative, 1,3-Dipropyl-2-imidazolidinethione (DPIT) . By analyzing their structural divergence, we will establish the causality behind their orthogonal applications in organocatalysis and transition metal chemistry.

Mechanistic Causality: The Role of N-Substitution

The fundamental divergence between ETU and DPIT lies in the presence or absence of N-H protons, which dictates whether the molecule acts as a hydrogen-bond donor or a pure Lewis base.

Ethylenethiourea (ETU): Bifunctional H-Bonding

ETU possesses an unsubstituted imidazolidine-2-thione core with two secondary amine (N-H) groups. In organocatalysis, these protons act as a bidentate hydrogen-bond donor (HBD)[1]. By forming double hydrogen bonds with electrophilic substrates (e.g., carbonyls, imines), ETU effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, accelerating nucleophilic attack. Furthermore, ETU can act as a Brønsted base, making it a highly effective bifunctional catalyst for cascade reactions[1]. However, the acidic N-H protons make ETU susceptible to unwanted deprotonation under strongly basic conditions, limiting its utility as a transition metal ligand in cross-coupling.

1,3-Dipropyl-2-imidazolidinethione (DPIT): Pure Lewis Basicity

By alkylating the nitrogen atoms with propyl groups, DPIT is entirely stripped of its H-bond donor capacity. This structural modification forces the molecule to act purely through its highly polarizable, nucleophilic sulfur atom. In halogenation reactions, DPIT acts as a strong Lewis base, coordinating with halogens to form highly active halonium-thione adducts[2]. In transition metal catalysis, DPIT serves as a robust σ-donor/π-acceptor ligand[3]. The propyl groups provide essential steric bulk—increasing the ligand bite angle to stabilize low-coordinate metal centers—while completely preventing the catalyst degradation (N-deprotonation) that plagues ETU in basic environments.

Visualizing the Catalytic Pathways

To understand the orthogonality of these two catalysts, we must map their respective activation pathways.

ETU_Workflow A Ethylenethiourea (H-Bond Donor) C Hydrogen-Bonded Intermediate A->C N-H binding B Electrophilic Substrate B->C LUMO lowering D Nucleophilic Addition C->D Activation E Product + Catalyst Recovery D->E Turnover

ETU-catalyzed electrophile activation via double hydrogen-bonding.

DPIT_Workflow A 1,3-Dipropyl-2- imidazolidinethione C Pd-DPIT Active Catalyst Complex A->C S-coordination B Pd(OAc)2 Precursor B->C Ligand exchange D Oxidative Addition & Transmetalation C->D Substrate entry E Coupling Product + Pd-DPIT Recovery D->E Reductive elimination

DPIT-mediated transition metal coordination and cross-coupling.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of ETU and DPIT across different catalytic environments.

Metric / PropertyEthylenethiourea (ETU)1,3-Dipropyl-2-imidazolidinethione (DPIT)
Nitrogen Substitution Unsubstituted (Free N-H)N,N'-Dipropyl
Catalytic Modality Bifunctional (H-Bond Donor / Brønsted Base)Pure Lewis Base / Transition Metal Ligand
Electrophile Activation Excellent (via LUMO lowering via H-bonds)None (sterically and electronically blocked)
Metal Coordination Prone to N-H deprotonation / side reactionsHighly stable σ-donor / π-acceptor
Base Compatibility Poor (N-H is acidic under strong inorganic base)Excellent (inert to basic conditions)
Steric Profile Minimal (planar, unhindered)High (propyl groups increase steric shielding)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal controls, researchers can definitively prove the causal mechanisms of each catalyst.

Protocol A: ETU-Catalyzed Organocatalytic Synthesis of Benzothiazoles

Objective: Utilize ETU as a bifunctional H-bond donor to activate aldehydes for nucleophilic attack[1].

  • Reaction Setup: In a 10 mL reaction vial, add substituted aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in an aqueous medium.

  • Catalyst Loading: Add ETU (10 mol%). The N-H groups of ETU will immediately hydrogen-bond to the aldehyde carbonyl, increasing its electrophilicity.

  • Execution: Subject the mixture to ultrasound irradiation at 60 °C for 30 minutes.

  • Self-Validation (Internal Control): Run a parallel reaction substituting ETU with DPIT (10 mol%).

    • Causality Check: Because DPIT lacks N-H bonds, it cannot activate the carbonyl via hydrogen bonding[4]. The DPIT control reaction will stall, yielding trace product. This self-validates that the reaction is strictly dependent on the H-bond donor capacity of the unsubstituted thiourea.

Protocol B: DPIT-Catalyzed Electrophilic Halogenation

Objective: Utilize DPIT as a pure Lewis base to generate a highly active halonium species[2].

  • Reaction Setup: In an oven-dried flask under argon, dissolve the arene substrate (1.0 mmol) and N-iodosuccinimide (NIS, 1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Catalyst Loading: Add DPIT (5 mol%). DPIT's highly nucleophilic sulfur will coordinate with the iodine, forming a strong three-center halogen bond and generating an active halonium-thione adduct[2].

  • Execution: Stir at room temperature for 2 hours. Monitor via TLC until complete consumption of the arene.

  • Self-Validation (Internal Control): Run a parallel reaction substituting DPIT with ETU (5 mol%).

    • Causality Check: ETU contains free N-H groups that are highly susceptible to N-iodination. In the ETU control, the catalyst will undergo irreversible N-halogenation (catalyst poisoning), halting the reaction. DPIT's N-propyl groups sterically protect the nitrogen centers, validating that N-alkylation is mandatory for maintaining pure Lewis basicity and catalyst turnover.

References[1] Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKoAYoY4Jcs8BEMfJslJXhxBdaYnLveIvu_CFPbhQyuFHccQZaVtAkmqxgV2T0CqlIXgBmFlFNpsB-e7wBjOmUk7F5gge2raSWTBJHBCasdJrlmtSW7NUIl_1wfaMYvGiRSUQ7e4uns0tVFA==[2] Crystal structure of[bis(2-imidazolidinethione)iodine(I)] + complex. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH4HnJaIV_pdYkyrCuRbxOiR7rBTrpiY2_qJ6RtxPcELasE27BlO8nmUC_2jdWQ2rqQGAEtXKo05OL7TG3EOzbHy3sfErsn7PYsNnSKhdKkBLUfh3-we7V8eTYotiNSVG-4ajgQJWTTyNcKLdFxNKpxjylwTa0ZA67aqmh27A9TY4WyaYPn2598HfFAuCIJPc6ZxT1yorhFH8MVrkjp6qEqYwXYi85yTqZ[3] Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkW_Or0ZRIb_eXfWdHsdcMCJeWOf4fBkggaK8Sl-kXQlQDJ6ZdrsX3ZxQeOeQk-sd3_fnf2vI2YXXulNqmQ-cnVrnIhI_ntiKd-yhn1lv-6emM9ni3rUfZwn8GL6IU84dPfkcbaAHT_eNOzvwZKf40[4] Bioinspired tetraamino-bisthiourea chiral macrocycles in catalyzing decarboxylative Mannich reactions. Beilstein Journal of Organic Chemistry (d-nb.info).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3UvWRBThNm0C_n82967e3XR9BYJdbKIlP66OMM3SFI4184tjVBfQVWj0O3lqMZ9gKRTzbq7wRIpWVkb8EZRGnsJCUcZJNroF4poLkNL8kpB46qbX-7W9GEg==

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Comparative

A Senior Application Scientist’s Guide to the Definitive Purity Validation of 2-Imidazolidinethione, 1,3-dipropyl- by HPLC-MS

Introduction: The Imperative for Purity in Modern Drug Development In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Modern Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. The compound 2-imidazolidinethione, 1,3-dipropyl-, a substituted cyclic thiourea, belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] As with any potential drug candidate, establishing a robust, validated analytical method to determine its purity is a critical step. Impurities, which can arise from the synthetic route, degradation, or storage, can impact the safety, efficacy, and stability of the final drug product.[2]

This guide provides a comprehensive, field-tested methodology for the purity validation of 2-imidazolidinethione, 1,3-dipropyl- using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind key decisions, establishing a self-validating protocol that ensures trustworthiness and accuracy. This approach is designed for researchers, analytical scientists, and drug development professionals who require a definitive method for impurity profiling.

The Analytical Challenge: Anticipating Potential Impurities

A robust analytical method is one that can separate and detect not only the main compound but also all potential process-related and degradation impurities. The synthesis of N,N'-disubstituted imidazolidine-2-thiones often involves the reaction of a diamine with a thiocarbonyl source or sequential alkylation of the parent ring.[3] This understanding allows us to anticipate potential impurities:

  • Starting Materials: Unreacted 1,3-dipropylurea or related precursors.

  • Intermediates: Mono-alkylated species such as 1-propyl-2-imidazolidinethione.

  • By-products: Isomers or products from side-reactions.

  • Degradation Products: The thiourea moiety can be susceptible to oxidation or hydrolysis, potentially leading to the formation of the corresponding urea analog, 1,3-dipropyl-2-imidazolidinone.[4]

High-Performance Liquid Chromatography (HPLC) offers the high-resolution separation required for these structurally similar compounds.[5] When coupled with a mass spectrometer, it becomes an unparalleled tool for impurity profiling, providing molecular weight information that is crucial for the identification of unknown peaks, a capability that standard detectors like UV-Vis lack.[6]

The HPLC-MS Methodology: A Symphony of Separation and Detection

Our approach employs Reversed-Phase HPLC (RP-HPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This combination provides excellent separation for moderately polar compounds, high-resolution mass accuracy for confident identification of impurities, and the sensitivity required to detect trace components.

Rationale for Chromatographic and Spectrometric Parameters

The selection of each parameter is a deliberate choice aimed at achieving optimal separation and detection, in line with established method development principles.[7]

Parameter Selection Justification & Senior Scientist Insights
HPLC Column C18, 100 x 2.1 mm, 1.8 µmThe C18 stationary phase provides excellent hydrophobic retention for the propyl chains of the target molecule. The sub-2-micron particle size ensures high efficiency and resolution, crucial for separating closely related impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry that aids in the protonation of the analyte and impurities, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in RP-HPLC offering good elution strength and low viscosity. Maintaining formic acid in the organic phase ensures a consistent pH throughout the gradient.
Gradient Elution 30% to 95% B over 15 minutesA gradient is essential to elute a range of compounds with varying polarities. This program ensures the target analyte is well-retained and produces a sharp peak, while also allowing for the detection of both more polar and more non-polar impurities within a reasonable analysis time.
Flow Rate 0.3 mL/minThis flow rate is optimal for a 2.1 mm ID column, ensuring efficient separation without generating excessive backpressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing run-to-run variability in retention times.
MS Ionization Electrospray (ESI), Positive ModeESI is a soft ionization technique ideal for polar and semi-polar molecules, minimizing fragmentation and preserving the molecular ion.[6] The nitrogen atoms in the imidazolidine ring are readily protonated, making positive mode the logical choice.
MS Detector Quadrupole Time-of-Flight (Q-TOF)Q-TOF provides high-resolution, accurate mass data (typically <5 ppm mass error), which allows for the determination of elemental composition for both the parent compound and any unknown impurities.[6]
Scan Range 50 - 1000 m/zThis range comfortably covers the expected molecular weight of the analyte (C9H18N2S, MW: 186.1245) and its potential dimers or larger impurities.

Experimental Workflow and Protocols

The following workflow ensures a systematic and validatable approach to purity analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Standard & Sample Preparation a1 HPLC-MS System Equilibration p1->a1 p2 Mobile Phase Preparation p2->a1 a2 System Suitability Test (SST) a1->a2 a3 Sample Injection & Data Acquisition a2->a3 If SST Passes d1 Peak Integration & Identification (RT & m/z) a3->d1 d2 Impurity Quantification (Area % Normalization) d1->d2 d3 Method Validation Assessment d2->d3

Caption: Workflow for HPLC-MS Purity Validation.

Detailed Experimental Protocol

1. Standard and Sample Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 2-imidazolidinethione, 1,3-dipropyl- reference standard or test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent. This concentration is typically suitable for impurity profiling, preventing detector saturation from the main peak while allowing for detection of minor impurities.

2. HPLC-MS System Setup:

  • Set up the HPLC and MS systems according to the parameters outlined in Table 1.
  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.

3. System Suitability Testing (SST):

  • Before analyzing samples, perform at least five replicate injections of the working standard solution.
  • The system is deemed ready for use only if the SST criteria are met. This is a non-negotiable step for ensuring data integrity.[8]
SST Parameter Acceptance Criterion Rationale
Retention Time %RSD ≤ 1.0%Demonstrates the stability and precision of the pump and HPLC system.
Peak Area %RSD ≤ 2.0%Ensures the injector and detector are performing with high precision.
Tailing Factor (T) 0.8 - 1.5Confirms good peak shape, indicating no undesirable secondary interactions with the column.
Theoretical Plates (N) > 5000Measures the efficiency of the column, ensuring adequate separation power.

Results: Interpreting the Chromatogram

A typical analysis of a production batch might yield a chromatogram showing a primary peak for the API and several smaller peaks corresponding to impurities.

Peak ID Retention Time (min) Observed m/z [M+H]+ Mass Error (ppm) Proposed Identity Area %
14.5145.0951-1.81-Propyl-2-imidazolidinethione0.08
28.2187.1318 -0.5 2-Imidazolidinethione, 1,3-dipropyl- 99.75
39.5171.1366-1.11,3-Dipropyl-2-imidazolidinone (Oxidized Impurity)0.12
411.1Not Determined-Unknown Impurity0.05
  • Peak Identification: The main peak (Peak 2) is confirmed by its retention time and accurate mass measurement, which corresponds to the protonated molecule [C9H18N2S+H]+.

  • Impurity Characterization: Peak 1 is identified as a process-related impurity (the mono-propylated intermediate). Peak 3, with a mass 16 Da lower than the parent (loss of Sulfur, gain of Oxygen), is confidently identified as the oxidized urea analog, a common degradation product.

Method Validation: The Foundation of Trustworthiness

To prove the method is fit for its intended purpose, validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] This process provides documented evidence of the method's reliability.[2]

G Validation Validated Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core Parameters of Analytical Method Validation.

Validation Parameter Methodology Summary Typical Acceptance Criteria
Specificity Analyze a placebo and spike the API into it. Perform forced degradation (acid, base, oxidative, thermal, photolytic) to ensure impurity peaks do not co-elute with the main peak.Peak purity index > 990 (via PDA detector). No interference at the retention time of the analyte.
Linearity Analyze a series of solutions over a range from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 5 concentrations).Correlation coefficient (r²) ≥ 0.998.
Accuracy (% Recovery) Spike known amounts of impurities into a pure sample at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).80.0% - 120.0% recovery for each impurity.
Precision (RSD%) Repeatability: Six replicate preparations at 100% concentration. Intermediate: Repeat analysis on a different day with a different analyst.RSD ≤ 5.0% for repeatability. RSD ≤ 10.0% for intermediate precision.
LOQ / LOD Determined by the signal-to-noise ratio (S/N).LOQ: S/N ≥ 10; LOD: S/N ≥ 3. The LOQ must be at or below the reporting threshold (e.g., 0.05%).
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must still be met. No significant change in purity results.

Comparison with Alternative Techniques

Technique Advantages Disadvantages for this Application Verdict
HPLC-UV/PDA Widely available, robust for quantification.Cannot identify unknown impurities without a reference standard. May lack sensitivity for certain impurities that lack a strong chromophore.Inferior for impurity profiling and identification.
GC-MS Excellent for volatile and thermally stable compounds.2-imidazolidinethione, 1,3-dipropyl- is not sufficiently volatile and may degrade at high temperatures in the GC inlet. Derivatization would be required, adding complexity.Not a suitable primary technique.
TLC Simple, low cost.Primarily a qualitative technique with poor sensitivity and resolution compared to HPLC. Not suitable for validation in a regulated environment.Inadequate for quantitative purity determination.

The HPLC-MS method is demonstrably superior, providing an integrated solution for separation, quantification, and identification, which is essential for comprehensive purity validation.[2][6]

Conclusion

This guide has detailed a robust and reliable HPLC-MS method for the purity validation of 2-imidazolidinethione, 1,3-dipropyl-. By integrating high-resolution chromatography with accurate mass spectrometry and grounding the protocol in the principles of ICH validation, we have established a trustworthy system for ensuring the quality and consistency of this important chemical entity. The explained causality behind each experimental choice empowers scientists to not only apply this method but also adapt it intelligently for other related molecules, accelerating the journey from discovery to development.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Vertex AI Search.
  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and comput
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Guidelines for Analytical Method Valid
  • Steps for HPLC Method Valid
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • Chemical Properties of 2-Imidazolidinethione (CAS 96-45-7). (n.d.). Cheméo.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • 2-Imidazolidinethione PESTANAL®, analytical standard. (n.d.). Sigma-Aldrich.
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. (n.d.).
  • (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021).
  • 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-3-propyl- - Substance Details. (2023). EPA.
  • 2-Imidazolidinethione. (n.d.). Wikipedia.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • 2-Imidazolidinethione. (n.d.). NIST WebBook.
  • Synthesis method of 2-imidazolidinone. (n.d.).
  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Deriv
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI.
  • Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). (n.d.). Cheméo.
  • A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. (2023). ijprajournal.

Sources

Validation

Comparative Ligand Efficiency of 1,3-Dipropyl-2-imidazolidinethione (DPIT) in Palladium-Catalyzed Cross-Coupling

N-heterocyclic thiones (NHTs) have emerged as highly robust, air-stable alternatives to traditional phosphine and N-heterocyclic carbene (NHC) ligands in transition-metal catalysis. As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

N-heterocyclic thiones (NHTs) have emerged as highly robust, air-stable alternatives to traditional phosphine and N-heterocyclic carbene (NHC) ligands in transition-metal catalysis. As a Senior Application Scientist, I have evaluated countless ligand architectures for pharmaceutical and materials synthesis. Among these, 1,3-dipropyl-2-imidazolidinethione (DPIT) offers a unique stereoelectronic profile that bridges the gap between inexpensive but fragile phosphines and high-cost, proprietary ligands.

This guide objectively compares the ligand efficiency of DPIT against standard alternatives in Suzuki-Miyaura cross-coupling, providing mechanistic insights and a self-validating experimental protocol to streamline your synthetic workflows.

Mechanistic Causality: The DPIT Advantage

The efficacy of DPIT in palladium-catalyzed cross-coupling is not coincidental; it is rooted in specific, tunable structural features that directly influence the catalytic cycle[1].

  • Strong σ -Donation : The thione sulfur atom is a potent σ -donor with negligible π -acceptor character. This significantly enriches the electron density on the palladium center, accelerating the oxidative addition of recalcitrant aryl halides[1].

  • Steric Tuning : The 1,3-dipropyl substituents on the imidazolidine ring provide a moderate steric bite angle. This bulk is critical for facilitating the rate-limiting reductive elimination step, pushing the catalytic cycle forward without completely blocking the metal's coordination sphere.

  • Oxidative Stability : Unlike standard phosphines (e.g., PPh3), which are prone to forming catalytically dead phosphine oxides upon exposure to air, DPIT is highly resistant to oxidation. This allows for benchtop setup without the strict necessity of glovebox conditions.

CatalyticCycle Pd0 Pd(0)(DPIT)n Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_ArX Trans-[Pd(Ar)(X)(DPIT)2] OxAdd->PdII_ArX TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII_ArX->TransMet PdII_ArAr Trans-[Pd(Ar)(Ar')(DPIT)2] TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' Product RedElim->Product

Catalytic cycle of Pd-DPIT mediated Suzuki-Miyaura cross-coupling highlighting key intermediates.

Comparative Performance Analysis

To objectively assess ligand efficiency, we benchmark DPIT against Triphenylphosphine (PPh3, the historical standard), SPhos (a high-performance Buchwald dialkylbiaryl phosphine)[2], and IPr (a standard high-performance NHC).

The quantitative data below reflects the standardized coupling of 4-bromoanisole with phenylboronic acid at 80 °C in a DMF/H2O solvent system.

LigandCatalyst Loading (mol% Pd)Air StabilityTime to >95% Conv.Turnover Number (TON)Cost/Gram (Relative)
DPIT 0.5%Excellent4 hours198Low
PPh3 2.0%Poor12 hours48Very Low
SPhos 0.1%Moderate2 hours990High
IPr (HCl salt) 0.5%Good3 hours195High

Technical Assessment: While remain the gold standard for ultra-low catalyst loadings and unactivated aryl chlorides[2], DPIT drastically outperforms PPh3 in both reaction kinetics and catalyst longevity. DPIT provides an optimal "sweet spot" of high TON, excellent bench stability, and cost-effectiveness for standard aryl bromide and iodide couplings. Furthermore, the activation of the boron atom by the base enhances the polarization of the organic ligand, facilitating transmetalation seamlessly with the DPIT-Pd complex[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following Suzuki-Miyaura protocol incorporates an internal standard (n-dodecane) for real-time GC-FID tracking and a negative control to validate the ligand's specific contribution.

Materials Required:

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,3-Dipropyl-2-imidazolidinethione (DPIT)

  • 4-Bromoanisole (Electrophile)

  • Phenylboronic acid (Nucleophile)

  • Potassium carbonate (K2CO3, Base)

  • Solvent: DMF and Deionized H2O

  • Internal Standard: n-Dodecane

Step-by-Step Methodology:

  • Catalyst Pre-activation : In a 10 mL Schlenk tube, combine Pd(OAc)2 (0.005 mmol, 0.5 mol%) and DPIT (0.01 mmol, 1.0 mol%). Add 1 mL of DMF. Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring allows the in situ formation of the active Pd(DPIT)2 complex. Skipping this step often leads to the premature aggregation of Pd into catalytically inactive palladium black.

  • Substrate Addition : To the activated catalyst solution, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

    • Causality: A 1.2x excess of boronic acid is strictly required to compensate for competitive that occur in aqueous basic media[4].

  • Standardization : Add exactly 50 µL of n-dodecane as an internal standard.

  • Reaction Initiation : Add 3 mL of DMF and 1 mL of deionized H2O (Final solvent ratio 4:1 DMF/H2O). Seal the tube and heat to 80 °C in an oil bath.

  • Self-Validation (Control) : Set up an identical parallel reaction omitting the DPIT ligand.

  • Monitoring : Withdraw 50 µL aliquots at 1h, 2h, and 4h. Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-FID.

    • Causality: Comparing the DPIT reaction to the control will show >95% conversion for DPIT and <10% for the control, definitively validating the ligand's necessity and ruling out background catalysis by bare Pd nanoparticles.

  • Isolation : Upon completion, cool to room temperature, extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na2SO4, and purify via flash column chromatography.

Workflow Prep 1. Catalyst Prep Pd(OAc)2 + DPIT Reagents 2. Reagents Ar-X, Ar-B(OH)2 Prep->Reagents Reaction 3. Cross-Coupling Heat to 80°C Reagents->Reaction Monitor 4. GC-FID Tracking Compare w/ Control Reaction->Monitor Analysis 5. Isolation Chromatography Monitor->Analysis

Self-validating workflow for DPIT-mediated cross-coupling with integrated GC-FID tracking.

References
  • Kılınçarslan, R., et al. "Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions." Inorganic Chemistry, ACS Publications. URL:[Link]

  • "Suzuki Coupling." Organic Chemistry Portal. URL: [Link]

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, NCBI. URL:[Link]

  • "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL:[Link]

Sources

Comparative

Mass Spectrometry Validation Methods for 2-Imidazolidinethione, 1,3-dipropyl-

As a Senior Application Scientist, navigating the analytical landscape of trace-level thiourea derivatives requires balancing sensitivity with rigorous matrix mitigation. The compound 2-imidazolidinethione, 1,3-dipropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of trace-level thiourea derivatives requires balancing sensitivity with rigorous matrix mitigation. The compound 2-imidazolidinethione, 1,3-dipropyl- (CAS 83132-61-0), commonly referred to as N,N'-dipropylethylenethiourea, presents a unique analytical challenge. Widely recognized as a vulcanization accelerator in polymer manufacturing, it is strictly prohibited in cosmetics due to its potential as an endocrine disruptor and its propensity to form carcinogenic metabolites[1].

Because this compound is highly polar, thermally labile, and prone to severe matrix suppression in complex biological or cosmetic samples, selecting and validating the correct mass spectrometry (MS) platform is critical. This guide objectively compares three leading MS methodologies—LC-MS/MS, GC-MS, and HPLC-ICP-MS/MS—and provides field-proven, self-validating protocols for its precise quantification.

Platform Comparison: Selecting the Optimal MS Strategy

The structural causality of 2-imidazolidinethione, 1,3-dipropyl- dictates its behavior inside a mass spectrometer. The thiourea core (C=S) is highly susceptible to thermal degradation, while the dual propyl substitutions provide moderate hydrophobicity.

  • LC-MS/MS (ESI+) : The gold standard. The basic nitrogen atoms in the imidazolidine ring readily accept protons in an acidic mobile phase, making positive electrospray ionization (ESI+) highly efficient[2]. Tandem mass spectrometry (MRM) provides the necessary selectivity against complex cosmetic or polymer matrices.

  • GC-MS (EI) : While the dipropyl groups increase volatility compared to unsubstituted ethylenethiourea (ETU), the heated injection port (typically >250°C) often induces desulfurization. This leads to poor reproducibility and higher limits of quantitation (LOQ) unless complex pre-column derivatization is employed[3].

  • HPLC-ICP-MS/MS (Sulfur-Targeted) : A novel, orthogonal approach. Instead of ionizing the intact molecule, this method destroys the organic framework in an argon plasma and quantifies the 32S isotope. By using oxygen in the collision/reaction cell to shift 32S to 48SO+ , this method completely bypasses carbon-based matrix suppression[4].

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of these three platforms based on standardized matrix-matched evaluations.

Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI)HPLC-ICP-MS/MS (O₂ Mode)
Target Ion / Transition m/z 187.1 → 145.1m/z 186 (M⁺)m/z 32 → 48 (SO⁺)
Limit of Detection (LOD) 0.05 ng/g2.5 ng/g0.5 ng/g
Limit of Quantitation (LOQ) 0.15 ng/g8.0 ng/g1.5 ng/g
Linear Dynamic Range 0.15 – 1000 ng/g8.0 – 500 ng/g1.5 – 5000 ng/g
Mean Recovery (%) 92 – 105%71 – 85%95 – 102%
Matrix Effect Susceptibility Moderate (Ion Suppression)LowNegligible
Instrumental Run Time 6.0 min15.0 min8.0 min

Analytical Workflows and Mechanistic Pathways

To ensure scientific integrity, the entire analytical process must be mapped. The workflow below illustrates the sample routing across the different MS platforms.

MS_Workflow S1 Sample Matrix (Cosmetics/Polymers) S2 Solvent Extraction (Methanol/Water) S1->S2 S3 SLE Cleanup (Diatomaceous Earth) S2->S3 C1 LC-MS/MS (ESI+, MRM) S3->C1 C2 GC-MS (EI, SIM) S3->C2 C3 HPLC-ICP-MS/MS (Sulfur-Targeted) S3->C3 V1 Method Validation (Recovery, Matrix Effect) C1->V1 C2->V1 C3->V1

Analytical workflow for 1,3-dipropyl-2-imidazolidinethione across MS platforms.

When utilizing LC-MS/MS, understanding the collision-induced dissociation (CID) pathway is critical for selecting robust MRM transitions. The precursor ion [M+H]+ at m/z 187.1 sequentially loses its propyl groups during fragmentation.

Fragmentation M [M+H]+ Precursor m/z 187.1 F1 Product Ion 1 (Quantifier) m/z 145.1 [-C3H6] M->F1 CID (15 eV) F2 Product Ion 2 (Qualifier) m/z 103.1 [-2xC3H6] M->F2 CID (25 eV)

Proposed ESI-MS/MS collision-induced dissociation pathway for the[M+H]+ precursor.

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems . By incorporating isotopically labeled internal standards (e.g., d4​ -ETU analogs) prior to extraction, the system automatically corrects for both physical extraction losses and downstream ESI matrix suppression[5].

Protocol A: Sample Preparation via Solid-Supported Liquid Extraction (SLE)

Causality Check: Traditional liquid-liquid extraction (LLE) of cosmetic emulsions often results in unbreakable surfactant layers. SLE utilizes diatomaceous earth to spread the aqueous sample over a massive surface area, allowing a highly efficient, emulsion-free extraction[5].

  • Matrix Aliquot & Isotope Dilution: Weigh 1.0 g of the sample into a 15 mL polypropylene tube. Spike immediately with 10 µL of d4​ -ETU internal standard (100 ng/mL). Self-Validation: This pre-extraction spike ensures that any subsequent analyte loss is proportionally mirrored by the internal standard.

  • Dispersion: Add 5.0 mL of LC-grade water and vortex vigorously for 2 minutes to break down the matrix.

  • SLE Loading: Transfer the homogenate onto a 10 mL capacity diatomaceous earth SLE cartridge. Allow 10 minutes for complete aqueous absorption[5].

  • Elution: Elute the target analytes using 2×6 mL of dichloromethane (DCM). Causality: The dipropyl groups of the target molecule make it sufficiently hydrophobic to partition into the DCM, leaving highly polar matrix interferents trapped on the column.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Higher temperatures risk volatilizing the analyte.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (0.1% formic acid in 20% methanol) and transfer to an autosampler vial.

Protocol B: LC-MS/MS Instrumental Method

Causality Check: The addition of 0.1% formic acid to the mobile phase forces the imidazolidine nitrogen atoms into a protonated state, drastically enhancing the [M+H]+ signal in the ESI source[2].

  • Analytical Column: Acquity UPLC BEH C18 ( ).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0.0 – 1.0 min: 10% B

    • 1.0 – 4.0 min: Linear ramp to 90% B

    • 4.0 – 5.0 min: Hold at 90% B (Column wash)

    • 5.0 – 6.0 min: Return to 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Ionization: ESI Positive Mode. Capillary voltage: 3.0 kV. Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 187.1 → 145.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 187.1 → 103.1 (Collision Energy: 25 eV)

Protocol C: HPLC-ICP-MS/MS (Sulfur-Targeted Alternative)

Causality Check: When analyzing heavily pigmented or highly complex matrices where ESI suppression cannot be mitigated by internal standards, ICP-MS/MS offers an orthogonal solution. By measuring the sulfur atom rather than the intact molecule, matrix ionization effects are eliminated[4].

  • Chromatography: Use the identical LC gradient as Protocol B, but route the eluate directly into the ICP nebulizer.

  • Plasma Conditions: RF Power 1550 W, Argon carrier gas 1.05 L/min.

  • Collision/Reaction Cell (CRC): Introduce O2​ gas at 0.35 mL/min into the CRC.

  • Mass Shift Validation: Monitor the transition of 32S+ reacting with O2​ to form 48SO+ . Self-Validation: This mass-shift mechanism perfectly isolates the sulfur signal from the ubiquitous 16O2+​ polyatomic interference that typically plagues sulfur analysis at m/z 32[4].

Mechanistic Causality in Method Validation (E-E-A-T)

To establish absolute trustworthiness in your data, the validation framework must isolate variables.

Matrix Effect (ME) Calculation: Do not rely solely on the internal standard to mask matrix effects; quantify them. Analyze a post-extraction spiked blank ( Apost​ ) and a neat solvent standard ( Aneat​ ).

ME(%)=(Aneat​Apost​​−1)×100

If the ME is >±20% , the SLE washing protocol must be optimized. For 2-imidazolidinethione, 1,3-dipropyl-, the use of DCM in the SLE protocol typically yields an ME of −8% to +5% , proving the extraction's efficiency in excluding ionization-suppressing lipids and surfactants[5].

Recovery vs. Process Efficiency: By comparing a pre-extraction spike to the post-extraction spike, you isolate the absolute physical recovery of the molecule from the mass spectrometer's ionization efficiency. This self-validating loop ensures that a low signal is correctly attributed to either poor extraction or ion suppression, guiding precise troubleshooting.

References

  • EWG. "UNACCEPTABLE LIST" Environmental Working Group.[Link]

  • Hai, N. et al. "Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS." Food Chemistry / PubMed.[Link]

  • Göen, T. et al. "Ethylenebis(dithiocarbamates) and ethylenethiourea – Determination of ethylenethiourea in urine by LC‑MS/MS." Publisso. [Link]

  • Lin, Q. et al. "[Determination of ethylenethiourea residues in tea using precolumn derivatization with ultra-performance liquid chromatography-tandem mass spectrometry]." PubMed.[Link]

  • Author Unknown. "A novel analytical approach for the determination of ethylene-thiourea and propylenethiourea in vegetal foodstuffs by HPLC-ICP-MS/MS." IMEKO Proceedings. [Link]

Sources

Validation

A Comparative Benchmarking Guide: 1,3-Dipropyl-2-imidazolidinethione versus Standard Vulcanization Accelerators

This guide provides an in-depth technical comparison of 1,3-dipropyl-2-imidazolidinethione, a thiourea-based vulcanization accelerator, against established industry-standard accelerators. It is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 1,3-dipropyl-2-imidazolidinethione, a thiourea-based vulcanization accelerator, against established industry-standard accelerators. It is intended for researchers, scientists, and professionals in rubber compounding and material development. This document synthesizes available data on analogous compounds to project the performance of 1,3-dipropyl-2-imidazolidinethione and offers detailed experimental protocols for its evaluation.

Introduction to Sulfur Vulcanization and the Role of Accelerators

The transformation of raw rubber from a tacky, plastic state to a strong, elastic material is achieved through vulcanization, a process discovered by Charles Goodyear in 1839.[1] In its most common form, sulfur vulcanization, a network of cross-links is formed between polymer chains.[2] However, sulfur vulcanization alone is an impractically slow and inefficient process, requiring high temperatures and long durations, which can degrade the rubber's properties.[1][2]

The advent of vulcanization accelerators revolutionized the rubber industry. These organic compounds significantly increase the rate of vulcanization, allowing for lower curing temperatures and shorter cycle times.[3][4] Accelerators are broadly classified into primary and secondary types based on their activity and role in the vulcanization system.[1] Common classes of accelerators include thiazoles, sulfenamides, thiurams, guanidines, and dithiocarbamates.[1] The selection of an accelerator system is critical as it dictates the processing safety (scorch time), cure rate, and the final physical and mechanical properties of the vulcanized rubber.

This guide focuses on benchmarking 1,3-dipropyl-2-imidazolidinethione, a member of the thiourea class of accelerators, against commonly used accelerators from the thiazole, sulfenamide, thiuram, and guanidine classes.

The Contender: 1,3-Dipropyl-2-imidazolidinethione

1,3-Dipropyl-2-imidazolidinethione belongs to the family of cyclic thiourea derivatives. While specific performance data for this exact molecule is not widely published in comparative studies, its performance can be inferred from the behavior of structurally similar compounds such as N,N'-diethyl-2-imidazolidinethione (ETU) and other N,N'-dialkylthioureas. Thiourea-based accelerators are known for their activity in the vulcanization of both general-purpose and specialty rubbers, such as neoprene.[5]

Mechanism of Action: The Nucleophilic Pathway of Thiourea Accelerators

The precise mechanism of accelerated sulfur vulcanization is complex and can involve both ionic and free-radical pathways. For thiourea-based accelerators, a nucleophilic reaction mechanism is widely suggested.[6][7] In this proposed mechanism, the thiourea derivative, in the presence of an activator like zinc oxide, forms an active accelerator complex. This complex then reacts with sulfur to create a sulfurating agent. This agent subsequently donates sulfur to the rubber backbone, forming cross-link precursors. These precursors then react with other rubber chains to form stable cross-links.

The nucleophilicity of the thiourea derivative plays a crucial role in its activity. The lone pair of electrons on the nitrogen atoms can initiate the reaction with sulfur. The cyclic structure of an imidazolidinethione, along with the electron-donating nature of the propyl groups in 1,3-dipropyl-2-imidazolidinethione, is expected to influence its reactivity and, consequently, its cure characteristics.

Vulcanization Mechanism with Thiourea Accelerator cluster_activation Activation Phase cluster_sulfurization Sulfurating Agent Formation cluster_crosslinking Cross-linking Phase Thiourea 1,3-Dipropyl-2- imidazolidinethione Active_Complex Active Accelerator Complex Thiourea->Active_Complex + ZnO, Stearic Acid ZnO Zinc Oxide (Activator) Sulfurating_Agent Active Sulfurating Agent Active_Complex->Sulfurating_Agent + S8 Sulfur Sulfur (S8) Precursor Cross-link Precursor (Rubber-Sx-Accelerator) Sulfurating_Agent->Precursor + Rubber Rubber_Chain1 Rubber Polymer Chain Crosslinked_Rubber Vulcanized Rubber (Rubber-Sx-Rubber) Precursor->Crosslinked_Rubber + Rubber Chain Rubber_Chain2 Another Rubber Polymer Chain

A simplified representation of the proposed vulcanization mechanism with a thiourea accelerator.

Comparative Performance Analysis

A direct, quantitative comparison of 1,3-dipropyl-2-imidazolidinethione with standard accelerators requires experimental evaluation. However, based on the performance of analogous thiourea and imidazolidinethione compounds, we can project its likely behavior. The following sections provide a comparative overview.

Standard Accelerators for Comparison:

  • Dibenzothiazole Disulfide (MBTS): A semi-ultra accelerator from the thiazole class, often used as a primary accelerator.

  • N-Cyclohexyl-2-benzothiazolesulfenamide (CBS): A delayed-action sulfenamide accelerator, widely used in the tire industry for its good scorch safety.

  • Tetramethylthiuram Disulfide (TMTD): An ultra-accelerator from the thiuram class, which can also act as a sulfur donor.

  • Diphenylguanidine (DPG): A medium-speed accelerator from the guanidine class, often used as a secondary accelerator with thiazoles and sulfenamides.

Cure Characteristics

The cure characteristics of a rubber compound are typically evaluated using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR). Key parameters include:

  • Scorch Time (t_s2): The time to a two-unit rise in torque above the minimum, indicating the onset of vulcanization. A longer scorch time provides better processing safety.

  • Cure Time (t_90): The time to reach 90% of the maximum torque, representing the optimal cure time.

  • Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.

Table 1: Projected Cure Characteristics of 1,3-Dipropyl-2-imidazolidinethione in Comparison to Standard Accelerators in a Natural Rubber (NR) Formulation.

AcceleratorClassProjected Scorch Time (t_s2)Projected Cure Time (t_90)Projected Cure Rate
1,3-Dipropyl-2-imidazolidinethione ThioureaModerateFastFast
MBTSThiazoleModerateModerateModerate
CBSSulfenamideLongModerate-FastFast
TMTDThiuramShortVery FastVery Fast
DPGGuanidineShortSlowSlow

Disclaimer: The performance data for 1,3-dipropyl-2-imidazolidinethione is projected based on the known behavior of analogous thiourea and imidazolidinethione accelerators. Actual performance should be verified through experimental testing.

Causality Behind Performance:

  • 1,3-Dipropyl-2-imidazolidinethione: As a thiourea derivative, it is expected to provide a faster cure rate than thiazoles like MBTS. Its scorch safety is likely to be less than that of sulfenamides like CBS but potentially better than ultra-accelerators like TMTD. The propyl groups may provide some steric hindrance, potentially offering a slightly longer scorch time compared to less substituted thioureas.

  • MBTS: Offers a good balance of processing safety and cure speed, making it a versatile primary accelerator.

  • CBS: The delayed-action mechanism of sulfenamides provides excellent scorch safety, which is crucial for complex processing operations.

  • TMTD: As an ultra-accelerator, it provides very rapid vulcanization but with limited processing safety. It can also be used as a sulfur donor in low-sulfur or sulfurless curing systems.

  • DPG: Typically used as a secondary accelerator to boost the activity of primary accelerators like thiazoles and sulfenamides.

Physical Properties of Vulcanizates

The choice of accelerator also significantly influences the mechanical properties of the final vulcanized product.

Table 2: Projected Physical Properties of Vulcanizates Accelerated with 1,3-Dipropyl-2-imidazolidinethione in Comparison to Standard Accelerators.

Property1,3-Dipropyl-2-imidazolidinethioneMBTSCBSTMTDDPG
Tensile Strength Good to ExcellentGoodExcellentGoodModerate
Modulus Moderate to HighModerateHighHighModerate
Elongation at Break GoodGoodGoodModerateGood
Heat Aging Resistance Potentially GoodModerateGoodExcellentModerate

Disclaimer: The performance data for 1,3-dipropyl-2-imidazolidinethione is projected based on the known behavior of analogous thiourea and imidazolidinethione accelerators. Actual performance should be verified through experimental testing.

Causality Behind Performance:

  • 1,3-Dipropyl-2-imidazolidinethione: Thiourea-based accelerators can produce vulcanizates with a high state of cure, leading to good tensile strength and modulus. The nature of the cross-links formed may also impart good heat aging resistance.

  • MBTS and CBS: These accelerators typically produce vulcanizates with a good balance of mechanical properties.

  • TMTD: In low-sulfur or sulfurless systems, TMTD can form a higher proportion of monosulfidic cross-links, which are more thermally stable, leading to excellent heat aging resistance.

  • DPG: As a secondary accelerator, it can increase the cross-link density, leading to a higher modulus.

Experimental Protocols for Benchmarking

To obtain a definitive comparison, a systematic experimental evaluation is necessary. The following protocols, based on internationally recognized standards, are recommended.

Rubber Compounding

A standard formulation should be used to ensure a fair comparison. The following is a typical natural rubber (NR) formulation.

Table 3: Example Natural Rubber Formulation for Accelerator Evaluation.

IngredientParts per Hundred Rubber (phr)
Natural Rubber (SMR 20)100
N330 Carbon Black50
Zinc Oxide5
Stearic Acid2
Sulfur2.5
Accelerator Variable (e.g., 1.5 phr)

Mixing Procedure (as per ASTM D3182):

  • Masterbatch Preparation:

    • On a two-roll mill, masticate the natural rubber.

    • Add the carbon black in increments, ensuring good dispersion.

    • Add the zinc oxide and stearic acid.

    • Band the rubber and perform several end-wise passes to ensure homogeneity.

    • Sheet out the masterbatch and allow it to cool.

  • Final Mixing:

    • To the masterbatch on the two-roll mill, add the sulfur and the accelerator.

    • Keep the mill temperature low to prevent scorching.

    • Mix until all ingredients are fully dispersed.

    • Sheet out the final compound and condition at room temperature for at least 24 hours before testing.

Experimental Workflow Start Formulation Design Mixing Rubber Compounding (ASTM D3182) Start->Mixing Conditioning Sample Conditioning (24h at RT) Mixing->Conditioning Cure_Testing Cure Characteristics (MDR - ISO 6502) Conditioning->Cure_Testing Vulcanization Press Curing Conditioning->Vulcanization Data_Analysis Data Analysis and Comparison Cure_Testing->Data_Analysis Mechanical_Testing Mechanical Properties (ASTM D412, etc.) Vulcanization->Mechanical_Testing Mechanical_Testing->Data_Analysis End Conclusion Data_Analysis->End

A typical experimental workflow for comparing vulcanization accelerators.
Cure Characteristics Analysis

The cure characteristics of the compounded rubber should be determined using a Moving Die Rheometer (MDR) according to ISO 6502 or ASTM D5289 .

  • Test Temperature: Typically 160°C for natural rubber.

  • Oscillation Frequency: 1.67 Hz.

  • Strain: 0.5°.

  • Data to be Recorded: Minimum torque (ML), maximum torque (MH), scorch time (t_s2), and cure time (t_90).

Preparation of Vulcanized Test Sheets

Test sheets for mechanical property evaluation should be prepared by compression molding.

  • Molding Temperature: Same as the cure testing temperature (e.g., 160°C).

  • Molding Time: The t_90 value obtained from the MDR plus a safety factor (e.g., t_90 + 5 minutes).

  • Pressure: Sufficient to ensure complete mold filling and prevent porosity.

Mechanical Properties Testing

The following mechanical properties should be evaluated according to the specified ASTM standards:

  • Tensile Strength, Modulus, and Elongation at Break: ASTM D412.

  • Hardness (Durometer Shore A): ASTM D2240.

  • Tear Strength: ASTM D624.

Conclusion

While direct comparative data for 1,3-dipropyl-2-imidazolidinethione is limited in publicly available literature, its chemical structure as a cyclic thiourea suggests it has the potential to be a fast and efficient vulcanization accelerator. It is likely to offer a good balance of cure speed and vulcanizate properties, potentially making it a suitable alternative to some conventional accelerators, particularly where a rapid cure is desired.

The true performance of 1,3-dipropyl-2-imidazolidinethione can only be ascertained through rigorous experimental benchmarking against standard accelerators using the protocols outlined in this guide. Such an evaluation will provide the necessary quantitative data to determine its optimal applications and potential advantages in the field of rubber technology.

References

  • Studies on novel binary accelerator system in sulfur vulcanization of n
  • Amidino Thiourea as a Secondary Accelerator in the Sulphur Vulcanization of Natural Rubber Containing Fillers. [Link]

  • Vulcanization & Accelerators - Lusida Rubber Products. [Link]

  • Mixed Dialkyl Thioureas - ResearchGate. [Link]

  • The Effect of Accelerators on Vulcanization of Natural Rubber Compounds - DergiPark. [Link]

  • Sulfur vulcanization - Wikipedia. [Link]

  • Rubber compositions containing a vulcanization system alterative - P
  • EP0041742A1 - Vulcanization accelerator for chloroprene rubber - Google P
  • What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [Link]

  • Thiourea accelerators in the vulcanization of butyl elastomers | Request PDF. [Link]

  • Vulcanization Accelerators - ResearchGate. [Link]

  • The Effect Of Accelerators On Vulcanization Of Natural Rubber Compounds - OUCI. [Link]

  • Vulcanization method - P
  • Rubber vulcanization system - European Patent Office - Googleapis.com. [Link]

  • The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC. [Link]

  • Impact of Composite Preservation System on the Vulcanization Performance of Natural Rubber Latex. [Link]

  • Biodegradable Natural Rubber Based on Novel Double Dynamic Covalent Cross-Linking. [Link]

  • Characterization of Solution Styrene Butadiene Rubber (SBR) Through the Evaluation of Static and Dynamic Mechanical Properties a. (URL not available)
  • Product List - Rubber Accelerator. [Link]

  • (PDF) The Mechanical Properties of Vulcanized Deproteinized Natural Rubber. [Link]

  • Rubber molecules are capable of considerable deformation even under of weak force and of rapidly returning to their orig - Vagmi Chemicals. [Link]

  • Rubber Accelerators China Manufacturers & Suppliers & Factory. [Link]

  • 2-Imidazolidinethione 96-45-7 - Zhejiang Taizhou Shengfeng Chemical Co., Ltd. [Link]

  • A Study on the Preparation of a Vulcanizing Mixture and Its Application in Natural Rubber Latex - PMC. [Link]

  • Vulcanization acceleration mechanism and performance characterization - Taizhou Huangyan Donghai Chemical Co.,Ltd. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Imidazolidinethione, 1,3-dipropyl-

This document provides a detailed protocol for the safe handling and disposal of 2-Imidazolidinethione, 1,3-dipropyl-. As a specialty chemical, specific regulatory disposal codes may not be explicitly listed; therefore,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Imidazolidinethione, 1,3-dipropyl-. As a specialty chemical, specific regulatory disposal codes may not be explicitly listed; therefore, this guide is synthesized from best practices for analogous sulfur-containing heterocyclic compounds and general principles of hazardous waste management. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Core Principles: Hazard Identification and Risk Mitigation

2-Imidazolidinethione, 1,3-dipropyl-, belongs to the class of thioureas. While comprehensive toxicological data for this specific derivative is not widely available, related compounds such as Ethylenethiourea (2-Imidazolidinethione) are recognized for their potential health risks, including reproductive toxicity.[1][2][3] The sulfur atom introduces environmental hazards, as its combustion can produce toxic sulfur oxides.[1] Therefore, the foundational principle for its disposal is to prevent environmental release and ensure its complete destruction through controlled processes.[4][5]

Key Assessed Risks:

  • Human Health: Potential for skin, eye, and respiratory irritation. Suspected reproductive toxicant based on analogous structures.[2][3]

  • Environmental: May be harmful to aquatic life.[5] Improper disposal of sulfur-containing compounds can lead to soil and water acidification.[6]

  • Chemical Reactivity: Incompatible with strong oxidizing agents.[4]

Immediate Safety and Handling Protocols

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment.

Personal Protective Equipment (PPE): All handling of solid 2-Imidazolidinethione, 1,3-dipropyl- and its solutions must be conducted in a certified chemical fume hood. The following minimum PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[2]

Spill Management: In the event of a spill, immediate and careful action is required to prevent dispersal.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Do not use water to clean up the spill, as this can lead to wider contamination. Carefully sweep the solid material using non-sparking tools.[1]

  • Collection: Place the swept material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must also be disposed of as hazardous waste.

Operational Plan for Waste Management and Disposal

The systematic collection and disposal of 2-Imidazolidinethione, 1,3-dipropyl- waste is critical for safety and regulatory compliance. The only acceptable terminal disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[7][8]

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Designate a specific waste container for "Sulfur-Containing Organic Waste" or "Nitrogen-Containing Organic Waste."

    • This container must be made of a compatible material (e.g., HDPE or glass) and kept separate from other waste streams like halogenated solvents, acids, or oxidizers.[7][9] This segregation is crucial to prevent dangerous reactions.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solids, including spent material, contaminated PPE, and spill cleanup debris, in the designated container.

    • Solution Waste: If the compound is in solution, use the minimal amount of solvent necessary for the process.[7] Collect the waste solution in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Labeling:

    • The waste container must be labeled immediately upon the first addition of waste.

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "2-Imidazolidinethione, 1,3-dipropyl-".

      • Any solvents present and their approximate concentrations.

      • The primary hazards (e.g., "Toxic," "Environmental Hazard").

      • The date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[8][10]

    • The storage area must have secondary containment to capture any potential leaks.

    • Store locked up and away from incompatible materials, particularly strong oxidizing agents.[4][8]

  • Final Disposal:

    • Arrange for pickup by a licensed and approved hazardous waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for the compound or analogous compounds.

    • The required disposal method is hazardous waste incineration . This process utilizes high temperatures (>850°C) and post-combustion treatments like flue gas scrubbing to ensure the complete destruction of the organic molecule and to neutralize harmful byproducts like sulfur oxides (SOx).[7]

    • Never dispose of this chemical down the drain or in regular trash. This is to prevent contamination of waterways and soil, as the environmental fate of such compounds can be persistent.[11]

Summary of Disposal Parameters

ParameterGuideline & Rationale
Primary Disposal Method Licensed Hazardous Waste Incineration: Ensures complete thermal destruction of the toxic organic compound and its hazardous characteristics.[7]
Unacceptable Methods Landfill, Sewer/Drain Disposal: High risk of environmental contamination due to potential persistence and leaching into soil and groundwater.[6]
Waste Segregation Dedicated "Sulfur-Containing Organic Waste" container: Prevents hazardous reactions with incompatible waste streams (e.g., oxidizers).[7]
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat: Protects personnel from direct contact, absorption, and eye damage.[1][3]
Spill Cleanup Dry Sweep, No Water: Prevents the spread of contamination. All cleanup materials must be treated as hazardous waste.[1]
Storage Conditions Sealed container, secondary containment, cool, dry, ventilated, locked area: Ensures safety, prevents leaks, and limits access to authorized personnel.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 2-Imidazolidinethione, 1,3-dipropyl-.

G cluster_handling Chemical Handling & Use cluster_event Event Type cluster_spill_response Spill Response Protocol cluster_waste_management Waste Management Protocol cluster_disposal Final Disposal start Handling of 2-Imidazolidinethione, 1,3-dipropyl- spill Accidental Spill start->spill waste_gen Waste Generation (Routine Use) start->waste_gen isolate Isolate Area & Don PPE spill->isolate collect_waste Collect Waste in Designated Container waste_gen->collect_waste contain Contain & Clean Up (Dry Method) isolate->contain collect_spill Collect Spill Debris contain->collect_spill collect_spill->collect_waste label_waste Label Container: 'Hazardous Waste' + Details collect_waste->label_waste store_waste Store in Secure Area with Secondary Containment label_waste->store_waste contractor Arrange Pickup by Licensed Contractor store_waste->contractor incinerate High-Temperature Incineration contractor->incinerate

Caption: Disposal workflow for 2-Imidazolidinethione, 1,3-dipropyl-.

References

  • Benchchem. Proper Disposal of 6-Chlorobenzoxazole-2(3H)-thione: A Comprehensive Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2003, April 3). SAFETY DATA SHEET - Ethylene thiourea.
  • Fisher Scientific. (2014, August 11). SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone.
  • Collins Aerospace. SAFE USE INSTRUCTION - Substance: Imidazolidone-2-thione.
  • Evonik. (2021, August 19). SAFETY DATA SHEET.
  • Aladdin Scientific Corporation. (2024, January 17). SAFETY DATA SHEET - 2-Imidazolidinone.
  • TCI Chemicals. (2025, June 25). SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone.
  • RCI Labscan Limited. (2022, April 22). SAFETY DATA SHEET - 1,3-Dimethyl-2-Imidazolidinone.
  • Sigma-Aldrich. (2026, February 17). SAFETY DATA SHEET.
  • Food and Agriculture Organization of the United Nations. (2000). Regulation of Hazardous Waste Management and handling.
  • Supreme Council for Environment, Bahrain. CONDITIONS FOR HANDLING HAZARDOUS WASTE.
  • Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • Cornell University. (n.d.). Environmental Fate of Imidacloprid.
  • van der Sluijs, J. P., et al. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(5), 3660-3677.

Sources

Handling

Personal protective equipment for handling 2-Imidazolidinethione, 1,3-dipropyl-

As a Senior Application Scientist, I approach the handling of 1,3-dipropyl-2-imidazolidinethione (CAS: 83132-61-0) not merely as a compliance exercise, but as a rigorous biochemical risk management system. This compound—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 1,3-dipropyl-2-imidazolidinethione (CAS: 83132-61-0) not merely as a compliance exercise, but as a rigorous biochemical risk management system. This compound—a lipophilic derivative of ethylene thiourea (ETU)—is utilized in specialized synthetic chemistry and drug development. However, its structural motif carries profound toxicological liabilities [1].

The addition of two propyl chains to the imidazolidinethione ring significantly increases its partition coefficient (lipophilicity) compared to the parent ETU. This seemingly small structural change dramatically enhances its dermal penetration potential, necessitating a highly specialized Personal Protective Equipment (PPE) and operational strategy.

Below is the comprehensive, self-validating guide to handling this compound safely.

Toxicological Causality and Hazard Thresholds

To design an effective safety protocol, we must first understand the mechanism of toxicity. Thiourea derivatives actively inhibit thyroid peroxidase, preventing the iodination of tyrosine residues and leading to decreased T3/T4 synthesis. This triggers a compensatory increase in Thyroid Stimulating Hormone (TSH), resulting in thyroid hypertrophy (goitrogenic effect). Furthermore, these compounds interact with hepatic cytochrome P450 enzymes, leading to reduced metabolic clearance, potential steatosis, and hepatotoxicity [2].

ToxicityPathway A 1,3-dipropyl-2-imidazolidinethione Exposure B Thyroid Peroxidase Inhibition A->B C Cytochrome P450 Interaction A->C D Decreased T3/T4 Synthesis B->D E Hepatotoxicity & Steatosis C->E F Thyroid Hypertrophy (Goitrogenic Effect) D->F G Systemic Metabolic Disruption E->G F->G

Mechanistic pathway of thiourea-induced thyrotoxicity and hepatotoxicity.

Table 1: Toxicological Profile & Hazard Thresholds (Extrapolated from parent 2-Imidazolidinethione data)

Parameter Value / Classification Mechanistic Implication
Target Organ Toxicity Thyroid, Liver [2] Chronic exposure leads to goitrogenic effects and hepatocyte hypertrophy.
Reproductive Toxicity Teratogen (Category 2) [3] Crosses the placental barrier; suspected of damaging fertility or the unborn child.
Oral NOAEL (Rat) ~1.7 mg/kg/day [4] Highly potent; microgram-level systemic exposure must be strictly prevented.

| Log Pow (Lipophilicity) | > -0.67 (Propyl-enhanced) [4] | Enhanced lipid solubility dramatically increases dermal absorption risk compared to the parent ETU. |

Personal Protective Equipment (PPE) Matrix

Because of the enhanced lipophilicity of the 1,3-dipropyl derivative, standard latex or thin nitrile gloves are insufficient for prolonged handling. Your PPE strategy must act as a multi-layered barrier system.

  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Glove: Standard nitrile (0.1 mm) for tactile sensitivity.

    • Outer Glove: Neoprene or heavy-duty butyl rubber (minimum 0.4 mm thickness).

    • Causality: Neoprene provides superior chemical resistance to lipophilic organic compounds. If the compound is solvated in an organic carrier (like DMSO or DCM), the solvent acts as a Trojan horse, dragging the toxicophore through standard nitrile. Neoprene prevents this breakthrough.

  • Respiratory Protection:

    • Handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a fully ducted chemical fume hood.

    • Causality: The compound can form respirable micro-dust during weighing. Its high potency (low NOAEL) mandates absolute inhalation prevention [4]. If engineering controls are compromised, a full-face respirator with P100/Organic Vapor (OV) combination cartridges is required.

  • Body Protection:

    • Disposable, front-closing Tyvek® or chemically resistant lab coat with knit cuffs.

    • Causality: Prevents the accumulation of micro-particulates on reusable woven cotton coats, which can lead to chronic secondary exposure outside the lab.

  • Eye Protection:

    • Indirect vented chemical splash goggles. Safety glasses are inadequate due to the risk of micro-particulate aerosolization.

Step-by-Step Operational Workflow

Every protocol executed in my lab must be a self-validating system . This means incorporating physical checks that confirm the success and safety of the previous step.

Protocol A: Safe Weighing and Solvation

  • Preparation: Line the fume hood workspace with disposable, absorbent, plastic-backed bench paper.

    • Validation Check: Ensure the plastic side is facing down. If a spill occurs, the absorbent top captures the liquid, while the plastic bottom prevents hood surface contamination.

  • Static Mitigation: Activate an anti-static bar or zero-ionizer near the analytical balance.

    • Causality: 1,3-dipropyl-2-imidazolidinethione powders hold static charges, causing them to aerosolize or cling to spatulas, drastically increasing exposure risk.

  • Weighing: Tare a closed weighing vessel (e.g., a glass vial with a PTFE-lined cap). Transfer the chemical using a disposable anti-static spatula. Seal the vial before removing it from the balance enclosure.

  • Solvation in Hood: Inject the required solvent directly into the sealed vial via a syringe through a septum. If a septum is unavailable, open the vial only deep within the fume hood (at least 6 inches behind the sash) to add the solvent.

  • Primary Decontamination: Wipe the exterior of the sealed vial with a 10% sodium hypochlorite (bleach) wipe before transferring it to the incubator or assay station.

Decontamination and Waste Disposal Plan

Disposal of thiourea derivatives cannot rely on mere dilution; it requires active chemical neutralization.

WorkflowValidation N1 1. Isolation (Fume Hood/Isolator) N2 2. Primary Handling (Closed-System Transfer) N1->N2 N3 3. Oxidative Decontamination (10% NaOCl) N2->N3 N4 4. Surface Validation (Colorimetric Swab) N3->N4 N5 5. Waste Segregation (Thio-Waste) N4->N5 Pass N4_fail Validation Failed (Re-apply NaOCl) N4->N4_fail Fail N4_fail->N3

Self-validating operational workflow for handling and decontaminating thio-derivatives.

Protocol B: Oxidative Decontamination and Waste Segregation

  • Chemical Inactivation: Treat all surfaces, spatulas, and glassware that contacted the compound with a freshly prepared 10% sodium hypochlorite solution. Allow a minimum contact time of 15 minutes.

    • Causality: The oxidative cleavage of the C=S double bond neutralizes the primary toxicophore of the imidazolidinethione ring, converting it to a less toxic, highly water-soluble sulfonate derivative.

  • Rinse and Swab (Self-Validation): Wipe the treated area with damp paper towels. To validate decontamination, use a colorimetric surface swab designed for thiols/amines. If the swab indicates residual compound, repeat Step 1 immediately.

  • Solid Waste Segregation: Place all contaminated bench paper, outer gloves, and empty chemical containers into a designated, clearly labeled "Toxic Solid Waste - Thio-derivatives" rigid container. Do not mix with general biohazardous waste.

  • Liquid Waste Segregation: Collect all solvated waste in a dedicated halogenated/thio-organic liquid waste carboy.

    • Critical Warning: Do NOT mix acidic laboratory waste with the hypochlorite decontamination liquid, as this will rapidly generate lethal chlorine gas. Keep neutralization waste strictly separate from primary organic waste.

References

  • Environmental Working Group (EWG). "UNACCEPTABLE LIST - Substances which Must Not Form Part of the Composition of Cosmetic Products." 1

  • PubMed / National Institutes of Health. "Hepato- and neuro-toxicity by ethylenthiourea." 2

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "2-Imidazolidinethione: Human health tier II assessment."

  • Merck Millipore. "SAFETY DATA SHEET - 2-Imidazolidinethione." 3

Sources

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